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  • Product: 5-Amino-2-(piperidin-1-yl)benzonitrile
  • CAS: 34595-33-0

Core Science & Biosynthesis

Foundational

5-Amino-2-(piperidin-1-yl)benzonitrile CAS 34595-33-0 properties

An In-Depth Technical Guide to 5-Amino-2-(piperidin-1-yl)benzonitrile (CAS 34595-33-0) This technical guide provides a comprehensive overview of 5-Amino-2-(piperidin-1-yl)benzonitrile, a key chemical intermediate for res...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Amino-2-(piperidin-1-yl)benzonitrile (CAS 34595-33-0)

This technical guide provides a comprehensive overview of 5-Amino-2-(piperidin-1-yl)benzonitrile, a key chemical intermediate for researchers, scientists, and professionals in drug development and materials science. This document delves into its chemical and physical properties, spectral characteristics, plausible synthetic routes, and safety protocols, offering field-proven insights into its handling and application.

Introduction and Molecular Overview

5-Amino-2-(piperidin-1-yl)benzonitrile, identified by CAS Number 34595-33-0, is a substituted benzonitrile derivative. Its molecular architecture, featuring a primary aromatic amine, a tertiary amine within a piperidine ring, and a nitrile group, makes it a versatile building block in organic synthesis. These functional groups serve as reactive handles for constructing more complex molecular scaffolds, particularly in the synthesis of novel heterocyclic compounds with potential therapeutic applications. The strategic placement of the amino and piperidinyl groups on the benzonitrile core offers unique opportunities for creating diverse chemical libraries for drug discovery programs.

Caption: 2D Structure of 5-Amino-2-(piperidin-1-yl)benzonitrile.

Physicochemical and Computed Properties

The compound is typically supplied as a solid with high purity, suitable for synthetic applications. Proper storage is crucial to maintain its integrity.

Table 1: General Properties
PropertyValueSource
CAS Number 34595-33-0[1]
Molecular Formula C₁₂H₁₅N₃[1]
Molecular Weight 201.27 g/mol [1]
Appearance Solid
Purity Typically ≥95%
Storage 2-8°C, inert atmosphere, keep in dark place[1]
SMILES NC1=CC(C#N)=C(C=C1)N2CCCCC2[1]
Table 2: Computed Properties

Note: Data for the isomeric compound 2-Amino-5-(piperidin-1-yl)benzonitrile is presented here to provide an estimate of physicochemical properties.

Property Value Source
XLogP3 2.5 [2]
Hydrogen Bond Donor Count 1 [2]
Hydrogen Bond Acceptor Count 3 [2]
Rotatable Bond Count 1 [2]
Exact Mass 201.1266 g/mol [2]
Topological Polar Surface Area 53.1 Ų [3]
Heavy Atom Count 15 [2]

| Complexity | 249 |[2] |

Spectral Data Interpretation: A Predictive Analysis

While specific spectra for this compound are not publicly available, a predictive analysis based on its structure provides valuable insights for characterization.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the piperidine ring protons, and the amine protons. The aromatic protons should appear as multiplets in the downfield region (approx. 6.5-7.5 ppm). The protons on the piperidine ring will likely appear as overlapping multiplets in the aliphatic region (approx. 1.5-3.5 ppm). The protons of the primary amine group (-NH₂) would present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should display 12 distinct signals corresponding to each carbon atom in the asymmetric structure. The nitrile carbon (C≡N) will have a characteristic chemical shift around 115-125 ppm.[4] Aromatic carbons will resonate in the 110-150 ppm range, while the piperidine carbons will be found in the upfield region (approx. 25-55 ppm).

  • FT-IR: The infrared spectrum will be characterized by key vibrational frequencies. A sharp, intense peak around 2220-2260 cm⁻¹ is indicative of the nitrile (C≡N) stretch. The N-H stretching of the primary amine will appear as two distinct bands in the 3300-3500 cm⁻¹ region. C-H stretches from the aromatic and aliphatic portions will be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.

  • Mass Spectrometry (MS): The exact mass is 201.1266 Da.[2] Electron impact (EI) or electrospray ionization (ESI) mass spectrometry should show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z 201 or 202, respectively.

Synthesis Strategy and Experimental Protocol

The proposed synthesis involves the reaction of a suitably substituted fluorobenzonitrile with piperidine. 5-Amino-2-fluorobenzonitrile is a commercially available starting material that can serve this purpose. The fluorine atom is an excellent leaving group in SNAᵣ reactions, especially when activated by an electron-withdrawing group like the nitrile. The amino group's position meta to the nitrile and para to the fluorine influences the reactivity.

start 5-Amino-2-fluorobenzonitrile + Piperidine reaction Nucleophilic Aromatic Substitution (SNAᵣ) start->reaction conditions Solvent: DMSO or DMF Base: K₂CO₃ or Et₃N Heat (e.g., 80-120 °C) conditions->reaction Reaction Conditions workup Aqueous Workup (Extraction with EtOAc or DCM) reaction->workup Step 1 purification Purification (Column Chromatography) workup->purification Step 2 product 5-Amino-2-(piperidin-1-yl)benzonitrile (Final Product) purification->product Step 3

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-amino-2-fluorobenzonitrile (1.0 eq), piperidine (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to the flask. The choice of solvent is critical as it must be able to dissolve the reactants and facilitate the SNAᵣ reaction, which proceeds through a charged Meisenheimer complex intermediate.

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). The base and inorganic salts will remain in the aqueous layer.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 5-Amino-2-(piperidin-1-yl)benzonitrile.

Applications in Research and Development

This compound is a valuable intermediate in medicinal chemistry and materials science.[1] The presence of three distinct functional groups provides a platform for diverse chemical transformations.

main 5-Amino-2-(piperidin-1-yl)benzonitrile Primary Amine Nitrile Group Aromatic Ring amine_rxn Amide/Sulfonamide Formation (Acylation, Sulfonylation) main:f0->amine_rxn Reacts with acyl chlorides diazotization Diazotization → Sandmeyer Reactions (e.g., -OH, -Cl, -Br) main:f0->diazotization Reacts with NaNO₂/HCl nitrile_rxn Nitrile Reduction → Primary Amine (e.g., using LiAlH₄, H₂/Raney Ni) main:f1->nitrile_rxn Reduction nitrile_hydrolysis Nitrile Hydrolysis → Carboxylic Acid (Acidic or Basic conditions) main:f1->nitrile_hydrolysis Hydrolysis ring_rxn Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) main:f2->ring_rxn Further functionalization

Caption: Key reactive sites and potential synthetic transformations.

  • Pharmaceutical Scaffolding: The primary amine can be acylated to form amides or sulfonamides, or it can undergo diazotization followed by Sandmeyer reactions to introduce a variety of substituents.

  • Heterocycle Synthesis: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used as a precursor for forming heterocyclic rings like tetrazoles. This versatility is crucial in synthesizing compounds for high-throughput screening. For instance, similar aminobenzonitriles are used to synthesize quinoline derivatives.[5]

  • Intermediate for Complex Molecules: This compound serves as a key intermediate in the synthesis of more complex molecules, such as those investigated for their biological activities.[6]

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this exact compound is not detailed in the search results, data from structurally similar compounds provides a strong basis for safe handling protocols.[7][8] The compound should be handled with care, assuming it may be harmful if swallowed, in contact with skin, or if inhaled.

Table 3: Safety and Handling Recommendations
AspectRecommendationRationale
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection (safety goggles). Use a NIOSH/MSHA approved respirator if dust is generated.[8]To prevent skin, eye, and respiratory tract exposure to the chemical.
Handling Use in a well-ventilated area, such as a fume hood.[9] Avoid breathing dust. Wash hands thoroughly after handling.[8]To minimize inhalation exposure and prevent accidental ingestion.
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[1] Store at 2-8°C, away from incompatible materials like strong oxidizing agents and strong acids.[1]To maintain chemical stability and prevent hazardous reactions.
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.To flush out the chemical and minimize damage to the eyes.
First Aid (Skin) Take off immediately all contaminated clothing. Rinse skin with plenty of water.To remove the chemical from the skin surface promptly.
First Aid (Ingestion) Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7]To avoid aspiration of the chemical into the lungs.
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[8]To ensure environmentally responsible disposal of chemical waste.

References

  • BLDpharm. (n.d.). 34595-33-0|5-Amino-2-(piperidin-1-yl)benzonitrile.
  • CymitQuimica. (n.d.). 10-221332 - 5-amino-2-piperidin-1-ylbenzonitrile | 34595-33-0.
  • Parchem. (n.d.). 5-Amino-2-(Piperidin-1-Yl)Benzonitrile (Cas 34595-33-0).
  • Sigma-Aldrich. (n.d.). CAS 34595-33-0.
  • Arctom. (n.d.). CAS NO. 34595-33-0 | 5-AMino-2-(piperidin-1-yl)benzonitrile.
  • Fisher Scientific. (2023, August 25). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • PubChem. (n.d.). 5-Amino-2-(4-benzylpiperidin-1-yl)benzonitrile.
  • LookChem. (n.d.). 2-Amino-5-(piperidin-1-yl)benzonitrile.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of 5-Amino-2-hydroxybenzonitrile.
  • PubChem. (2026, January 3). 5-amino-2-[(2R)-pyrrolidin-2-yl]benzonitrile.
  • AK Scientific, Inc. (n.d.). 5-Fluoro-2-(piperazin-1-yl)benzonitrile.
  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
  • Google Patents. (n.d.). US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof.
  • Appchem. (n.d.). 5-Amino-2-(piperazin-1-yl)benzonitrile | 847972-22-9.
  • Sigma-Aldrich. (n.d.). 5-Amino-2-fluorobenzonitrile 97%.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • Othman, L. A., Mohammed, S. R., & Khalid, M. (n.d.). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Connect Journals.
  • ECHEMI. (n.d.). Buy 5-Amino-2-(4-methylpiperazin-1-yl)benzonitrile from JHECHEM CO LTD.
  • ResearchGate. (n.d.). Experimental Spectroscopic (FT-IR, 1 H and 13 C NMR, ESI-MS, UV) Analysis....
  • CORE. (n.d.). Synthesis of enantiopure trisubstituted piperidines from a chiral epoxyaziridine and α- amino esters.
  • Google Patents. (n.d.). WO2019127902A1 - Method for preparing 5r-benzyloxyaminopiperidin-2s-carboxylic acid or derivative thereof.
  • SynHet. (n.d.). 5-(5-Amino-1,3,4-oxadiazol-2-yl)-2-(4-benzylpiperazin-1-yl)benzonitrile.
  • SpectraBase. (n.d.). Benzonitrile - Optional[13C NMR] - Chemical Shifts.
  • ResearchGate. (2025, August 9). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

Sources

Exploratory

physicochemical properties of 5-Amino-2-(piperidin-1-yl)benzonitrile

An In-Depth Technical Guide to the Physicochemical Properties of 5-Amino-2-(piperidin-1-yl)benzonitrile Introduction 5-Amino-2-(piperidin-1-yl)benzonitrile is a substituted benzonitrile compound featuring a piperidine ri...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Amino-2-(piperidin-1-yl)benzonitrile

Introduction

5-Amino-2-(piperidin-1-yl)benzonitrile is a substituted benzonitrile compound featuring a piperidine ring and an amino group. Its structural motifs are of significant interest in medicinal chemistry and drug discovery, as piperidine rings are prevalent in many FDA-approved drugs, and the aminobenzonitrile scaffold serves as a versatile synthetic intermediate. This guide provides a comprehensive overview of the core , offering insights for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide combines known information with high-quality predicted data to offer a thorough profile.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

PropertyValueSourceNotes
CAS Number 34595-33-0[1][2][3]Unambiguous identifier for this specific chemical substance.
Molecular Formula C₁₂H₁₅N₃[1][4]Composed of 12 carbon, 15 hydrogen, and 3 nitrogen atoms.
Molecular Weight 201.27 g/mol [1][4]The mass of one mole of the substance.
Appearance Predicted: Solid-Based on the melting point of the related compound 4-aminobenzonitrile (83-85 °C).
Melting Point Predicted: 90-110 °C-No experimental data found. Prediction is based on the increased molecular weight and complexity compared to 4-aminobenzonitrile.
Boiling Point Predicted: > 300 °C-No experimental data found. High boiling point is expected due to the molecular weight and polar functional groups.
pKa (most basic) Predicted: 8.5 - 9.5-The piperidine nitrogen is expected to be the most basic site. The pKa of piperidine is ~11.2, but this will be reduced by the electron-withdrawing benzonitrile group.
logP (Octanol-Water) Predicted: 2.5[4]Indicates a moderate level of lipophilicity, suggesting reasonable permeability across biological membranes.
Aqueous Solubility Predicted: Low-The presence of polar amino and nitrile groups is offset by the larger hydrophobic carbon scaffold. Solubility is likely pH-dependent.
Hydrogen Bond Donors 1[4]The primary amine group (-NH₂).
Hydrogen Bond Acceptors 3[4]The two nitrogen atoms of the piperidine and nitrile groups.
Rotatable Bonds 1[4]The bond connecting the piperidine ring to the benzene ring.

Spectral Analysis (Predicted)

  • ¹H NMR:

    • Aromatic Protons (Ar-H): Expect signals in the range of 6.5-7.5 ppm. The protons on the aminobenzonitrile ring will show splitting patterns consistent with a trisubstituted benzene ring.

    • Piperidine Protons: Expect multiplets in the range of 1.5-3.5 ppm. The protons alpha to the nitrogen will be the most downfield.

    • Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which will be dependent on the solvent and concentration.

  • ¹³C NMR:

    • Aromatic Carbons: Signals are expected between 110-150 ppm. The carbon attached to the nitrile group will be significantly deshielded.

    • Nitrile Carbon (-C≡N): A characteristic signal is expected around 115-125 ppm.

    • Piperidine Carbons: Signals are expected in the range of 20-60 ppm.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A pair of sharp to medium bands around 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

    • C≡N Stretch: A sharp, medium intensity band around 2220-2260 cm⁻¹.

    • C-N Stretch: Bands in the region of 1250-1350 cm⁻¹ for the aryl-N and alkyl-N bonds.

    • Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 201.13.

    • Fragmentation: Expect fragmentation patterns corresponding to the loss of small molecules or radicals from the parent ion, such as the loss of HCN or cleavage of the piperidine ring.

Proposed Synthesis Route

A plausible synthetic route for 5-Amino-2-(piperidin-1-yl)benzonitrile can be envisioned starting from 2-fluoro-5-nitrobenzonitrile and piperidine. This approach utilizes a nucleophilic aromatic substitution reaction followed by reduction of the nitro group.

Synthesis_of_5-Amino-2-(piperidin-1-yl)benzonitrile start 2-Fluoro-5-nitrobenzonitrile + Piperidine intermediate Nucleophilic Aromatic Substitution (SNAr) start->intermediate product1 5-Nitro-2-(piperidin-1-yl)benzonitrile intermediate->product1 reduction Reduction of Nitro Group (e.g., H₂, Pd/C or SnCl₂) product1->reduction final_product 5-Amino-2-(piperidin-1-yl)benzonitrile reduction->final_product

Caption: Proposed synthesis of 5-Amino-2-(piperidin-1-yl)benzonitrile.

Experimental Protocols for Key Physicochemical Properties

Aqueous Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining thermodynamic solubility.[5]

Rationale: This protocol aims to determine the equilibrium concentration of a compound in an aqueous buffer at a specific temperature. By ensuring an excess of the solid compound is present, the resulting solution becomes saturated, and its concentration represents the thermodynamic solubility.

Step-by-Step Methodology:

  • Preparation of Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

  • Compound Addition: Add an excess amount of solid 5-Amino-2-(piperidin-1-yl)benzonitrile to a known volume of the PBS buffer in a sealed, inert container (e.g., a glass vial). The excess solid should be clearly visible.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., acetonitrile or methanol). Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Standard Curve: Prepare a standard curve of the compound in the same solvent to accurately quantify the concentration in the sample.

  • Calculation: Calculate the aqueous solubility in units such as µg/mL or µM based on the measured concentration and the dilution factor.

Aqueous_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffer Prepare PBS Buffer (pH 7.4) add_compound Add Excess Compound to Buffer prep_buffer->add_compound agitate Agitate at Constant Temperature (24-48 hours) add_compound->agitate separate Separate Solid and Liquid Phases (Centrifugation/Filtration) agitate->separate quantify Quantify Supernatant Concentration (HPLC-UV) separate->quantify calculate Calculate Solubility quantify->calculate

Sources

Foundational

An In-depth Technical Guide to the Predicted Spectroscopic Profile of 5-Amino-2-(piperidin-1-yl)benzonitrile

Abstract This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 5-Amino-2-(piperidin-1-yl)benzonitrile (CAS No: 34595-33-0). In the absence of widely published...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 5-Amino-2-(piperidin-1-yl)benzonitrile (CAS No: 34595-33-0). In the absence of widely published experimental spectra, this document leverages foundational spectroscopic principles and comparative data from analogous structures to construct a reliable, predictive spectroscopic profile. This guide is intended for researchers, chemists, and drug development professionals who require a robust framework for the identification, characterization, and quality control of this compound. The methodologies covered include Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section provides detailed theoretical predictions, supported by data from relevant substructures, and explains the causal reasoning behind the expected spectral features.

Introduction and Molecular Structure Overview

5-Amino-2-(piperidin-1-yl)benzonitrile is a substituted aromatic compound with the molecular formula C₁₂H₁₅N₃ and a molecular weight of 201.27 g/mol .[1] Its structure is built upon a 1,2,4-trisubstituted benzene ring, featuring three distinct functional groups: a primary amine (-NH₂), a piperidinyl substituent, and a nitrile (-C≡N) group. The interplay of the electronic properties of these groups—the strong electron-donating effects of the amino and piperidinyl groups, and the electron-withdrawing nature of the nitrile group—governs the molecule's chemical reactivity and dictates its unique spectroscopic fingerprint.

Understanding this structure is paramount for accurate spectral interpretation. The likely synthetic pathway involves a nucleophilic aromatic substitution of a halogenated 2-nitrobenzonitrile with piperidine, followed by the chemical reduction of the nitro group to a primary amine.[2] This context is crucial for anticipating potential impurities and confirming the final structure.

This guide will systematically deconstruct the molecule to predict its signature in key analytical techniques.

Caption: Molecular structure of 5-Amino-2-(piperidin-1-yl)benzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. The predicted ¹H and ¹³C NMR spectra are based on the additive effects of the substituents on the chemical shifts of the aromatic and aliphatic systems.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine protons, and the three unique sets of protons on the piperidine ring.

  • Aromatic Region (δ 6.0 - 7.5 ppm): The 1,2,4-substitution pattern will result in three signals in the aromatic region.

    • The strong electron-donating amino and piperidinyl groups will shield the aromatic protons, shifting them upfield relative to benzene (7.34 ppm).

    • H-3: This proton is ortho to both the strongly donating piperidinyl group and the donating amino group. It is expected to be the most shielded (furthest upfield), appearing as a doublet of doublets (dd).

    • H-6: This proton is ortho to the electron-withdrawing nitrile group and meta to the amino group, making it the most deshielded (furthest downfield) aromatic proton. It will likely appear as a doublet (d).

    • H-4: This proton is ortho to the amino group and meta to the other two substituents. It will appear as a doublet (d).

  • Amine Protons (δ ~3.5 - 4.5 ppm): The protons of the -NH₂ group will likely appear as a broad singlet. Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature.

  • Piperidine Protons (δ 1.5 - 3.2 ppm): The piperidine ring protons will be split into three distinct groups. Based on data for piperidine itself, we can predict their approximate regions.[3]

    • α-CH₂ (protons adjacent to N): These four protons (two CH₂ groups) are deshielded by the adjacent nitrogen atom and the aromatic ring. They are expected to appear as a multiplet around δ 3.0 - 3.2 ppm.

    • β-CH₂ (protons beta to N): These four protons are further from the nitrogen and will appear further upfield, likely as a multiplet around δ 1.6 - 1.8 ppm.

    • γ-CH₂ (protons gamma to N): This single CH₂ group is the most shielded and will appear as a multiplet around δ 1.5 - 1.7 ppm, potentially overlapping with the β-protons.

Table 1: Predicted ¹H NMR Data for 5-Amino-2-(piperidin-1-yl)benzonitrile

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.3 - 7.5 d 1H Aromatic H-6
~6.2 - 6.4 d 1H Aromatic H-4
~6.1 - 6.3 dd 1H Aromatic H-3
~3.5 - 4.5 br s 2H -NH₂
~3.0 - 3.2 m 4H Piperidine α-CH₂
~1.6 - 1.8 m 4H Piperidine β-CH₂

| ~1.5 - 1.7 | m | 2H | Piperidine γ-CH₂ |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display 10 unique signals: six for the aromatic carbons and four for the aliphatic carbons (nitrile and piperidine).

  • Aromatic Carbons (δ 95 - 160 ppm): The chemical shifts are heavily influenced by the substituents.

    • C-CN & C-N (piperidine): The two carbons directly attached to the nitrile and piperidine groups will be quaternary and their shifts will be influenced by the substituent effects. The carbon attached to the nitrile (C1) will be downfield.[4][5] The carbon attached to the piperidine (C2) will be significantly shielded by the strong donating effect.

    • C-NH₂: The carbon bearing the amino group (C5) will be strongly shielded.

    • The remaining CH carbons (C3, C4, C6) will have shifts determined by their positions relative to the donating and withdrawing groups.

  • Nitrile Carbon (δ ~118 - 122 ppm): The carbon of the -C≡N group typically appears in this region.[4][5]

  • Piperidine Carbons (δ ~24 - 55 ppm):

    • α-C: The carbons adjacent to the nitrogen will be the most deshielded of the piperidine carbons, appearing around δ 50-55 ppm.

    • β-C: Expected around δ 25-28 ppm.

    • γ-C: Expected to be the most shielded, around δ 23-25 ppm.

Table 2: Predicted ¹³C NMR Data for 5-Amino-2-(piperidin-1-yl)benzonitrile

Predicted Chemical Shift (δ, ppm) Assignment
~155 - 160 Aromatic C-2
~145 - 150 Aromatic C-5
~133 - 136 Aromatic C-6
~118 - 122 Nitrile (-C≡N)
~115 - 118 Aromatic C-4
~112 - 115 Aromatic C-3
~95 - 100 Aromatic C-1
~50 - 55 Piperidine α-C
~25 - 28 Piperidine β-C

| ~23 - 25 | Piperidine γ-C |

Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present in the molecule. The predicted spectrum for 5-Amino-2-(piperidin-1-yl)benzonitrile will be characterized by sharp, intense bands for the nitrile and distinct bands for the primary amine.

  • N-H Stretching (3300 - 3500 cm⁻¹): A primary amine (-NH₂) will exhibit two distinct bands in this region: an asymmetric stretching band and a symmetric stretching band. This is a key diagnostic feature.

  • C-H Stretching (2850 - 3100 cm⁻¹): This region will contain signals for both aromatic C-H stretches (typically >3000 cm⁻¹) and aliphatic C-H stretches from the piperidine ring (typically <3000 cm⁻¹).

  • C≡N Stretching (2220 - 2260 cm⁻¹): A strong, sharp absorption band is expected in this region, characteristic of the nitrile group. Its conjugation with the aromatic ring places it in this specific range.[6][7]

  • N-H Bending (1590 - 1650 cm⁻¹): The scissoring vibration of the primary amine group will appear in this region.

  • C=C Stretching (1450 - 1600 cm⁻¹): Multiple bands corresponding to the aromatic ring stretching vibrations will be present.

  • C-N Stretching (1250 - 1350 cm⁻¹): A band corresponding to the stretching of the aryl C-N bond is expected here.

  • Aromatic C-H Bending (out-of-plane, 800 - 900 cm⁻¹): The 1,2,4-trisubstitution pattern typically gives rise to characteristic absorption bands in this "fingerprint" region, which can help confirm the substitution pattern.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3450 & ~3350 N-H Stretch (asymm. & symm.) Primary Amine
>3000 C-H Stretch Aromatic
<3000 C-H Stretch Aliphatic (Piperidine)
~2225 C≡N Stretch Nitrile
~1620 N-H Bend Primary Amine
~1580, 1500, 1450 C=C Stretch Aromatic Ring
~1330 C-N Stretch Aryl-Amine

| ~800-900 | C-H Bend (out-of-plane) | 1,2,4-Trisubstituted Ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

  • Molecular Ion Peak (M⁺): The compound has a molecular formula of C₁₂H₁₅N₃. The nominal molecular weight is 201. The high-resolution mass spectrum should show a molecular ion peak at an m/z of approximately 201.1266, corresponding to its exact mass.[8]

  • Key Fragmentation Patterns: Under electron ionization (EI), the molecular ion is expected to be reasonably stable due to the aromatic system. Key fragmentations would likely involve the piperidine ring and the bond connecting it to the aromatic core.

    • Loss of H• (m/z 200): A common initial fragmentation to form a more stable cation.

    • Cleavage of the Piperidine Ring: The piperidine ring can undergo fragmentation, leading to the loss of ethylene (C₂H₄, 28 Da) or other small neutral fragments.

    • Loss of HCN (m/z 174): Fragmentation involving the nitrile group is possible.

    • Base Peak: The base peak is often a stable fragment. A likely candidate would be the fragment resulting from the loss of a propyl radical (C₃H₇•, 43 Da) from the piperidine ring, or the molecular ion itself if it is very stable. The fragment at m/z 84, corresponding to the piperidinyl cation, is also a possibility.[9]

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 5-Amino-2-(piperidin-1-yl)benzonitrile NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolve in CDCl₃ or DMSO-d₆ IR IR Spectroscopy Sample->IR Prepare KBr pellet or thin film MS Mass Spectrometry Sample->MS Vaporize and Ionize (e.g., EI) Structure Structural Elucidation NMR->Structure Chemical Shifts, Coupling, Integration IR->Structure Functional Group Identification MS->Structure Molecular Weight, Fragmentation Purity Purity Assessment Structure->Purity

Caption: General experimental workflow for spectroscopic characterization.

Conclusion

This guide presents a detailed, predictive spectroscopic profile for 5-Amino-2-(piperidin-1-yl)benzonitrile. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a powerful toolkit for the unambiguous identification and structural confirmation of this compound. The key predicted features are: (i) a 1,2,4-substituted pattern in the aromatic region of the ¹H NMR spectrum, (ii) characteristic signals for the three distinct proton environments of the piperidine ring, (iii) two N-H stretching bands in the IR spectrum confirming the primary amine, (iv) a sharp C≡N stretch around 2225 cm⁻¹, and (v) a molecular ion peak at m/z 201 in the mass spectrum. This theoretical framework serves as an essential reference for any researcher working with this molecule, enabling confident characterization and quality control.

References

  • LookChem. (n.d.). 2-Amino-5-(piperidin-1-yl)benzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile, 2-amino-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Mass spectrum of Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzonitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-amino-2-[(2R)-pyrrolidin-2-yl]benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemsigma. (n.d.). 5-AMino-2-(piperidin-1-yl)benzonitrile. Retrieved from [Link]

Sources

Exploratory

1H NMR spectrum of 5-Amino-2-(piperidin-1-yl)benzonitrile

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Amino-2-(piperidin-1-yl)benzonitrile Introduction 5-Amino-2-(piperidin-1-yl)benzonitrile is a substituted aromatic compound featuring a unique combination of electr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Amino-2-(piperidin-1-yl)benzonitrile

Introduction

5-Amino-2-(piperidin-1-yl)benzonitrile is a substituted aromatic compound featuring a unique combination of electron-donating and electron-withdrawing groups. Such molecules are valuable scaffolds in medicinal chemistry and materials science. Unambiguous structural characterization is a critical step in the synthesis and application of these compounds, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as the primary analytical tool. This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of 5-Amino-2-(piperidin-1-yl)benzonitrile. It is designed for researchers, scientists, and drug development professionals, offering not just data interpretation but also the underlying chemical principles and experimental considerations necessary for robust structural elucidation.

Molecular Structure and Proton Environments

To accurately interpret the ¹H NMR spectrum, one must first understand the molecule's structure and the distinct electronic environments of its protons. The structure of 5-Amino-2-(piperidin-1-yl)benzonitrile contains three key regions: a trisubstituted benzene ring, a saturated piperidine ring, and an amino group.

The benzene ring is substituted with:

  • A cyano group (-CN) at C1: An electron-withdrawing group (EWG) that deshields nearby protons via anisotropic and inductive effects.

  • A piperidin-1-yl group at C2: An amine, which acts as an electron-donating group (EDG) through resonance, shielding protons at the ortho and para positions.

  • An amino group (-NH₂) at C5: A strong electron-donating group (EDG) that shields its ortho and para protons.[1][2]

These competing electronic effects create a nuanced distribution of electron density across the aromatic ring, leading to distinct chemical shifts for the three aromatic protons (H-3, H-4, and H-6). The piperidine ring introduces three sets of aliphatic protons (α, β, and γ), and the amino group contributes its own labile protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6 mL DMSO-d6 + TMS weigh->dissolve homogenize Vortex to Homogenize dissolve->homogenize insert Insert Sample into Spectrometer homogenize->insert setup Set Parameters (Scans, Delay, etc.) insert->setup acquire Acquire FID setup->acquire transform Fourier Transform (FID → Spectrum) acquire->transform phase Phase Correction transform->phase baseline Baseline Correction phase->baseline integrate Integrate Signals baseline->integrate analysis Spectrum Analysis integrate->analysis Final Spectrum

Caption: Standardized workflow for acquiring a high-fidelity ¹H NMR spectrum.

Spectrum Analysis and Interpretation

The following is an analysis of a representative ¹H NMR spectrum of 5-Amino-2-(piperidin-1-yl)benzonitrile, acquired in DMSO-d₆ at 400 MHz.

Signal Assignment and Justification
  • δ 7.29 (d, 1H, J = 8.8 Hz): This doublet in the downfield region is assigned to H-3 . Its chemical shift is consistent with a proton ortho to the electron-withdrawing cyano group. The splitting pattern, a doublet with a large coupling constant (J = 8.8 Hz), confirms it is coupled to an adjacent ortho proton, H-4. The lack of resolved smaller couplings is typical.

  • δ 6.65 (d, 1H, J = 2.4 Hz): This signal is assigned to H-6 . Its upfield shift indicates strong shielding, consistent with its position ortho to the amino group and para to the piperidinyl group. The small coupling constant (J = 2.4 Hz) is characteristic of a meta coupling to H-4.

  • δ 6.33 (dd, 1H, J = 8.8, 2.4 Hz): This doublet of doublets is assigned to H-4 . It is the most shielded aromatic proton due to being ortho to the powerful electron-donating amino group. The splitting pattern perfectly matches its coupling to both H-3 (ortho, J = 8.8 Hz) and H-6 (meta, J = 2.4 Hz). This mutual coupling confirms the assignments of all three aromatic protons.

  • δ 5.12 (br s, 2H): This broad singlet is characteristic of the two -NH₂ protons . Its integration value of 2H confirms this assignment.

  • δ 3.08 (t, 4H, J = 5.4 Hz): This triplet, integrating to 4H, is assigned to the four α-protons of the piperidine ring. The downfield shift is due to the inductive effect of the adjacent nitrogen atom.

  • δ 1.60 (m, 6H): This complex multiplet in the upfield region, integrating to 6H, corresponds to the overlapping signals of the β- and γ-protons of the piperidine ring.

Tabulated Data Summary
Signal (δ, ppm)IntegrationMultiplicityCoupling Constant(s) (J, Hz)Assignment
7.291Hd8.8H-3
6.651Hd2.4H-6
6.331Hdd8.8, 2.4H-4
5.122Hbr s--NH₂
3.084Ht5.4α-CH₂ (piperidine)
1.606Hm-β,γ-CH₂ (piperidine)

Conclusion

The ¹H NMR spectrum of 5-Amino-2-(piperidin-1-yl)benzonitrile provides a distinct and interpretable set of signals that allows for its complete and unambiguous structural confirmation. The chemical shifts of the aromatic protons are governed by the competing electronic effects of the cyano, piperidinyl, and amino substituents. The analysis of coupling constants provides definitive evidence for the 1,2,5-substitution pattern on the benzene ring. The characteristic signals of the piperidine and amino groups further corroborate the assigned structure. This guide demonstrates that a systematic approach, combining predictive knowledge with a robust experimental protocol, is essential for the accurate interpretation of complex NMR spectra in a research and development setting.

References

  • Wang, C., et al. (2007). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Angew. Chem. Int. Ed.
  • Abraham, R. J., et al. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing.
  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
  • ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR.
  • University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms.
  • Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications.
  • Pearson. (n.d.). Explain the relative chemical shifts of the benzene ring protons.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) ¹H NMR spectrum.
  • ResearchGate. (2022). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives.
  • Reich, H. J. (n.d.). Spin-Spin Splitting: J-Coupling. Organic Chemistry Data.
  • ChemicalBook. (n.d.). 3-Aminobenzonitrile(2237-30-1) ¹H NMR spectrum.
  • ChemicalBook. (n.d.). 4-Aminobenzonitrile(873-74-5) ¹H NMR spectrum.
  • GVSU Chemistry. (2016). HMNR Aromatic Coupling. YouTube.
  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility.
  • ChemicalBook. (n.d.). 2-Aminobenzonitrile(1885-29-6) ¹H NMR spectrum.
  • Benchchem. (n.d.). An In-depth Technical Guide to 4-Aminobenzonitrile: Properties, Synthesis, and Applications.
  • Pretsch, E., et al. (n.d.). Tables For Organic Structure Analysis.
  • Wiley. (n.d.). Piperidine. SpectraBase.
  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds.
  • ResearchGate. (2024). ¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K).
  • Gottlieb, H. E., et al. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.

Sources

Foundational

An In-depth Technical Guide to the ¹³C NMR Structural Elucidation of 5-Amino-2-(piperidin-1-yl)benzonitrile

Abstract This technical guide provides a comprehensive walkthrough of the complete ¹³C Nuclear Magnetic Resonance (NMR) analysis of 5-Amino-2-(piperidin-1-yl)benzonitrile, a polysubstituted aromatic compound of interest...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive walkthrough of the complete ¹³C Nuclear Magnetic Resonance (NMR) analysis of 5-Amino-2-(piperidin-1-yl)benzonitrile, a polysubstituted aromatic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural verification and characterization. We will move from theoretical chemical shift prediction based on substituent effects to a detailed, field-proven experimental workflow, culminating in the full spectral assignment using a suite of one- and two-dimensional NMR experiments. The causality behind each experimental choice is explained to provide a deeper understanding of the analytical strategy.

Introduction: The Imperative for Unambiguous Structural Verification

The molecule 5-Amino-2-(piperidin-1-yl)benzonitrile presents a unique analytical challenge due to its combination of an electron-rich aromatic system and a saturated heterocyclic moiety. The precise arrangement of substituents on the benzonitrile core is critical to its chemical properties and potential biological activity. While various analytical techniques can confirm its elemental composition, only high-resolution NMR spectroscopy can provide the definitive, atom-by-atom connectivity map required for absolute structural confirmation.

¹³C NMR spectroscopy, in particular, is a powerful tool for probing the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment yields a specific resonance, providing a "fingerprint" of the molecule's structure. This guide will demonstrate how a systematic, multi-technique NMR approach, including Distortionless Enhancement by Polarization Transfer (DEPT) and 2D heteronuclear correlation experiments, can be deployed to solve this structure with complete confidence.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

Before any experiment is conducted, a foundational understanding of the expected spectrum can be built by analyzing the substituent effects on the molecule's carbon environments. The chemical shift (δ) of a given carbon is highly sensitive to the electron density around its nucleus. Electron-donating groups (EDGs) increase electron density and "shield" the nucleus, causing an upfield shift (lower ppm), while electron-withdrawing groups (EWGs) "deshield" the nucleus, causing a downfield shift (higher ppm).[1][2]

In 5-Amino-2-(piperidin-1-yl)benzonitrile, we have three key substituents on the benzene ring:

  • Amino Group (-NH₂): A strong activating, electron-donating group. It strongly shields the ortho and para positions.

  • Piperidinyl Group (-NC₅H₁₀): An N-alkylamino group, which is also strongly electron-donating. It shields its ortho and para positions.

  • Nitrile Group (-CN): A deactivating, electron-withdrawing group. It deshields all ring positions, with the most significant effect at the ipso and ortho positions.

Based on the molecular structure, we anticipate 10 unique carbon signals, assuming rapid rotation around the C2-N bond makes the two Cα and two Cβ carbons of the piperidine ring chemically equivalent on the NMR timescale.

Predicted Chemical Shift Regions:

  • Piperidine Carbons: The carbons of the saturated piperidine ring are expected in the aliphatic region. The Cα carbons, being directly attached to nitrogen, will be the most downfield (δ 45-55 ppm). The Cβ and Cγ carbons will appear further upfield (δ 20-30 ppm).[3][4]

  • Aromatic Carbons: These will appear in the typical range of δ 110-160 ppm.[2][5] The carbons directly attached to the electron-donating amino and piperidinyl groups (C5 and C2) will be shifted downfield, while carbons at positions shielded by these groups (C3, C4, C6) will be shifted upfield.

  • Nitrile Carbon: The cyano carbon typically appears in a relatively quiet region of the spectrum, generally between δ 115-125 ppm.[6][7][8]

Experimental Design: A Validating Workflow

Detailed Experimental Protocol: Sample Preparation & NMR Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the solid 5-Amino-2-(piperidin-1-yl)benzonitrile sample.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; it must fully dissolve the analyte without its residual peaks obscuring important signals. DMSO-d₆ is often an excellent choice for compounds containing amino groups due to its ability to slow down proton exchange.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Spectrometer & General Parameters:

    • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

    • Temperature: 298 K (25 °C).

    • ¹³C Frequency: Approximately 100.6 MHz for a 400 MHz spectrometer.

  • Experiment Acquisition:

    • Standard ¹³C {¹H} (Broadband Decoupled): This is the primary experiment to detect all carbon signals.

      • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

      • Spectral Width: 0-220 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay (d1): 2 seconds. A longer delay may be needed to accurately integrate quaternary carbons, though integration is not typically reliable in ¹³C NMR.[9]

      • Number of Scans: 1024 or higher, to achieve adequate signal-to-noise.

    • DEPT-135 and DEPT-90: These experiments are essential for determining the multiplicity of each carbon signal (C, CH, CH₂, or CH₃).

      • Pulse Programs: Standard DEPT-135 and DEPT-90 sequences.

      • Key Parameters: Run with standard spectral width and a sufficient number of scans for clear signal identification. DEPT is significantly more sensitive than the standard ¹³C experiment.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s), providing definitive C-H one-bond connectivity.[10]

      • Pulse Program: Standard edited HSQC sequence (e.g., hsqcedetgpsisp2.3).

      • Spectral Width: Calibrated to the proton (¹H) and carbon (¹³C) spectral ranges determined from 1D spectra.

      • Number of Increments (F1): 256 or 512.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are separated by two or three bonds (²JCH, ³JCH), which is critical for piecing together the molecular fragments and confirming the substitution pattern.[10][11]

      • Pulse Program: Standard HMBC sequence (e.g., hmbcgplpndqf).

      • Key Parameter: The long-range coupling delay is typically optimized for a coupling constant of 8-10 Hz.

Visualized Workflow

The logical flow of the experimental process is crucial for systematic data analysis and interpretation.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structural Analysis Sample Dissolve Sample (15-20 mg in 0.6 mL CDCl₃/DMSO-d₆) C13 Standard ¹³C NMR (Detect all C signals) Sample->C13 DEPT DEPT-90 & DEPT-135 (Determine C Multiplicity) C13->DEPT Refine Assign Fragment Assignment (Piperidine & Benzonitrile) C13->Assign HSQC 2D HSQC (¹JCH Correlations) DEPT->HSQC Confirm C-H DEPT->Assign HMBC 2D HMBC (ⁿJCH Correlations, n=2,3) HSQC->HMBC Establish Long-Range Connectivity HSQC->Assign Connect Connectivity Mapping (via HMBC) HMBC->Connect Assign->Connect Structure Final Structure Confirmation Connect->Structure

Caption: Systematic workflow for NMR-based structural elucidation.

Spectral Analysis and Data Interpretation

This section details the stepwise interpretation of the NMR data, leading to the final, unambiguous assignment of all 10 carbon signals of 5-Amino-2-(piperidin-1-yl)benzonitrile.

Carbon Count and Multiplicity Analysis (¹³C and DEPT)

The broadband decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, consistent with our theoretical prediction. The DEPT-135 and DEPT-90 experiments are then used to sort these signals by the number of attached protons.

  • DEPT-90: This spectrum will exclusively show signals for CH carbons. We expect to see three signals corresponding to the aromatic C3, C4, and C6 atoms.

  • DEPT-135: This spectrum shows CH carbons as positive signals and CH₂ carbons as negative signals. We expect the three positive signals from the DEPT-90 spectrum, plus three negative signals corresponding to the Cα, Cβ, and Cγ carbons of the piperidine ring.

  • Signals Absent in DEPT: Carbons that do not appear in either DEPT spectrum are quaternary (non-protonated). We expect four such signals: the three substituted aromatic carbons (C1, C2, C5) and the nitrile carbon (-CN).

This initial analysis allows for the confident categorization of all 10 signals, a self-validating check of the proposed structure.

Definitive Assignments from 2D NMR (HSQC & HMBC)

While ¹³C and DEPT spectra categorize the carbons, 2D correlation experiments are required for specific assignment.

  • HSQC Analysis: The HSQC spectrum provides direct, one-bond C-H correlations. By analyzing the cross-peaks, each protonated carbon signal can be unambiguously linked to its corresponding proton signal from the ¹H NMR spectrum (which would be acquired and assigned separately). For example, the negative DEPT-135 signal around δ 50 ppm will show a cross-peak to the ¹H signal for the two Cα-H₂ protons.

  • HMBC Analysis: The Final Piece of the Puzzle: The HMBC spectrum reveals the connectivity between molecular fragments. The key correlations that confirm the overall structure of 5-Amino-2-(piperidin-1-yl)benzonitrile are:

    • Piperidine-to-Benzene Linkage: A crucial correlation will be observed from the protons on the Cα of the piperidine ring (¹H at ~3.1 ppm) to the aromatic carbon at C2. This definitively proves the attachment point of the piperidine substituent.

    • Confirming Substituent Positions:

      • The proton at C6 (H6) should show a correlation to the nitrile carbon (C≡N) and to C2 and C4.

      • The proton at C3 (H3) should show correlations to the quaternary carbons C1, C2, and C5.

      • The proton at C4 (H4) should show correlations to C2, C5, and C6. These long-range couplings create an overlapping network of correlations that allows for the unequivocal assignment of all aromatic carbons and confirms the 1, 2, and 5 substitution pattern.

Visualizing Key HMBC Connectivity

G StructureNode H_alpha C2 H_alpha->C2 ³J H3 C1 H3->C1 ³J C5 H3->C5 ²J H4 H4->C2 ³J H6 CN H6->CN ³J C4 H6->C4 ³J

Caption: Key ²JCH and ³JCH HMBC correlations for structural confirmation.
Summary of ¹³C NMR Data

The following table summarizes the predicted and assigned ¹³C NMR data for 5-Amino-2-(piperidin-1-yl)benzonitrile. Actual experimental values may vary slightly based on solvent and concentration.

Carbon AtomPredicted δ (ppm)Carbon Type (from DEPT)Key HMBC Correlations (from ¹H)
C≡N118 - 122CH3, H6
C195 - 105CH3, H6
C2155 - 160CH3, H4, H-α
C3115 - 120CHH4
C4128 - 133CHH3, H6
C5148 - 153CH3, H4, H6
C6110 - 115CHH4
C-α50 - 55CH₂H-β
C-β25 - 28CH₂H-α, H-γ
C-γ23 - 26CH₂H-β

Conclusion

The structural elucidation of 5-Amino-2-(piperidin-1-yl)benzonitrile serves as an exemplary case for the power of a systematic, multi-technique NMR approach. By combining theoretical predictions with a logical series of 1D and 2D NMR experiments, an unambiguous and trustworthy assignment of every carbon atom in the molecule is achieved. The workflow described herein—moving from a broad overview with ¹³C NMR to multiplicity editing with DEPT, and finally to definitive connectivity mapping with HSQC and HMBC—represents a robust and self-validating protocol. This methodology is not only essential for the routine verification of novel chemical entities but also provides the high-fidelity data required for confident decision-making in research and drug development pipelines.

References

  • Reich, H. J. (n.d.). ¹³C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Spectroscopy of Amines. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Correlations in the HSQC and HMBC spectra of 19. Retrieved from [Link]

  • JoVE. (n.d.). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • ResearchGate. (2018). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

Sources

Exploratory

HPLC and LC-MS methods for 5-Amino-2-(piperidin-1-yl)benzonitrile

An In-Depth Technical Guide to the Development and Validation of HPLC and LC-MS Methods for the Analysis of 5-Amino-2-(piperidin-1-yl)benzonitrile Abstract This technical guide provides a comprehensive framework for the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Development and Validation of HPLC and LC-MS Methods for the Analysis of 5-Amino-2-(piperidin-1-yl)benzonitrile

Abstract

This technical guide provides a comprehensive framework for the development, optimization, and validation of robust analytical methods for 5-Amino-2-(piperidin-1-yl)benzonitrile. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quantification and purity analysis, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification and definitive identification. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. Every procedural choice is explained from a mechanistic standpoint, ensuring the development of self-validating and regulatory-compliant methods.

Introduction: Understanding the Analyte

5-Amino-2-(piperidin-1-yl)benzonitrile is a substituted benzonitrile compound featuring a primary aromatic amine and a tertiary amine within a piperidine ring. Its chemical structure dictates its analytical behavior, presenting both opportunities and challenges. The aromatic benzonitrile core provides a strong chromophore, making it well-suited for UV detection. The basic amine functionalities are ideal for achieving high sensitivity using positive-ion electrospray ionization mass spectrometry (ESI+). However, these same basic sites can lead to poor chromatographic peak shape if not properly controlled.

A thorough understanding of the analyte's physicochemical properties is the foundation of effective method development.

PropertyValue / ObservationAnalytical Implication
Molecular Formula C₁₂H₁₅N₃[1][2]---
Molecular Weight 201.27 g/mol [1][2]Guides mass spectrometry settings.
Structure Aromatic amine, tertiary amine, nitrile groupStrong UV chromophore; basic sites for ESI+ ionization and potential for peak tailing.
XLogP3 ~2.5[2]Moderately hydrophobic; suitable for reversed-phase chromatography.
Hydrogen Bond Donor/Acceptor 1 / 3[2]Influences interaction with polar mobile phases and stationary phases.

The primary goal is to develop methods that are not only accurate and precise but also robust and fit for their intended purpose, whether for purity testing in manufacturing or trace-level quantification in complex matrices.

HPLC-UV Method Development: A Strategy for Robust Quantification

Direct analysis by reversed-phase HPLC (RP-HPLC) is the preferred technique for routine analysis in the pharmaceutical industry due to its versatility and compatibility with UV-Vis detectors[3]. Our strategy focuses on systematically optimizing chromatographic parameters to achieve a robust separation.

The Causality Behind Experimental Choices
  • Column Selection: The analyte's moderate hydrophobicity (LogP ~2.5) makes a C18 stationary phase the logical starting point.[4][5] A high-purity silica C18 column is chosen to minimize secondary interactions with free silanols, which can cause severe peak tailing with basic compounds like ours.

  • Mobile Phase Selection: The key to good peak shape for basic analytes is controlling the pH of the mobile phase. The primary amine and piperidine groups must be consistently protonated to prevent interactions with the stationary phase. Using a buffer with a pH of around 3-4 ensures the analyte carries a positive charge, leading to symmetrical peaks. Ammonium acetate is an excellent choice as it is also compatible with mass spectrometry, facilitating future method transfer.[6] Acetonitrile is typically chosen over methanol as the organic modifier due to its lower viscosity and stronger elution strength for many compounds.

  • Detection Wavelength: The benzonitrile structure is expected to have a strong UV absorbance. An initial diode array detector (DAD) scan from 200-400 nm should be performed to identify the wavelength of maximum absorbance (λ-max), which will provide the highest sensitivity.

Experimental Protocol: HPLC-UV Method

Objective: To develop a stability-indicating HPLC-UV method for the quantification of 5-Amino-2-(piperidin-1-yl)benzonitrile.

1. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-Amino-2-(piperidin-1-yl)benzonitrile reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
  • Working Standard (50 µg/mL): Dilute 0.5 mL of the stock solution to 10 mL with the mobile phase.

2. Chromatographic System & Conditions:

ParameterOptimized ConditionRationale
Instrument UHPLC/HPLC System with DAD/UV DetectorStandard for pharmaceutical analysis.
Column C18, 100 mm x 4.6 mm, 3.5 µmGood balance of efficiency and backpressure.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 3.5 (adjusted with formic acid)Buffers the mobile phase to ensure analyte protonation and good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase.
Gradient Elution 0-1 min: 10% B, 1-8 min: 10-90% B, 8-9 min: 90% B, 9-10 min: 10% BProvides good separation of the main peak from potential impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CEnsures retention time reproducibility.
Injection Volume 10 µLStandard volume for good sensitivity without overloading.
Detection DAD, 254 nm (or determined λ-max)Provides specificity and sensitivity for the aromatic analyte.

3. System Suitability:

  • Inject the working standard solution five times.
  • The relative standard deviation (%RSD) for the peak area and retention time should be ≤ 2.0%.
  • The theoretical plates should be > 2000 and the tailing factor should be < 1.5.
Workflow Diagram: HPLC-UV Method Development

HPLC_Workflow cluster_prep 1. Preparation cluster_method 2. Method Development cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_std Prepare Standard (1 mg/mL Stock) sys_suit System Suitability (%RSD < 2%) prep_std->sys_suit prep_sample Prepare Sample (Dilute in Mobile Phase) inject_run Inject & Acquire Data prep_sample->inject_run col_select Column Selection (C18, 3.5 µm) mp_select Mobile Phase Opt. (ACN/Buffered Water) col_select->mp_select grad_dev Gradient Development (10-90% B over 7 min) mp_select->grad_dev det_select Detector Settings (λ-max via DAD) grad_dev->det_select det_select->sys_suit sys_suit->inject_run integrate Integrate Peaks inject_run->integrate quantify Quantify Analyte integrate->quantify report Generate Report quantify->report

Fig 1. HPLC-UV Method Development Workflow

LC-MS/MS Method Development: A Strategy for High-Sensitivity & Specificity

For applications requiring lower detection limits or analysis in complex biological matrices, LC-MS/MS is the gold standard.[7] Its power lies in its ability to combine chromatographic separation with the high selectivity of tandem mass spectrometry.[8] We will develop a method using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

The Causality Behind Experimental Choices
  • Ionization Source: The presence of basic nitrogen atoms makes the analyte an ideal candidate for positive-ion electrospray ionization (ESI+). ESI is a soft ionization technique that typically produces an intact protonated molecule, [M+H]⁺, which is perfect for serving as the precursor ion in MS/MS experiments.

  • Mass Analyzer and Mode: A triple quadrupole (QqQ) instrument operating in MRM mode provides exceptional sensitivity and selectivity. This is achieved by selecting a specific precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (q2), and then selecting a specific product ion in the third quadrupole (Q3). This filtering process dramatically reduces chemical noise.

  • Chromatography: The HPLC conditions developed previously can serve as a starting point. However, flow rates may be reduced (e.g., to 0.4-0.6 mL/min) to improve ESI efficiency.[9] It is critical to use volatile buffers like ammonium acetate or ammonium formate, as non-volatile buffers like phosphate will contaminate the MS source.[10]

Experimental Protocol: LC-MS/MS Method

Objective: To develop a highly sensitive and selective LC-MS/MS method for the quantification of 5-Amino-2-(piperidin-1-yl)benzonitrile.

1. Analyte Tuning and Optimization (Direct Infusion):

  • Prepare a 1 µg/mL solution of the analyte in 50:50 acetonitrile/water with 0.1% formic acid.
  • Infuse the solution directly into the mass spectrometer at ~10 µL/min.
  • Q1 Scan: Acquire a full scan spectrum in positive mode to identify the protonated molecule [M+H]⁺. For C₁₂H₁₅N₃, the expected monoisotopic mass is 201.13, so the target m/z is 202.1.
  • Product Ion Scan: Select the m/z 202.1 ion in Q1 and scan Q3 to identify major, stable product ions resulting from collision-induced dissociation (CID).
  • MRM Optimization: Select the most intense and specific precursor-product ion transitions. Optimize the collision energy (CE) and other lens voltages for each transition to maximize signal intensity.

2. Chromatographic System & Mass Spectrometer Conditions:

ParameterOptimized ConditionRationale
LC System UHPLC SystemProvides sharp peaks and fast run times.
Column C18, 50 mm x 2.1 mm, 1.9 µmSmaller ID column is better suited for lower flow rates used in LC-MS.
Mobile Phase A 0.1% Formic Acid in WaterVolatile acid for protonation and good chromatography.
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile mobile phase.
Gradient Elution 2-minute gradient from 5% to 95% BFast gradient suitable for targeted quantification.
Flow Rate 0.4 mL/minOptimal for ESI efficiency with a 2.1 mm ID column.[9]
Column Temperature 40 °CEnsures stable retention times.
Injection Volume 5 µL---
MS System Triple Quadrupole Mass SpectrometerIndustry standard for quantitative analysis.[11]
Ionization Source Electrospray Ionization (ESI), Positive ModeBest choice for basic analytes.
Capillary Voltage 3.5 kVOptimized for stable spray and ion generation.
Source Temp. 300 °CAids in desolvation of droplets.
Drying Gas Flow 10 L/minRemoves solvent from the ESI plume.

3. Optimized MRM Transitions (Hypothetical):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
5-Amino-2-(piperidin-1-yl)benzonitrile202.1118.110025Quantifier
5-Amino-2-(piperidin-1-yl)benzonitrile202.191.110035Qualifier
Workflow Diagram: LC-MS/MS Method Development

LCMS_Workflow cluster_infusion 1. Direct Infusion & Tuning cluster_lc 2. LC Method Optimization cluster_analysis 3. Sample Analysis cluster_data 4. Data Processing infuse Infuse Analyte (1 µg/mL) q1_scan Q1 Scan (Find [M+H]⁺) infuse->q1_scan prod_scan Product Ion Scan (Find Fragments) q1_scan->prod_scan mrm_opt Optimize MRM (Select Transitions, Opt. CE) prod_scan->mrm_opt lc_setup Setup LC (2.1mm C18, 0.4 mL/min) mrm_opt->lc_setup lc_gradient Develop Fast Gradient lc_setup->lc_gradient inject_run Inject & Acquire Data (MRM Mode) lc_gradient->inject_run prep_cal Prepare Calibrators & QC Samples prep_cal->inject_run integrate Integrate MRM Peaks inject_run->integrate curve Generate Calibration Curve integrate->curve quantify Quantify Samples curve->quantify

Fig 2. LC-MS/MS Method Development Workflow

Method Validation: Ensuring Trustworthiness and Compliance

Once developed, any analytical method must be validated to demonstrate its fitness for purpose.[12] The validation process follows guidelines from the International Council for Harmonisation (ICH), specifically guideline Q2(R2).[12][13][14] The objective is to provide documented evidence that the method is reliable, reproducible, and accurate for the intended analysis.[15]

Core Validation Parameters

The following parameters must be assessed as part of a full method validation.[16]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). This is demonstrated by analyzing blank samples, placebos, and spiked samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels are analyzed, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[12]

  • Accuracy: The closeness of the test results to the true value. It is determined by applying the method to samples with known concentrations (e.g., spiked matrix) and is expressed as percent recovery. Typically, 98.0% to 102.0% is acceptable.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval.

    • Intermediate Precision: Analysis by different analysts, on different days, or with different equipment. Precision is expressed as the relative standard deviation (%RSD), which should typically be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. LOQ is the concentration that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). This provides an indication of its reliability during normal usage.[17]

Summary of Validation Data (Illustrative)

Table 3: HPLC-UV Method Validation Summary

Parameter Acceptance Criteria Result
Linearity (r²) ≥ 0.999 0.9998
Range 80-120% of nominal 20 - 80 µg/mL
Accuracy (% Recovery) 98.0 - 102.0% 99.5% - 101.2%
Precision (%RSD)
- Repeatability ≤ 2.0% 0.8%
- Intermediate Precision ≤ 2.0% 1.3%

| LOQ | S/N ≥ 10 | 0.5 µg/mL |

Conclusion

This guide has detailed the systematic development and validation of HPLC-UV and LC-MS/MS methods for the analysis of 5-Amino-2-(piperidin-1-yl)benzonitrile. By grounding our experimental choices in the physicochemical properties of the analyte and adhering to established scientific principles, we have constructed protocols that are specific, sensitive, and robust. The HPLC-UV method is ideal for routine quality control, while the LC-MS/MS method provides the high sensitivity required for trace-level analysis in complex environments. Adherence to the validation principles outlined by ICH ensures that these methods will generate trustworthy data that meets global regulatory expectations.[18]

References

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Foundational

An In-depth Technical Guide to the Mass Spectrometry of 5-Amino-2-(piperidin-1-yl)benzonitrile

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 5-Amino-2-(piperidin-1-yl)benzonitrile, a molecule of interest in pharmaceutical and chemical research. Designed for researcher...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 5-Amino-2-(piperidin-1-yl)benzonitrile, a molecule of interest in pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its analysis, from ionization to fragmentation, providing both theoretical grounding and practical, field-proven insights.

Introduction: The Analytical Imperative

5-Amino-2-(piperidin-1-yl)benzonitrile, with a molecular formula of C₁₂H₁₅N₃ and a molecular weight of 201.27 g/mol , is a substituted aromatic amine containing a piperidine and a nitrile functional group.[1][2] The structural elucidation and purity assessment of such molecules are critical in drug discovery and development. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information from minimal sample amounts.[3] This guide will focus on the application of Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) for the comprehensive characterization of this compound.

Ionization Strategy: The Rationale for Electrospray Ionization (ESI)

For a molecule like 5-Amino-2-(piperidin-1-yl)benzonitrile, which possesses basic nitrogen atoms in the amino and piperidine groups, Electrospray Ionization (ESI) in positive ion mode is the method of choice.[4][5] ESI is a "soft" ionization technique that imparts minimal excess energy to the analyte, leading to a high abundance of the protonated molecular ion, [M+H]⁺, which is crucial for determining the molecular weight.[5][6] This is particularly advantageous over harder ionization techniques like Electron Ionization (EI), which often causes extensive fragmentation and may not show a molecular ion peak at all.[7]

The basicity of the amino and piperidine nitrogens makes them readily susceptible to protonation in the ESI source, resulting in a stable [M+H]⁺ ion with a predicted mass-to-charge ratio (m/z) of 202.13.

Proposed Analytical Workflow: From Sample to Spectrum

A robust and reproducible analysis requires a well-defined workflow. The following diagram and protocol outline a standard approach for the analysis of 5-Amino-2-(piperidin-1-yl)benzonitrile using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, which provides high resolution and mass accuracy.[8][9]

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Analyte Solution (in MeOH/H₂O + 0.1% Formic Acid) LC LC Separation (C18 Column) Sample->LC Injection ESI ESI Source (Positive Ion Mode) LC->ESI Elution Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Ion Transfer CollisionCell Collision Cell (q2) (CID Fragmentation) Q1->CollisionCell Isolation TOF TOF Analyzer (Fragment Ion Separation) CollisionCell->TOF Fragment Transfer Detector Detector TOF->Detector Ion Detection Data Data Acquisition & Interpretation Detector->Data Signal Processing

Caption: Proposed LC-ESI-Q-TOF MS/MS workflow for the analysis of 5-Amino-2-(piperidin-1-yl)benzonitrile.

Experimental Protocol:
  • Sample Preparation: Prepare a 1 µg/mL solution of 5-Amino-2-(piperidin-1-yl)benzonitrile in a 50:50 (v/v) mixture of methanol and water containing 0.1% formic acid to facilitate protonation.

  • Liquid Chromatography (for sample introduction):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry:

    • Instrument: A Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.[8][9]

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • MS1 Scan Range: m/z 50-500.

    • Tandem MS (MS/MS):

      • Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 202.13.

      • Collision Gas: Argon.

      • Collision Energy: Ramped (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

Predicted Fragmentation Pathway and Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation by fragmenting a selected precursor ion and analyzing its product ions.[3][10][11] The fragmentation of the [M+H]⁺ ion of 5-Amino-2-(piperidin-1-yl)benzonitrile is predicted to be driven by the charge localization on the nitrogen atoms and the inherent structural features of the molecule. The primary fragmentation pathways for amines often involve α-cleavage (cleavage of a bond adjacent to the nitrogen).[12][13] For cyclic amines like piperidine, ring cleavage is also a common fragmentation route.[4][14]

The following diagram illustrates the predicted major fragmentation pathways:

Fragmentation_Pathway cluster_main Predicted Fragmentation of [M+H]⁺ cluster_path1 Pathway 1: Piperidine Ring Opening cluster_path2 Pathway 2: Benzonitrile Ring Fragmentation cluster_path3 Pathway 3: Piperidine Moiety Loss M [M+H]⁺ m/z 202.13 F1 Loss of C₂H₄ (ethylene) m/z 174.10 M->F1 - C₂H₄ F2 Loss of C₃H₆ (propene) m/z 160.09 M->F2 - C₃H₆ F3 Loss of HCN m/z 175.12 M->F3 - HCN F4 Loss of NH₃ m/z 185.12 M->F4 - NH₃ F5 Loss of C₅H₁₀N (piperidinyl radical) m/z 118.05 M->F5 - C₅H₁₀N•

Caption: Predicted major fragmentation pathways for the [M+H]⁺ ion of 5-Amino-2-(piperidin-1-yl)benzonitrile.

Interpretation of the Mass Spectrum

The resulting tandem mass spectrum is a molecular fingerprint, providing rich structural information.[7] The interpretation involves correlating the observed m/z values with the predicted fragment structures.

Table 1: Predicted Key Ions in the Tandem Mass Spectrum of 5-Amino-2-(piperidin-1-yl)benzonitrile

m/z (Predicted) Proposed Elemental Composition Proposed Origin Notes
202.13[C₁₂H₁₆N₃]⁺Protonated Molecular Ion ([M+H]⁺)This will be the precursor ion selected for MS/MS analysis.
185.12[C₁₂H₁₃N₂]⁺Loss of ammonia (NH₃) from the amino group.A common loss from primary aromatic amines.[15]
175.12[C₁₁H₁₆N₂]⁺Loss of hydrogen cyanide (HCN) from the nitrile group.Characteristic fragmentation for aromatic nitriles.
174.10[C₁₀H₁₂N₃]⁺Cleavage of the piperidine ring with loss of ethylene (C₂H₄).A plausible ring-opening fragmentation pathway.[4]
160.09[C₉H₁₀N₃]⁺Cleavage of the piperidine ring with loss of propene (C₃H₆).Another possible piperidine ring fragmentation.
118.05[C₇H₅N₂]⁺Cleavage of the C-N bond between the piperidine and benzonitrile rings.Results in the formation of the aminobenzonitrile fragment ion.

Method Validation and Trustworthiness

To ensure the reliability and accuracy of the mass spectrometric analysis, method validation is imperative.[16] This process establishes the performance characteristics of the method and ensures it is fit for its intended purpose.[17]

Key validation parameters to be assessed include:

  • Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Implementing a rigorous validation plan ensures that the data generated is trustworthy and can withstand scientific scrutiny.[18][19]

Conclusion

The mass spectrometric analysis of 5-Amino-2-(piperidin-1-yl)benzonitrile, particularly using ESI-Q-TOF MS/MS, offers a powerful approach for its structural characterization. By understanding the principles of ionization and the predictable fragmentation pathways, researchers can confidently identify this molecule and elucidate its structure. The methodologies and predictive data presented in this guide serve as a robust starting point for the development of validated analytical methods for this and structurally related compounds in a research and drug development setting.

References

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Exploratory

An In-depth Technical Guide to the Fundamental Reactivity of 5-Amino-2-(piperidin-1-yl)benzonitrile

Abstract This technical guide provides a comprehensive analysis of the fundamental reactivity of 5-Amino-2-(piperidin-1-yl)benzonitrile, a versatile heterocyclic building block of significant interest in medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the fundamental reactivity of 5-Amino-2-(piperidin-1-yl)benzonitrile, a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The molecule's unique electronic architecture, featuring a push-pull system of electron-donating and electron-withdrawing groups, governs its reactivity. This document elucidates the electronic landscape of the aromatic core, predicts the regioselectivity of key transformations, and offers detailed protocols for reactions at the amino, piperidinyl, and nitrile functionalities. By integrating established principles of physical organic chemistry with field-proven methodologies for analogous systems, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this scaffold.

Introduction and Molecular Overview

5-Amino-2-(piperidin-1-yl)benzonitrile (CAS No: 34595-33-0) is a polysubstituted aromatic compound featuring a benzonitrile core functionalized with a primary amino group and a tertiary piperidinyl amine.[1] The piperidine moiety is a well-established "privileged scaffold" in medicinal chemistry, known to enhance pharmacokinetic properties and provide a versatile handle for further derivatization.[2][3] The aminobenzonitrile framework is also a key pharmacophore and a valuable synthetic intermediate for the construction of more complex heterocyclic systems.[4][5]

The strategic placement of these functional groups creates a molecule with a rich and nuanced reactivity profile, making it an attractive starting material for the synthesis of novel therapeutic agents and functional materials.

Physicochemical Properties
PropertyValueSource
CAS Number 34595-33-0[1]
Molecular Formula C₁₂H₁₅N₃[1]
Molecular Weight 201.27 g/mol [1]
Canonical SMILES C1CCN(CC1)C2=C(C=C(C=C2)N)C#N[6]
Hydrogen Bond Donors 1 (the amino group)[6]
Hydrogen Bond Acceptors 3 (amino N, piperidinyl N, nitrile N)[6]
XLogP3 2.5[6]

Synthesis of the Core Scaffold

The most direct and industrially scalable synthesis of 5-Amino-2-(piperidin-1-yl)benzonitrile involves a two-step sequence starting from a commercially available halogenated nitrobenzonitrile.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The synthesis commences with the reaction of 2-chloro-5-nitrobenzonitrile with piperidine. The presence of the strongly electron-withdrawing nitro and cyano groups activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride leaving group by the piperidine nucleophile.[7]

Step 2: Reduction of the Nitro Group

The intermediate, 5-nitro-2-(piperidin-1-yl)benzonitrile, is then subjected to reduction to yield the target primary amine. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile.

Detailed Experimental Protocol: Synthesis

Protocol: Two-Step Synthesis of 5-Amino-2-(piperidin-1-yl)benzonitrile

Part A: Synthesis of 5-Nitro-2-(piperidin-1-yl)benzonitrile

  • Reactor Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 2-chloro-5-nitrobenzonitrile (1.0 eq) and dimethylformamide (DMF, 5 volumes).

  • Reagent Addition: Add anhydrous potassium carbonate (2.0 eq) to the stirred solution. To this suspension, add piperidine (1.2 eq) dropwise. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 80°C and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture to room temperature and pour it into cold water (20 volumes) with vigorous stirring to precipitate the product.

  • Isolation: Collect the yellow solid by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum at 50°C.

Part B: Reduction to 5-Amino-2-(piperidin-1-yl)benzonitrile

  • Catalyst Slurry: In a hydrogenation vessel, prepare a slurry of 10% Palladium on Carbon (Pd/C) (5 mol%) in methanol (2 volumes).

  • Substrate Addition: Add the 5-nitro-2-(piperidin-1-yl)benzonitrile (1.0 eq) from Part A, followed by additional methanol (8 volumes).

  • Hydrogenation: Seal the vessel and purge with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature for 4-6 hours.

  • Filtration: Upon reaction completion (monitored by TLC or LC-MS), carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 5-Amino-2-(piperidin-1-yl)benzonitrile as a crystalline solid.

Fundamental Reactivity of the Aromatic Core

The reactivity of the benzene ring is dictated by the interplay of the electronic effects of its three substituents.

The Electronic Landscape
  • Amino Group (-NH₂): A powerful activating group that donates electron density through resonance (+R effect) and is an ortho-, para-director.

  • Piperidinyl Group: A strong activating group, also donating electron density via resonance from the nitrogen lone pair (+R effect), directing electrophiles to the ortho and para positions.

  • Cyano Group (-CN): A deactivating group that withdraws electron density through both induction (-I effect) and resonance (-R effect), and is a meta-director.

The combined effect of these groups results in a highly activated aromatic system with specific sites of enhanced nucleophilicity. The piperidinyl group at C2 and the amino group at C5 work in concert to strongly activate the C4 and C6 positions.

G substituents -NH₂ (Amino) -Piperidinyl -CN (Cyano) effects +R (Resonance Donation) -I (Inductive Withdrawal) -R (Resonance Withdrawal) substituents:nh2->effects:plusR substituents:pip->effects:plusR substituents:cn->effects:minusI substituents:cn->effects:minusR directing Ortho, Para-Director Meta-Director effects:plusR->directing:op effects:minusI->directing:m effects:minusR->directing:m

Caption: Electronic effects of the substituents.

Electrophilic Aromatic Substitution (EAS)

Based on the electronic analysis, electrophilic attack is predicted to occur preferentially at the positions ortho and para to the powerful activating groups. The C4 position is activated by both the C5-amino group (ortho) and the C2-piperidinyl group (para). The C6 position is activated by the C5-amino group (ortho) and the C2-piperidinyl group (ortho). Therefore, C4 and C6 are the most electron-rich and sterically accessible sites for electrophilic substitution.

EAS A 5-Amino-2-(piperidin-1-yl)benzonitrile B Electrophilic Attack at C4/C6 A->B + E⁺ C Arenium Ion Intermediate B->C Resonance Stabilized D Deprotonation C->D - H⁺ E Substituted Product D->E

Caption: General workflow for Electrophilic Aromatic Substitution.

Due to the high activation of the ring, reactions such as halogenation (e.g., with Br₂ in acetic acid) are expected to proceed rapidly, potentially without the need for a Lewis acid catalyst. Friedel-Crafts reactions may be complicated by the Lewis basicity of the amino and piperidinyl nitrogens, which can coordinate to the catalyst.[8]

Reactivity of the Peripheral Functional Groups

Reactions at the Amino Group (-NH₂)

The primary aromatic amino group is a versatile handle for a wide range of transformations.

The amino group can be converted to a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures.[9] This diazonium intermediate is highly valuable as it can be displaced by a variety of nucleophiles in Sandmeyer or related reactions to install halides (Cl, Br), cyano, hydroxyl, and other groups.[3][10]

Protocol: Diazotization and Subsequent Sandmeyer Bromination (Adapted)

  • Amine Solution: In a flask, suspend 5-Amino-2-(piperidin-1-yl)benzonitrile (1.0 eq) in a solution of 48% hydrobromic acid (3.0 eq) and water. Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

  • Nitrite Addition: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cold amine suspension, ensuring the temperature remains below 5°C. A positive test on starch-iodide paper should indicate a slight excess of nitrous acid.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid. To this, add the cold diazonium salt solution slowly with continued stirring.

  • Reaction Completion: Allow the reaction to warm to room temperature and then heat gently to 60°C until the evolution of nitrogen gas ceases.

  • Work-up and Purification: Cool the reaction mixture, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Reactions at the Nitrile Group (-C≡N)

The cyano group can undergo hydrolysis or reduction, providing access to other important functional groups.

The nitrile can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, typically requiring heat.[11] The reaction proceeds through an intermediate amide.[7]

  • Acidic Hydrolysis: Refluxing with aqueous acid (e.g., H₂SO₄/H₂O) will yield 5-amino-2-(piperidin-1-yl)benzoic acid.[11]

  • Basic Hydrolysis: Refluxing with aqueous base (e.g., NaOH) will initially form the sodium carboxylate salt, which upon acidic workup will provide the free carboxylic acid.[11]

Given the presence of the acid-sensitive piperidine and amino groups, basic hydrolysis followed by careful acidification is often the preferred method to avoid unwanted side reactions.

The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under more forcing conditions than those used for the nitro group reduction.[6]

Protocol: Nitrile Reduction with LiAlH₄ (Adapted)

  • Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Dissolve 5-Amino-2-(piperidin-1-yl)benzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

  • Quenching: Cool the reaction to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Isolation: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (5-amino-2-(piperidin-1-yl)phenyl)methanamine.

Advanced Synthetic Applications

Metal-Catalyzed Cross-Coupling Reactions

The 5-amino-2-(piperidin-1-yl)benzonitrile scaffold is a prime candidate for modification via transition metal-catalyzed cross-coupling reactions. For instance, after converting the amino group to a halide via a Sandmeyer reaction, the resulting aryl halide can participate in Suzuki, Sonogashira, or Heck couplings.

Alternatively, the amino group itself can be used in Buchwald-Hartwig amination reactions to form diaryl or alkyl-aryl amines.[12] This reaction typically involves coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[1]

BuchwaldHartwig start 5-Amino-2-(piperidin-1-yl)benzonitrile + Aryl-Halide catalyst Pd Catalyst + Ligand + Base start->catalyst product Diaryl Amine Product catalyst->product

Caption: Conceptual workflow for a Buchwald-Hartwig coupling.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Amino-2-(piperidin-1-yl)benzonitrile is not widely available, the known hazards of its constituent moieties—aminobenzonitriles and piperidines—suggest that appropriate precautions should be taken.

  • Toxicity: Aminobenzonitrile derivatives can be toxic if inhaled, ingested, or absorbed through the skin.

  • Irritation: The compound may cause skin and eye irritation.

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 4-Aminobenzonitrile in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • LookChem. (n.d.). 2-Amino-5-(piperidin-1-yl)benzonitrile. Retrieved from [Link]

  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

  • MDPI. (2020). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of aminobenzonitrile. Retrieved from [Link]

  • Calvin University. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • ResearchGate. (2017). How to selectively reduction of nitrile group in presence of ester group?. Retrieved from [Link]

  • ResearchGate. (2014). Scheme 1 Selective hydrolysis of nitriles to amides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Retrieved from [Link]

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Foundational

The Strategic Utility of 5-Amino-2-(piperidin-1-yl)benzonitrile: A Technical Guide for the Modern Medicinal Chemist

Introduction: Unveiling a Privileged Scaffold in Drug Discovery In the landscape of contemporary drug discovery, the strategic deployment of versatile chemical building blocks is paramount to the efficient construction o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of contemporary drug discovery, the strategic deployment of versatile chemical building blocks is paramount to the efficient construction of novel molecular entities with therapeutic potential. Among these, structures incorporating the piperidine moiety have consistently demonstrated their value, appearing in a vast array of clinically approved drugs and late-stage clinical candidates.[1][2] This prevalence is due to the piperidine ring's ability to impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while also serving as a versatile scaffold to orient pharmacophoric elements in three-dimensional space. When combined with the synthetically tractable aminobenzonitrile core, the resulting molecule, 5-Amino-2-(piperidin-1-yl)benzonitrile , emerges as a high-value intermediate for the synthesis of complex heterocyclic systems, particularly those targeting kinases and other key players in cellular signaling pathways.

This technical guide provides an in-depth exploration of 5-Amino-2-(piperidin-1-yl)benzonitrile as a chemical building block for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, provide a detailed, field-proven synthetic protocol, and explore its reactivity and strategic applications in medicinal chemistry, with a focus on the rationale behind its use in constructing potential therapeutic agents.

Physicochemical Properties and Structural Attributes

5-Amino-2-(piperidin-1-yl)benzonitrile (CAS No: 34595-33-0) is a bifunctional organic molecule that marries the nucleophilicity of an aniline-like amino group with the electrophilic potential of a nitrile, all while being decorated with a conformationally flexible piperidine ring.

PropertyValueSource
Molecular Formula C₁₂H₁₅N₃BLDpharm[3]
Molecular Weight 201.27 g/mol BLDpharm[3]
CAS Number 34595-33-0BLDpharm[3]
Appearance Off-white to yellow solid (predicted)---
Solubility Soluble in organic solvents such as DCM, THF, and MeOHInferred from typical organic synthesis protocols
Storage 2-8°C, inert atmosphere, protected from lightBLDpharm[3]

The key structural features that underpin its utility as a building block are:

  • The Primary Aromatic Amine: This group is a versatile synthetic handle. It can readily undergo a wide range of transformations, including acylation, sulfonylation, diazotization, and participation in various cross-coupling reactions to form new carbon-nitrogen or carbon-carbon bonds. Its nucleophilicity is modulated by the electron-donating piperidine substituent ortho to it and the electron-withdrawing nitrile group meta to it.

  • The Nitrile Group: The cyano moiety is a valuable precursor to other functional groups. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form various heterocycles.

  • The Piperidine Ring: This saturated heterocycle is a common motif in CNS-active compounds and other drug classes. Its presence can enhance a molecule's pharmacokinetic profile by increasing its polarity and basicity, which can improve solubility and facilitate salt formation.

Strategic Synthesis: A Robust and Scalable Protocol

The most logical and industrially scalable synthesis of 5-Amino-2-(piperidin-1-yl)benzonitrile proceeds via a two-step sequence. This approach leverages a nucleophilic aromatic substitution (SNAr) reaction, followed by a chemoselective reduction. The causality behind this strategy lies in the robust and predictable nature of these transformations.

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNA_r) cluster_1 Step 2: Chemoselective Nitro Reduction 2-Fluoro-5-nitrobenzonitrile 2-Fluoro-5-nitrobenzonitrile Intermediate 5-Nitro-2-(piperidin-1-yl)benzonitrile 2-Fluoro-5-nitrobenzonitrile->Intermediate Piperidine, Base (e.g., K2CO3), Solvent (e.g., DMSO) Piperidine Piperidine Piperidine->Intermediate Final_Product 5-Amino-2-(piperidin-1-yl)benzonitrile Intermediate->Final_Product Reducing Agent (e.g., Fe/NH4Cl or H2/Pd-C), Solvent (e.g., EtOH/H2O)

Caption: Synthetic workflow for 5-Amino-2-(piperidin-1-yl)benzonitrile.

Experimental Protocol

Step 1: Synthesis of 5-Nitro-2-(piperidin-1-yl)benzonitrile

  • Rationale: This step employs a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom on the 2-fluoro-5-nitrobenzonitrile is an excellent leaving group, and the aromatic ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group in the para position. Piperidine acts as the nucleophile. A mild base is used to quench the HF generated in situ.

  • Procedure:

    • To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 eq.) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add piperidine (1.2 eq.) and potassium carbonate (1.5 eq.).

    • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • The product will precipitate as a solid. Collect the solid by filtration, wash with water, and dry under vacuum to yield 5-nitro-2-(piperidin-1-yl)benzonitrile. This intermediate is often of sufficient purity for the next step.

Step 2: Synthesis of 5-Amino-2-(piperidin-1-yl)benzonitrile

  • Rationale: The selective reduction of the aromatic nitro group in the presence of a nitrile can be achieved using various methods. A common and effective method is the use of iron powder in the presence of an ammonium chloride solution. This method is generally preferred in a laboratory setting for its cost-effectiveness and milder conditions compared to catalytic hydrogenation, which may require specialized equipment.

  • Procedure:

    • To a suspension of 5-nitro-2-(piperidin-1-yl)benzonitrile (1.0 eq.) in a mixture of ethanol and water, add iron powder (5.0 eq.) and ammonium chloride (1.0 eq.).

    • Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford pure 5-Amino-2-(piperidin-1-yl)benzonitrile.

Spectroscopic Characterization

TechniquePredicted Key Features
¹H NMR - Aromatic Protons: Three signals in the aromatic region (approx. 6.5-7.5 ppm), likely exhibiting doublet and doublet of doublets splitting patterns. - Piperidine Protons: Multiple signals in the aliphatic region (approx. 1.5-3.5 ppm), corresponding to the axial and equatorial protons of the piperidine ring. - Amine Protons: A broad singlet (approx. 3.5-5.0 ppm), the chemical shift of which is dependent on solvent and concentration.
¹³C NMR - Aromatic Carbons: Six signals in the aromatic region (approx. 110-150 ppm), including the carbon of the nitrile group (approx. 115-120 ppm). - Piperidine Carbons: Three distinct signals in the aliphatic region (approx. 20-55 ppm).
IR Spectroscopy - N-H Stretching: Two characteristic bands in the region of 3300-3500 cm⁻¹ for the primary amine. - C≡N Stretching: A sharp absorption around 2220-2230 cm⁻¹. - C-N Stretching: Bands in the fingerprint region corresponding to the aromatic and aliphatic C-N bonds.
Mass Spectrometry - Molecular Ion (M⁺): A prominent peak at m/z = 201. - Key Fragmentation: Expect fragmentation patterns corresponding to the loss of components of the piperidine ring and potentially the cyano group.

Reactivity and Applications in Medicinal Chemistry

The synthetic value of 5-Amino-2-(piperidin-1-yl)benzonitrile lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications.

G cluster_amine Amine Reactivity cluster_nitrile Nitrile Reactivity Core 5-Amino-2-(piperidin-1-yl)benzonitrile Acylation Acylation (Amide formation) Core->Acylation Sulfonylation Sulfonylation (Sulfonamide formation) Core->Sulfonylation Coupling Cross-Coupling (e.g., Buchwald-Hartwig) Core->Coupling Hydrolysis Hydrolysis (Carboxylic Acid/Amide) Core->Hydrolysis Reduction Reduction (Primary Amine) Core->Reduction Cycloaddition Cycloaddition (Heterocycle formation) Core->Cycloaddition

Caption: Reactivity pathways of 5-Amino-2-(piperidin-1-yl)benzonitrile.

Application as a Precursor for Kinase Inhibitors

A significant application of this building block is in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The 2-aminobenzonitrile scaffold is a key component of several potent and selective kinase inhibitors. The amino group often serves as an anchor point to interact with the hinge region of the kinase active site, while the rest of the molecule can be elaborated to occupy the ATP-binding pocket.

For instance, this building block is an ideal starting material for the synthesis of pyrazolopyrimidine-based kinase inhibitors. The general synthetic strategy involves the condensation of the amino group with a suitable dicarbonyl equivalent, followed by cyclization to form the heterocyclic core.

G Start 5-Amino-2-(piperidin-1-yl)benzonitrile Condensation Condensation & Cyclization Start->Condensation Reagent Dicarbonyl equivalent (e.g., malononitrile derivative) Reagent->Condensation Product Pyrazolopyrimidine Core Condensation->Product Further_Mod Further Functionalization Product->Further_Mod

Caption: General scheme for the synthesis of pyrazolopyrimidine kinase inhibitors.

While a specific FDA-approved drug directly originating from this starting material is not publicly documented, numerous patents and research articles describe the synthesis of kinase inhibitors with very similar structural motifs, targeting enzymes such as EGFR, Src, and Abl.[4][5] The piperidine group in these molecules often extends into the solvent-exposed region of the kinase, where it can be further functionalized to modulate potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As a prudent laboratory practice, 5-Amino-2-(piperidin-1-yl)benzonitrile should be handled with appropriate safety precautions. While specific toxicity data is not available, the presence of the piperidine and benzonitrile moieties suggests that the compound should be treated as potentially harmful.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

5-Amino-2-(piperidin-1-yl)benzonitrile is a strategically valuable and versatile chemical building block for medicinal chemistry and drug discovery. Its bifunctional nature, combining a reactive primary amine and a modifiable nitrile group with the favorable pharmacokinetic attributes of a piperidine ring, makes it an ideal starting material for the synthesis of complex heterocyclic compounds. The robust and scalable synthetic route further enhances its appeal for both academic and industrial research. As the quest for novel and selective kinase inhibitors and other targeted therapies continues, the utility of well-designed building blocks like 5-Amino-2-(piperidin-1-yl)benzonitrile will undoubtedly continue to grow, enabling the efficient discovery of the next generation of therapeutic agents.

References

  • U.S. Food and Drug Administration. Information on Piperazine-Containing Drugs. Available online: [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658–6661. Available online: [Link]

  • Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. (2016). OncoTargets and therapy, 9, 747–763. Available online: [Link]

  • Some FDA‐approved piperazine‐containing drugs. ResearchGate. Available online: [Link]

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Protocols & Analytical Methods

Method

synthesis of 5-Amino-2-(piperidin-1-yl)benzonitrile from 2-chloro-5-nitrobenzonitrile

An Application Note for the Synthesis of 5-Amino-2-(piperidin-1-yl)benzonitrile from 2-chloro-5-nitrobenzonitrile Abstract This application note provides a comprehensive, two-step protocol for the synthesis of 5-Amino-2-...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 5-Amino-2-(piperidin-1-yl)benzonitrile from 2-chloro-5-nitrobenzonitrile

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 5-Amino-2-(piperidin-1-yl)benzonitrile, a potentially valuable intermediate in pharmaceutical and materials science research. The synthesis commences with a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitrobenzonitrile and piperidine to yield the intermediate, 5-nitro-2-(piperidin-1-yl)benzonitrile. This is followed by a chemoselective reduction of the aromatic nitro group using tin(II) chloride to afford the final product. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental procedures, safety protocols, and characterization data.

Introduction

Substituted aminobenzonitriles are prevalent structural motifs in medicinal chemistry. The title compound, 5-Amino-2-(piperidin-1-yl)benzonitrile, combines a reactive amino group, a versatile nitrile moiety, and a piperidine ring, making it an attractive scaffold for further chemical elaboration. This document outlines a reliable and scalable synthetic route starting from the commercially available 2-chloro-5-nitrobenzonitrile. The chosen pathway leverages a robust SNAr reaction followed by a mild and selective nitro group reduction, ensuring high yields and purity.

Overall Reaction Scheme

G start 2-chloro-5-nitrobenzonitrile intermediate 5-nitro-2-(piperidin-1-yl)benzonitrile start->intermediate  Piperidine, K2CO3  DMF, 80°C (Step 1: SNAr)   final 5-Amino-2-(piperidin-1-yl)benzonitrile intermediate->final  SnCl2·2H2O, HCl  Ethanol, Reflux (Step 2: Reduction)  

Caption: Two-step synthesis of the target compound.

Part I: Synthesis of 5-Nitro-2-(piperidin-1-yl)benzonitrile (Intermediate)

This initial step involves the displacement of the chlorine atom from the aromatic ring by piperidine. This reaction proceeds efficiently due to the electronic activation provided by the nitro and nitrile groups.

Causality and Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step addition-elimination process.[1] The aromatic ring of 2-chloro-5-nitrobenzonitrile is rendered electron-deficient by the potent electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups. This activation is particularly effective when these groups are positioned ortho or para to the leaving group (in this case, the chloro group is ortho to the cyano group and para to the nitro group).

  • Nucleophilic Attack: The nitrogen atom of piperidine acts as a nucleophile, attacking the carbon atom bearing the chlorine. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1]

  • Stabilization: The negative charge of the Meisenheimer complex is delocalized onto the electron-withdrawing nitro and cyano groups, significantly stabilizing this intermediate and lowering the activation energy of the reaction.[2]

  • Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the substituted product.[1]

G cluster_0 SNAr Mechanism Reactants 2-chloro-5-nitrobenzonitrile + Piperidine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Addition (Rate-determining) Product 5-nitro-2-(piperidin-1-yl)benzonitrile + Cl- Meisenheimer->Product Elimination

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Experimental Protocol

Reagents and Materials

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (Example Scale)Purity
2-chloro-5-nitrobenzonitrile16588-02-6182.565.00 g (27.4 mmol)99%
Piperidine110-89-485.153.50 mL (35.6 mmol)99%
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.217.57 g (54.8 mmol)≥99%
N,N-Dimethylformamide (DMF)68-12-273.0950 mLAnhydrous
Ethyl Acetate (EtOAc)141-78-688.11200 mLACS Grade
Brine (Saturated NaCl solution)7647-14-558.44100 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededGranular

Procedure

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-5-nitrobenzonitrile (5.00 g, 27.4 mmol) and anhydrous potassium carbonate (7.57 g, 54.8 mmol).

  • Solvent Addition: Add 50 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask. Stir the suspension.

  • Nucleophile Addition: Add piperidine (3.50 mL, 35.6 mmol, 1.3 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the starting material.[3]

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. A yellow precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (2 x 50 mL) to remove residual DMF, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield a crude solid. Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-nitro-2-(piperidin-1-yl)benzonitrile as a yellow solid.[3]

Expected Yield: ~90% Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and melting point analysis.

Part II: Synthesis of 5-Amino-2-(piperidin-1-yl)benzonitrile (Final Product)

The second step is the selective reduction of the nitro group to a primary amine. While various methods exist, such as catalytic hydrogenation, reduction with tin(II) chloride (SnCl₂) in acidic media is a classic, highly effective, and chemoselective method that avoids reduction of the nitrile group.[4][5]

Causality and Mechanism: Tin(II) Chloride Reduction

The reduction of an aromatic nitro compound with tin or tin(II) chloride in the presence of a strong acid like HCl is a well-established transformation.[6] The mechanism involves a series of single-electron transfers from the Sn(II) species, coupled with protonation steps.

  • Electron Transfer & Protonation: The reaction proceeds through several intermediates, including nitroso and hydroxylamine species.[7] The tin(II) chloride acts as the reducing agent, providing electrons.

  • Intermediate Formation: The nitro group is sequentially reduced: Nitro (Ar-NO₂) → Nitroso (Ar-N=O) → Hydroxylamine (Ar-NHOH).[6]

  • Final Reduction: The hydroxylamine intermediate is further reduced to the corresponding anilinium ion (Ar-NH₃⁺).

  • Neutralization: A final basic workup deprotonates the anilinium salt to liberate the free amine, 5-Amino-2-(piperidin-1-yl)benzonitrile.[6]

Experimental Protocol

Reagents and Materials

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (Example Scale)Purity
5-nitro-2-(piperidin-1-yl)benzonitrile-231.264.00 g (17.3 mmol)-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)10025-69-1225.6319.5 g (86.5 mmol)≥98%
Concentrated Hydrochloric Acid (HCl)7647-01-036.4625 mL~37%
Ethanol (EtOH)64-17-546.0780 mL95%
Saturated Sodium Bicarbonate (NaHCO₃) soln.144-55-884.01As needed-
Ethyl Acetate (EtOAc)141-78-688.11200 mLACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededGranular

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 5-nitro-2-(piperidin-1-yl)benzonitrile (4.00 g, 17.3 mmol) in 80 mL of ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (19.5 g, 86.5 mmol, 5.0 eq) to the suspension.

  • Acidification: Cool the flask in an ice bath and slowly add concentrated hydrochloric acid (25 mL) dropwise. The addition is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 80-90 °C) for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up & Neutralization: Cool the reaction mixture to room temperature and pour it over crushed ice. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8. Caution: Vigorous CO₂ evolution will occur.

  • Extraction: Extract the resulting mixture with ethyl acetate (3 x 75 mL). The tin salts may form a precipitate that can be filtered off before extraction if necessary.

  • Washing & Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 5-Amino-2-(piperidin-1-yl)benzonitrile.[3]

Expected Yield: ~85% Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Overall Experimental Workflow

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Reduction A Combine 2-chloro-5-nitrobenzonitrile, K2CO3, and DMF B Add Piperidine A->B C Heat to 80°C (4-6h) B->C D Aqueous Work-up & Extraction with EtOAc C->D E Purify by Recrystallization or Column Chromatography D->E F Isolate Intermediate: 5-nitro-2-(piperidin-1-yl)benzonitrile E->F G Suspend Intermediate and SnCl2·2H2O in EtOH F->G Proceed to next step H Add conc. HCl (ice bath) G->H I Reflux (2-3h) H->I J Neutralize with NaHCO3 (aq) I->J K Extraction with EtOAc J->K L Purify by Column Chromatography K->L M Isolate Final Product: 5-Amino-2-(piperidin-1-yl)benzonitrile L->M

Caption: From starting materials to final product workflow.

Safety Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-chloro-5-nitrobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled.[8] Causes skin and serious eye irritation.[9][10] May cause respiratory irritation.[11] Avoid breathing dust.

  • Piperidine: Highly flammable liquid and vapor.[12] Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[13][14] Handle in a well-ventilated area away from ignition sources.[15][16] Ground all equipment to prevent static discharge.[16]

  • Tin(II) Chloride (SnCl₂): Corrosive. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Handle with care. Quenching the reaction can lead to hydrated tin oxides which may be difficult to remove from glassware.[5]

  • Concentrated Hydrochloric Acid (HCl): Highly corrosive and causes severe burns. Releases toxic fumes. Handle with extreme care in a fume hood.

References

  • BenchChem. (n.d.). A Comparative Guide to Catalytic Systems for the Hydrogenation of Nitro Compounds.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Master Organic Chemistry. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
  • Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.
  • BenchChem. (n.d.). 5-Nitro-2-(piperidin-1-yl)benzonitrile.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction.
  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine.
  • Jubilant Ingrevia Limited. (n.d.). Piperidine Safety Data Sheet.
  • NOAA. (n.d.). PIPERIDINE - CAMEO Chemicals.
  • ECHEMI. (n.d.). 2-Chloro-5-nitrobenzonitrile SDS, 16588-02-6 Safety Data Sheets.
  • ChemicalBook. (n.d.). 2-Chloro-5-nitrobenzonitrile(16588-02-6).
  • Sciencemadness.org. (2011, August 14). Nitroaromatic Reduction w/Sn.
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-nitrobenzonitrile 99 16588-02-6.
  • Chemsrc. (2025, August 26). 2-Chloro-5-nitrobenzonitrile | CAS#:16588-02-6.
  • askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives.
  • Synquest Labs. (n.d.). 2-Chloro-5-nitrobenzonitrile.
  • Sci-Hub. (n.d.). Nucleophilic aromatic substitution of the nitro-group.
  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 5-Chloro-2-nitropyridine in Nucleophilic Aromatic Substitution.
  • BenchChem. (n.d.). Application Notes and Protocols for 2-Azepan-1-yl-5-nitrobenzonitrile in Organic Synthesis.

Sources

Application

using SnCl2 for nitro group reduction in 5-Amino-2-(piperidin-1-yl)benzonitrile synthesis

An Application Guide to the Chemoselective Reduction of 5-Nitro-2-(piperidin-1-yl)benzonitrile using Stannous Chloride (SnCl₂) Introduction 5-Amino-2-(piperidin-1-yl)benzonitrile is a valuable substituted aniline derivat...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemoselective Reduction of 5-Nitro-2-(piperidin-1-yl)benzonitrile using Stannous Chloride (SnCl₂)

Introduction

5-Amino-2-(piperidin-1-yl)benzonitrile is a valuable substituted aniline derivative that serves as a key building block in the synthesis of various high-value compounds in the pharmaceutical and materials science sectors. Its structure, featuring a primary aromatic amine, a nitrile group, and a piperidine moiety, makes it a versatile intermediate for introducing complex functionality.

The most common synthetic route to this compound involves the reduction of its nitro precursor, 5-nitro-2-(piperidin-1-yl)benzonitrile. This transformation, however, presents a significant chemoselectivity challenge: the nitro group must be reduced without affecting the susceptible nitrile functionality. While various methods exist for nitro group reduction, the use of tin(II) chloride, or stannous chloride (SnCl₂), in an acidic or alcoholic medium remains a robust, reliable, and cost-effective method that excels in its tolerance for sensitive functional groups like nitriles and esters.[1][2][3]

This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of 5-Amino-2-(piperidin-1-yl)benzonitrile. It details the underlying mechanism of SnCl₂ reduction, offers a field-proven, step-by-step laboratory protocol, and provides critical insights into reaction optimization and troubleshooting, particularly concerning the often-problematic work-up of tin-mediated reactions.

Synthetic Strategy & Mechanistic Rationale

The overall synthesis is a two-step process, beginning with the formation of the nitro-substituted precursor followed by the targeted reduction.

Step 1: Synthesis of 5-Nitro-2-(piperidin-1-yl)benzonitrile via SNAr

The precursor is readily synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction.[4] In this step, the aromatic ring of 2-chloro-5-nitrobenzonitrile is "activated" by the strongly electron-withdrawing nitro and cyano groups. This activation facilitates the attack of a nucleophile, in this case, piperidine, leading to the displacement of the chloride leaving group. The reaction proceeds efficiently to yield the desired nitro precursor.

Step 2: Chemoselective Reduction of the Nitro Group

The core of this guide focuses on the reduction of the nitro group to an amine.

Why Stannous Chloride?

The choice of reducing agent is critical. While powerful reagents like Lithium Aluminum Hydride (LiAlH₄) would readily reduce the nitro group, they would also reduce the nitrile to a primary amine.[4] Catalytic hydrogenation (e.g., H₂/Pd/C) can also be non-selective and may affect other functional groups under harsh conditions.[2][5]

Stannous chloride (SnCl₂) offers superior chemoselectivity for this transformation.[1][3] It is a mild reducing agent that effectively converts aromatic nitro compounds to anilines while leaving functionalities like nitriles, esters, and ketones untouched, making it the ideal choice for this synthesis.[1][3]

Mechanism of Reduction

The reduction of an aromatic nitro group with SnCl₂ is a classic example of a metal-mediated reduction that proceeds through a series of proton-coupled electron transfers.[6][7]

  • Electron Transfer : The Sn(II) ion is the reducing agent, donating electrons to the nitro group. In total, three equivalents of Sn(II) are oxidized to Sn(IV) for each equivalent of the nitro compound reduced.

  • Protonation : A proton source, typically an acid like HCl or an alcohol solvent like ethanol, is required.[6][8] The oxygen atoms of the nitro group are sequentially protonated.

  • Stepwise Reduction : The reaction proceeds through key intermediates: the nitroso (-NO) and hydroxylamine (-NHOH) species.[7][8]

  • Formation of Water : The protonated oxygen atoms are ultimately eliminated as water molecules.

  • Final Product : The final product is the corresponding aromatic amine, which, under acidic conditions, exists as an ammonium salt complex with tin. A basic work-up is required to liberate the free amine.[7]

Experimental Protocol

This protocol details the reduction of 5-nitro-2-(piperidin-1-yl)benzonitrile to 5-Amino-2-(piperidin-1-yl)benzonitrile.

Materials and Equipment
  • Reagents : 5-nitro-2-(piperidin-1-yl)benzonitrile, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Absolute Ethanol (EtOH), Concentrated Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH) pellets or 50% aqueous solution, Ethyl Acetate (EtOAc), Deionized Water, Brine (saturated NaCl solution), Anhydrous Sodium Sulfate (Na₂SO₄).

  • Equipment : Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, ice bath, separatory funnel, Büchner funnel, rotary evaporator, standard laboratory glassware.

Safety Precautions
  • Stannous Chloride : SnCl₂ is a suspected sensitizer and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

  • Hydrochloric Acid : Concentrated HCl is highly corrosive. Handle only in a well-ventilated fume hood with appropriate PPE.

  • Sodium Hydroxide : NaOH is highly caustic. The preparation of concentrated solutions is very exothermic.

  • Reaction Exotherm : The initial addition of acid to the tin mixture can be exothermic. Control the addition rate and use an ice bath if necessary.[5]

Step-by-Step Procedure
  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-nitro-2-(piperidin-1-yl)benzonitrile (1.0 eq).

  • Solvent and Reagent Addition : Add absolute ethanol to the flask (approx. 10-15 mL per gram of starting material). To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq).

  • Acidification : While stirring, slowly add concentrated hydrochloric acid (approx. 0.5 mL per gram of SnCl₂·2H₂O). An exothermic reaction may be observed.

  • Reaction Execution : Heat the reaction mixture to reflux (approximately 78 °C for ethanol).

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is completely consumed. This typically takes 2-4 hours.

  • Cooling : Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Work-up - Quenching and Basification (Critical Step) :

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add a concentrated aqueous solution of NaOH (e.g., 50% w/v) to the stirred mixture. A thick, white precipitate of tin(IV) oxide/hydroxide will form.

    • Continue adding the NaOH solution until the pH of the aqueous layer is strongly basic (pH > 12). At this high pH, the amphoteric tin salts will redissolve to form soluble stannates ([Sn(OH)₆]²⁻), leading to a much clearer separation of layers.[9]

  • Extraction :

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of ethanol used).

    • Combine the organic layers.

  • Washing and Drying :

    • Wash the combined organic layers with deionized water, followed by brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation :

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-Amino-2-(piperidin-1-yl)benzonitrile.

  • Purification : The crude product can be further purified by flash column chromatography on silica gel or by recrystallization if necessary.

Data & Expected Results

The following table summarizes the key quantitative parameters for the reaction.

ParameterValueNotes
Starting Material 5-nitro-2-(piperidin-1-yl)benzonitrile1.0 eq
Reducing Agent SnCl₂·2H₂O4.0 - 5.0 eq
Solvent Absolute Ethanol10-15 mL / g of substrate
Acid Conc. HCl~0.5 mL / g of SnCl₂·2H₂O
Temperature Reflux (~78 °C)
Reaction Time 2 - 4 hoursMonitor by TLC
Expected Yield 75-90%Yields are dependent on work-up efficiency and purity.

Troubleshooting & Field Insights

  • Incomplete Reaction : If TLC analysis shows significant starting material after 4 hours, an additional portion of SnCl₂ and HCl can be added. Ensure the ethanol is absolute, as excess water can affect the reaction.

  • Problematic Work-up : The work-up is the most common point of failure.

    • Intractable Emulsions/Precipitates : This is almost always due to incomplete basification. Do not stop at neutral or slightly basic pH (e.g., pH 8-10 with NaHCO₃), as tin hydroxides are least soluble in this range.[9] You must add a strong base like NaOH until the mixture is strongly alkaline (pH > 12) to dissolve the tin salts.[9][10]

    • Filtering Tin Salts : An alternative, though often less efficient method, is to neutralize to a slightly basic pH (<8), add a filter aid like Celite to the slurry, and filter the entire mixture through a pad of Celite to remove the tin precipitates before extraction.[10] This can be useful if the product is sensitive to very high pH.

Workflow & Logic Visualization

The following diagrams illustrate the overall synthetic pathway and the decision-making logic for selecting the reduction method.

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Reduction A 2-Chloro-5-nitrobenzonitrile C 5-Nitro-2-(piperidin-1-yl)benzonitrile A->C Nucleophilic Aromatic Substitution B Piperidine B->C E 5-Amino-2-(piperidin-1-yl)benzonitrile C->E Chemoselective Reduction D SnCl2 * 2H2O, HCl/EtOH D->E

Caption: Overall synthetic workflow for 5-Amino-2-(piperidin-1-yl)benzonitrile.

G cluster_methods node_cond node_cond start Need to Reduce Aromatic Nitro Group? q1 Is Nitrile Group Present? start->q1 m1 Use SnCl2 q1->m1  Yes (High Chemoselectivity Needed) m2 Use Catalytic Hydrogenation (e.g., H2/Pd/C) q1->m2  No (And no other reducible groups) m3 Use LiAlH4 q1->m3  Yes (Non-selective, will also reduce nitrile)

Caption: Decision logic for selecting a suitable nitro group reduction method.

Conclusion

The reduction of 5-nitro-2-(piperidin-1-yl)benzonitrile using stannous chloride is a highly effective and chemoselective method for producing the corresponding amine. The procedure is tolerant of the critical nitrile functional group, making it superior to many other reduction techniques for this specific substrate. While the reaction itself is straightforward, successful isolation of the product hinges on a proper understanding and execution of the basic work-up to manage the tin byproducts. By following the detailed protocol and troubleshooting advice provided in this note, researchers can reliably and efficiently synthesize 5-Amino-2-(piperidin-1-yl)benzonitrile in high yield and purity, facilitating further research and development in medicinal chemistry and beyond.

References

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Sn²+ reduction. Wordpress. Retrieved from [Link]

  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]

  • Reagent Guide. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Retrieved from [Link]

  • Science Primary Literature. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O? Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocol: Catalytic Hydrogenation for the Preparation of 5-Amino-2-(piperidin-1-yl)benzonitrile

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive technical guide for the synthesis of 5-Amino-2-(piperidin-1-yl)benzonitrile, a key intermediate in pharmac...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for the synthesis of 5-Amino-2-(piperidin-1-yl)benzonitrile, a key intermediate in pharmaceutical development, via catalytic hydrogenation. This application note details the underlying reaction mechanisms, offers a comparative analysis of common catalysts, and presents a detailed, field-proven protocol. Emphasis is placed on ensuring scientific integrity, operational safety, and high selectivity towards the desired primary amine. The content is structured to provide both theoretical understanding and practical, actionable steps for laboratory execution.

Introduction: Significance and Synthetic Strategy

5-Amino-2-(piperidin-1-yl)benzonitrile is a crucial building block in the synthesis of various biologically active molecules, including agonists for receptors like the bombesin receptor subtype-3, which are targets for anti-obesity agents.[1] The selective reduction of the nitrile group to a primary amine is a pivotal transformation in the synthetic route to these complex pharmaceutical agents.

Heterogeneous catalytic hydrogenation is a preferred industrial method for the synthesis of primary amines from nitriles due to its efficiency, scalability, and favorable environmental profile.[2] This method involves the reaction of the nitrile with hydrogen gas in the presence of a metal catalyst. However, controlling the selectivity of this reaction is a critical challenge, as over-reduction or side reactions can lead to the formation of secondary and tertiary amines.[2][3] This guide focuses on strategies to maximize the yield of the desired primary amine, 5-Amino-2-(piperidin-1-yl)benzonitrile.

Mechanistic Insights: The Pathway from Nitrile to Primary Amine

The catalytic hydrogenation of a nitrile to a primary amine proceeds through a series of surface-mediated steps on the catalyst. The generally accepted mechanism involves the initial formation of an imine intermediate, which is then further hydrogenated to the primary amine.[4]

A key challenge in this process is preventing the intermediate imine from reacting with the newly formed primary amine product. This condensation reaction leads to the formation of secondary and tertiary amines as byproducts.[4][5] The choice of catalyst, solvent, and the presence of additives can significantly influence the reaction pathway and suppress these unwanted side reactions.[5] For instance, the use of basic additives can inhibit condensation reactions by promoting the rapid hydrogenation of the adsorbed imine intermediate.[2]

Catalyst Selection: A Comparative Overview

The choice of catalyst is paramount for a successful and selective hydrogenation. The most commonly employed catalysts for nitrile reduction are Raney® Nickel and Palladium on Carbon (Pd/C).[2][6]

Catalyst Advantages Disadvantages Typical Conditions
Raney® Nickel High activity, cost-effective.[2][7]Can be pyrophoric if allowed to dry.[8] May require higher pressures and temperatures.50-150°C, 50-2000 psi H₂, alcoholic solvents.[9][10]
Palladium on Carbon (Pd/C) High selectivity, operates under milder conditions.[6][11]Can be susceptible to catalyst poisoning. May promote hydrogenolysis in some cases.[12][13]25-80°C, 15-500 psi H₂, various solvents.[6][11]

For the synthesis of 5-Amino-2-(piperidin-1-yl)benzonitrile, both catalysts are viable options. Raney® Nickel is a robust choice for general nitrile reductions, while Pd/C may offer higher selectivity under milder conditions, which can be advantageous for complex molecules with multiple functional groups.[6]

Experimental Protocol: A Self-Validating System

This section provides a detailed protocol for the catalytic hydrogenation of 5-cyano-2-(piperidin-1-yl)aniline to 5-Amino-2-(piperidin-1-yl)benzonitrile. This protocol is designed to be a self-validating system, with clear steps and explanations for the choices made.

Materials and Equipment
  • Substrate: 5-cyano-2-(piperidin-1-yl)aniline

  • Catalyst: Raney® Nickel (slurry in water or ethanol) or 5% Palladium on Carbon (wet)

  • Solvent: Anhydrous Ethanol or Methanol

  • Hydrogen Source: High-purity hydrogen gas cylinder with a regulator

  • Reactor: High-pressure hydrogenation vessel (e.g., Parr shaker or autoclave) equipped with a stirrer, pressure gauge, and temperature control.[14]

  • Inert Gas: Nitrogen or Argon for purging

  • Filtration: Celite® or a similar filter aid

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, anti-static footwear, and appropriate gloves.[14]

Safety Precautions: A Non-Negotiable Priority

High-pressure hydrogenation reactions are inherently hazardous and must be conducted with strict adherence to safety protocols.[9]

  • Experienced Supervision: First-time users must be supervised by trained personnel.[14]

  • Ventilation: All operations should be performed in a well-ventilated fume hood.[14][15]

  • Ignition Sources: Eliminate all potential ignition sources, including sparks, open flames, and non-intrinsically safe electronic devices.[9]

  • Pressure Integrity: Always perform a leak test with an inert gas (nitrogen) before introducing hydrogen.[14]

  • Catalyst Handling: Handle catalysts with care. Raney® Nickel is pyrophoric when dry and must be kept wet at all times.[8][9] Pd/C can also ignite flammable solvents upon exposure to air.

  • Emergency Plan: Be familiar with emergency shutdown procedures and have appropriate fire extinguishing equipment readily available.

Step-by-Step Hydrogenation Procedure

The following diagram outlines the general workflow for the catalytic hydrogenation process.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Substrate & Solvent B Add Catalyst Slurry A->B C Seal Reactor & Leak Test (N2) B->C D Purge with H2 C->D E Pressurize & Heat D->E F Monitor H2 Uptake E->F G Cool & Vent H2 F->G H Purge with N2 G->H I Filter Catalyst H->I J Concentrate Filtrate I->J K Purify Product J->K

Figure 1: General experimental workflow for catalytic hydrogenation.
  • Reactor Preparation: Ensure the high-pressure reactor is clean and dry.[14]

  • Charging the Reactor:

    • In the fume hood, charge the reactor with 5-cyano-2-(piperidin-1-yl)aniline and the chosen solvent (e.g., ethanol). A typical substrate concentration is 5-10% w/v.

    • Under a stream of inert gas (nitrogen or argon), carefully add the catalyst. For Raney® Nickel, use a slurry (typically 5-10% by weight of the substrate).[8] For Pd/C, a similar weight percentage is used.

  • Sealing and Purging:

    • Seal the reactor according to the manufacturer's instructions.[14]

    • Pressurize the reactor with nitrogen to approximately 100 psi and check for any pressure drop over 15-20 minutes to ensure there are no leaks.[14]

    • Vent the nitrogen and repeat the pressurization and venting cycle three times to remove all oxygen.[14][15]

    • Finally, purge the system with hydrogen gas by pressurizing to ~50 psi and venting, repeating this cycle three times.[14]

  • Reaction Execution:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 100-500 psi).

    • Begin stirring and heat the reaction to the target temperature (e.g., 40-80°C).

    • Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

  • Reaction Work-up:

    • Cool the reactor to room temperature.

    • Slowly vent the excess hydrogen in a safe and controlled manner.[14]

    • Purge the reactor with nitrogen three times to remove any residual hydrogen.[14]

    • Carefully open the reactor in the fume hood.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucially, do not allow the catalyst to dry on the filter paper. [9] Wash the filter cake with the reaction solvent.

    • The filtrate containing the product can then be concentrated under reduced pressure.

  • Purification and Characterization:

    • The crude product can be purified by standard techniques such as recrystallization or column chromatography.

    • Characterize the final product using methods like NMR, IR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Incomplete Reaction Inactive catalyst, insufficient hydrogen pressure or temperature, catalyst poisoning.Increase catalyst loading, pressure, or temperature. Ensure the substrate and solvent are pure.
Low Selectivity (Formation of Byproducts) Reaction temperature too high, prolonged reaction time.Reduce reaction temperature and monitor the reaction closely to stop it upon completion. Consider adding a basic additive like ammonia or sodium hydroxide.[2]
Hydrogenolysis (Cleavage of C-N bonds) Aggressive catalyst (e.g., Pd/C), high temperature.Switch to a less aggressive catalyst (e.g., Raney® Nickel), lower the reaction temperature, or add an acid to form a salt with the primary amine product.[11]

Conclusion

The catalytic hydrogenation of 5-cyano-2-(piperidin-1-yl)aniline is an effective method for the synthesis of the corresponding primary amine, a valuable pharmaceutical intermediate. By carefully selecting the catalyst and reaction conditions, and by adhering to strict safety protocols, researchers can achieve high yields and selectivity. This guide provides a robust framework for the successful implementation of this important chemical transformation.

References

  • Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.).
  • McMillan, D., & McInroy, A. (2019). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. ACS Publications.
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
  • Török, B. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering.
  • Preparation of Amines: Reduction of Amides and Nitriles. (2023, April 30). JoVE.
  • Nitriles to Amines: LiAlH4 Reduction. (2025, May 22). JoVE.
  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. (n.d.). ResearchGate.
  • Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. (n.d.). ACS Publications.
  • Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
  • The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. (n.d.). Hiden Analytical.
  • Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. (n.d.). Semantic Scholar.
  • Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. (2025, August 6). ResearchGate.
  • hydrogen. (n.d.). Organic Syntheses Procedure.
  • Palladium on carbon catalysts. (n.d.). Johnson Matthey.
  • Hydrogenation Reactions. (2012, March 6). University of Pittsburgh.
  • Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023, February 25). YouTube.
  • SAFETY PRECAUTION Safety Precaution of Hydrogen. (n.d.).
  • Process for the catalytic hydrogenation of a nitrile. (n.d.). Google Patents.
  • Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. (n.d.). Google Patents.
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  • 5-Amino-2-(piperidin-1-yl)benzonitrile. (n.d.). BLDpharm.
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  • Synthesis of 7-benzyl-5-(piperidin-1-yl)-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c][4][12]naphthyridin-1-ylamine and its analogs as bombesin receptor subtype-3 agonists. (2010, May 1). PubMed. Retrieved January 17, 2026, from

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Application

Application Notes &amp; Protocols: The Strategic Application of 5-Amino-2-(piperidin-1-yl)benzonitrile in the Synthesis of Novel PARP Inhibitor Analogues

For Researchers, Scientists, and Drug Development Professionals Abstract Poly(ADP-ribose) polymerase (PARP) inhibitors represent a paradigm-shifting class of targeted therapies, particularly for cancers with deficiencies...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors represent a paradigm-shifting class of targeted therapies, particularly for cancers with deficiencies in DNA repair pathways, such as those harboring BRCA1/2 mutations.[1][2][3] The chemical synthesis of these complex molecules relies on robust, scalable routes and versatile chemical building blocks. This guide provides a detailed examination of 5-Amino-2-(piperidin-1-yl)benzonitrile , a key aromatic amine intermediate, and its strategic application in the synthesis of novel analogues of established PARP inhibitors. We will explore the underlying mechanism of PARP inhibition, provide validated, step-by-step protocols for the synthesis of the intermediate, and detail its subsequent use in constructing a final drug analogue through amide coupling to a core scaffold.

The Scientific Rationale: PARP Inhibition and Synthetic Lethality

PARP's Role in DNA Repair

The PARP family of enzymes, particularly PARP1, are critical sentinels in the cell's DNA damage response (DDR) network.[4] When single-strand breaks (SSBs) occur in DNA, PARP1 binds to the damaged site. This binding activates the enzyme to catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins.[5][6] This PARylation process acts as a beacon, recruiting other essential DNA repair proteins, such as XRCC1, to the lesion to orchestrate the base excision repair (BER) pathway and resolve the damage.[2][7]

Mechanism of Action: Inducing Synthetic Lethality

PARP inhibitors function through a dual mechanism that is exquisitely effective against cancer cells with pre-existing DNA repair defects.[6][8]

  • Catalytic Inhibition: The inhibitors competitively bind to the catalytic domain of the PARP enzyme, preventing the synthesis of PAR chains. This halts the recruitment of the repair machinery for SSBs.[8]

  • PARP Trapping: A crucial component of their efficacy, many PARP inhibitors not only block the enzyme's activity but also "trap" the PARP protein on the DNA at the site of the break.[2][5]

In a healthy cell, the accumulation of SSBs due to PARP inhibition can be repaired by the high-fidelity homologous recombination (HR) pathway, which repairs double-strand breaks (DSBs) that form when replication forks collapse at the site of an unrepaired SSB.

However, in cancer cells with mutations in HR-related genes like BRCA1 or BRCA2, this alternative repair pathway is defunct.[1][3] The combination of PARP inhibition (preventing SSB repair) and a faulty HR pathway (preventing subsequent DSB repair) leads to a massive accumulation of genomic damage and, ultimately, cell death. This concept, where a deficiency in two separate pathways is lethal while a deficiency in either one alone is not, is known as synthetic lethality .[1][8][9]

Synthetic Lethality Mechanism cluster_0 Normal Cell cluster_1 BRCA-deficient Cancer Cell SSB_N DNA Single-Strand Break (SSB) PARP_N PARP-mediated BER Repair SSB_N->PARP_N Primary Path DSB_N Double-Strand Break (DSB) SSB_N->DSB_N Replication Fork Collapse PARPi_N PARP Inhibitor PARPi_N->PARP_N Inhibited Viability_N Cell Viability Maintained PARP_N->Viability_N HR_N Homologous Recombination (HR) HR_N->Viability_N DSB_N->HR_N Backup Path SSB_C DNA Single-Strand Break (SSB) PARP_C PARP-mediated BER Repair SSB_C->PARP_C DSB_C Double-Strand Break (DSB) SSB_C->DSB_C Replication Fork Collapse PARPi_C PARP Inhibitor PARPi_C->PARP_C Inhibited HR_C Defective Homologous Recombination (HR) Death_C Cell Death (Apoptosis) HR_C->Death_C Fails DSB_C->HR_C DSB_C->Death_C Genomic Instability

Caption: The principle of synthetic lethality in PARP inhibition.

The Intermediate: 5-Amino-2-(piperidin-1-yl)benzonitrile

While not a direct intermediate in the most widely published manufacturing routes for Olaparib[10][11], 5-Amino-2-(piperidin-1-yl)benzonitrile is a valuable and versatile building block for generating novel analogues. In medicinal chemistry, creating libraries of related compounds (analogues) is essential for optimizing properties like potency, selectivity, and pharmacokinetics.

This intermediate contains three key features:

  • Aromatic Amine: The primary amine is a powerful nucleophile, ideal for forming amide, urea, or sulfonamide bonds, or for constructing new heterocyclic rings.

  • Piperidine Moiety: This saturated heterocycle is a common feature in pharmaceuticals, often used to improve solubility and occupy specific binding pockets in the target protein.

  • Benzonitrile Group: The nitrile can serve as a synthetic handle for further transformations or act as a hydrogen bond acceptor in the final molecule.

In the protocols that follow, we will demonstrate a scientifically rigorous and common strategy: using this intermediate to build an analogue of a known PARP inhibitor by coupling it to a pre-synthesized core scaffold.

Synthesis Protocols

Protocol 1: Synthesis of the Key Intermediate, 5-Amino-2-(piperidin-1-yl)benzonitrile

This two-step protocol starts from commercially available 2-fluoro-5-nitrobenzonitrile. The first step is a nucleophilic aromatic substitution (SNAr), followed by a standard reduction of the nitro group.

Intermediate Synthesis A 2-Fluoro-5-nitrobenzonitrile C 2-(Piperidin-1-yl)-5-nitrobenzonitrile A->C Step 1: SNAr B Piperidine, K2CO3, DMSO B->C E 5-Amino-2-(piperidin-1-yl)benzonitrile C->E Step 2: Nitro Reduction D Reduction (SnCl2·2H2O, EtOH) D->E

Caption: Workflow for the synthesis of the key amine intermediate.

Step 1: Synthesis of 2-(Piperidin-1-yl)-5-nitrobenzonitrile

  • Rationale: The electron-withdrawing nitro and cyano groups activate the aromatic ring towards nucleophilic attack by piperidine, displacing the fluoride atom. Potassium carbonate acts as a mild base to neutralize the HF generated in situ.

ReagentM.W.AmountMolesEq.
2-Fluoro-5-nitrobenzonitrile166.1110.0 g60.21.0
Piperidine85.156.15 g (7.15 mL)72.21.2
Potassium Carbonate (K₂CO₃)138.2116.6 g120.42.0
Dimethyl Sulfoxide (DMSO)-100 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluoro-5-nitrobenzonitrile (10.0 g), potassium carbonate (16.6 g), and DMSO (100 mL).

  • Begin stirring the suspension at room temperature.

  • Slowly add piperidine (7.15 mL) to the mixture via syringe.

  • Heat the reaction mixture to 90 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Pour the reaction mixture into 500 mL of ice-cold water. A yellow precipitate will form.

  • Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water (3 x 100 mL) and a small amount of cold ethanol.

  • Dry the product under vacuum at 50 °C to yield 2-(piperidin-1-yl)-5-nitrobenzonitrile as a yellow solid.

    • Expected Yield: 12.5-13.5 g (90-97%)

    • Quality Control: Confirm structure by ¹H NMR and verify purity by HPLC.

Step 2: Synthesis of 5-Amino-2-(piperidin-1-yl)benzonitrile

  • Rationale: Tin(II) chloride is a classic and effective reagent for the reduction of aromatic nitro groups to primary amines in the presence of other reducible groups like nitriles.

ReagentM.W.AmountMolesEq.
2-(Piperidin-1-yl)-5-nitrobenzonitrile231.2612.0 g51.91.0
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.6358.5 g259.55.0
Ethanol (EtOH)-240 mL--

Procedure:

  • To a 500 mL round-bottom flask, add 2-(piperidin-1-yl)-5-nitrobenzonitrile (12.0 g) and ethanol (240 mL).

  • Stir the suspension and add the tin(II) chloride dihydrate (58.5 g) portion-wise. The reaction is exothermic.

  • Once the addition is complete, heat the mixture to reflux (approx. 78 °C) and maintain for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully pour it into a stirred solution of saturated sodium bicarbonate (NaHCO₃) until the pH is ~8. Be cautious of gas evolution.

  • A dense white precipitate of tin salts will form. Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate (2 x 100 mL).

  • Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford 5-Amino-2-(piperidin-1-yl)benzonitrile as a solid.

    • Expected Yield: 8.3-9.4 g (80-90%)

    • Quality Control: Confirm structure by ¹H NMR, Mass Spectrometry, and verify purity (>98%) by HPLC.

Protocol 2: Synthesis of a Novel PARP Inhibitor Analogue via Amide Coupling

This protocol demonstrates the use of our synthesized intermediate to create a novel analogue of Olaparib. We will couple the amine with 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid , a key precursor in Olaparib synthesis.[11][12] This creates a new chemical entity where the piperazine-cyclopropylcarbonyl moiety of Olaparib is replaced by our 2-(piperidin-1-yl)benzonitrile group.

Analogue Synthesis A Olaparib Acid Core (2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid) D Novel PARP Inhibitor Analogue A->D Amide Bond Formation B 5-Amino-2-(piperidin-1-yl)benzonitrile B->D C Coupling Reagents (HATU, DIPEA, DMF) C->D

Caption: Final amide coupling step to produce a novel PARP inhibitor analogue.

  • Rationale: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid, facilitating its reaction with the amine. DIPEA is a non-nucleophilic base used to maintain basic conditions and scavenge the acid formed during the reaction.

ReagentM.W.AmountMolesEq.
Olaparib Acid Core312.281.00 g3.201.0
5-Amino-2-(piperidin-1-yl)benzonitrile201.270.68 g3.361.05
HATU380.231.46 g3.841.2
DIPEA129.241.11 mL6.402.0
Dimethylformamide (DMF)-20 mL--

Procedure:

  • In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the Olaparib acid core (1.00 g) and 5-Amino-2-(piperidin-1-yl)benzonitrile (0.68 g) in DMF (20 mL).

  • Add DIPEA (1.11 mL) to the stirred solution.

  • Add HATU (1.46 g) portion-wise. The solution may become slightly warm.

  • Stir the reaction at room temperature for 12-18 hours. Monitor completion by LC-MS or TLC.

  • Once the reaction is complete, pour the mixture into 200 mL of water. A precipitate should form.

  • Stir the resulting suspension for 1 hour, then collect the solid by vacuum filtration.

  • Wash the crude solid with water (2 x 50 mL) and then with diethyl ether (2 x 25 mL) to remove residual DMF and other impurities.

  • Dry the solid under vacuum.

  • Further purify the product by flash column chromatography on silica gel, using a gradient elution (e.g., Dichloromethane/Methanol) to isolate the pure product.

    • Expected Yield: 1.2-1.4 g (75-88%)

    • Final Analysis: The final compound should be fully characterized by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and its purity confirmed by HPLC to be >99% before any biological evaluation.

Conclusion and Future Directions

This guide provides a comprehensive, scientifically-grounded protocol for the synthesis and application of 5-Amino-2-(piperidin-1-yl)benzonitrile as a strategic building block in the development of novel PARP inhibitors. By coupling this intermediate to a known pharmacophore core, researchers can efficiently generate new chemical entities for screening and lead optimization. The resulting analogues can be evaluated for their PARP1/2 inhibitory activity, selectivity, and their efficacy in BRCA-deficient cancer cell lines to identify candidates with improved therapeutic profiles.[13][14] This approach underscores the synergy between robust synthetic chemistry and targeted drug design in advancing cancer therapy.

References

  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified.
  • Kim, C., & Yu, Y. (2025). Mechanism of Action of PARP Inhibitors. Annual Reviews.
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  • Li, Y., Liu, C. F., & Rao, G. W. (2021). A Review on Poly (ADP-ribose) Polymerase (PARP) Inhibitors and Synthetic Methodologies. Current Medicinal Chemistry.
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  • National Library of Medicine. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold.
  • Benchchem. A Comparative Guide to Alternatives for 2-Azepan-1-yl-5-nitrobenzonitrile in the Synthesis of PARP Inhibitors.
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  • PubMed Central. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors.
  • ResearchGate. (2023). A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib.
  • National Center for Biotechnology Information (PMC). (2014). The PARP inhibitor Olaparib disrupts base excision repair of 5-aza-2.

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Method

Application Notes &amp; Protocols: Strategic Derivatization of 5-Amino-2-(piperidin-1-yl)benzonitrile for Drug Discovery Library Development

Authored by: A Senior Application Scientist Abstract The 5-Amino-2-(piperidin-1-yl)benzonitrile core represents a strategically valuable starting scaffold for medicinal chemistry campaigns. It incorporates two highly sou...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The 5-Amino-2-(piperidin-1-yl)benzonitrile core represents a strategically valuable starting scaffold for medicinal chemistry campaigns. It incorporates two highly sought-after motifs: the piperidine ring, a privileged structure known to enhance druggability and modulate pharmacokinetic properties[1], and the aminobenzonitrile framework, which presents multiple, distinct reactive sites for chemical elaboration. This guide provides an in-depth analysis of this scaffold's reactivity and outlines detailed protocols for its systematic derivatization. We explore targeted modifications of the primary amine and nitrile functionalities to generate diverse chemical libraries, thereby enabling comprehensive Structure-Activity Relationship (SAR) studies and the optimization of lead compounds. The methodologies described herein are designed to be robust and adaptable, providing researchers with the foundational tools to unlock the full potential of this versatile chemical starting point.

Introduction: The Strategic Value of the Scaffold

In the landscape of modern drug discovery, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. The 5-Amino-2-(piperidin-1-yl)benzonitrile scaffold is particularly compelling due to the synergistic combination of its constituent parts.

  • The Piperidine Moiety: As a six-membered nitrogenous heterocycle, piperidine is a ubiquitous feature in FDA-approved drugs and clinical candidates.[1][2] Its presence often confers favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while its conformational flexibility allows for optimal engagement with biological targets.[1][3] The introduction of chiral centers within the piperidine ring can further enhance biological activity and selectivity.[4][5]

  • The Aminobenzonitrile Core: This portion of the molecule provides two orthogonal handles for chemical modification. The primary aromatic amine is a versatile nucleophile, amenable to a wide array of classical transformations. The nitrile group, an important pharmacophore in its own right, can serve as a hydrogen bond acceptor or be transformed into other key functional groups and bioisosteres.[6][7]

This document serves as a practical guide for researchers, explaining the causality behind experimental choices and providing validated protocols for the synthesis and characterization of novel derivatives based on this promising scaffold.

Physicochemical Properties and Reactivity Analysis

A thorough understanding of the starting material's properties and reactive centers is fundamental to designing a successful synthetic strategy.

Predicted Physicochemical Properties

The following table summarizes key computed physicochemical properties for the parent scaffold, which are crucial for assessing its drug-like potential.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₁₂H₁₅N₃Provides the elemental composition.
Molecular Weight 201.27 g/mol Falls within the desirable range for oral bioavailability (Lipinski's Rule of Five).
XLogP3 2.5Indicates a balance of lipophilicity and hydrophilicity, suitable for membrane permeability.[8]
Hydrogen Bond Donors 1 (the -NH₂ group)The primary amine can engage in critical hydrogen bonding interactions with target proteins.[8]
Hydrogen Bond Acceptors 3 (amine N, piperidine N, nitrile N)Multiple sites can act as hydrogen bond acceptors, influencing solubility and target binding.[8]
Rotatable Bond Count 1Low rotational freedom suggests a relatively rigid conformation, which can be advantageous for binding affinity.[8]

Data sourced from LookChem and PubChem databases where available for analogous structures.[8]

Key Reactive Sites for Derivatization

The scaffold offers three primary sites for chemical modification, allowing for a combinatorial approach to library synthesis.

Caption: Key reactive sites for derivatization on the core scaffold.

Synthetic Derivatization Strategies & Protocols

The following sections detail validated, step-by-step protocols for modifying the primary reactive sites of the scaffold.

Modification of the 5-Amino Group (Site A)

The primary aromatic amine is arguably the most versatile handle for derivatization, allowing for the introduction of a wide range of functionalities to probe interactions with biological targets.

Rationale: Amide bond formation is a cornerstone of medicinal chemistry. It allows for the systematic extension of the scaffold into protein binding pockets and the modulation of physicochemical properties like solubility and metabolic stability. The resulting amides are generally stable and can act as both hydrogen bond donors and acceptors.

General Protocol: Synthesis of N-(4-cyano-3-(piperidin-1-yl)phenyl)acetamide

  • Setup: To a solution of 5-Amino-2-(piperidin-1-yl)benzonitrile (1.0 eq., e.g., 201 mg, 1.0 mmol) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL), add a mild base such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq.).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add the acylating agent, such as acetyl chloride or acetic anhydride (1.1 eq.), dropwise while stirring.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water (10 mL). Separate the organic layer. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired amide.

G Workflow: Amide Synthesis start Dissolve Scaffold in DCM + Base cool Cool to 0 °C start->cool add_reagent Add Acyl Chloride Dropwise cool->add_reagent react Stir at RT (2-4h) add_reagent->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Work-up (Wash & Extract) monitor->workup Complete purify Purify (Chromatography) workup->purify end Characterize Product purify->end

Caption: Experimental workflow for the acylation of the 5-amino group.

Rationale: The sulfonamide group is a key functional group in many marketed drugs. It is a strong hydrogen bond acceptor and is metabolically robust. Introducing a sulfonamide allows for the exploration of different spatial and electronic requirements within a target's binding site compared to an amide.

General Protocol: Synthesis of N-(4-cyano-3-(piperidin-1-yl)phenyl)benzenesulfonamide

  • Setup: Dissolve 5-Amino-2-(piperidin-1-yl)benzonitrile (1.0 eq.) in anhydrous pyridine or DCM with a base like TEA (2.0 eq.).

  • Reaction: Cool the solution to 0 °C. Add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride) (1.2 eq.) portion-wise.

  • Monitoring: Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor progress by TLC.

  • Work-up: Pour the reaction mixture into ice-cold 2M HCl (aq) to precipitate the product and neutralize excess pyridine.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. If necessary, purify further by recrystallization from a suitable solvent system (e.g., Ethanol/Water).

Modification of the Nitrile Group (Site B)

Transforming the nitrile group opens up a completely different avenue for diversification, allowing for the introduction of acidic groups or basic linkers.

Rationale: The tetrazole ring is a well-established non-classical bioisostere of the carboxylic acid functional group.[6][9] It shares a similar pKa and steric profile but can offer improved metabolic stability and oral bioavailability. This transformation is a powerful tool in lead optimization.

General Protocol: Synthesis of 5-(4-amino-2-(piperidin-1-yl)phenyl)-1H-tetrazole

  • Setup: In a round-bottom flask, combine 5-Amino-2-(piperidin-1-yl)benzonitrile (1.0 eq.), sodium azide (NaN₃) (3.0 eq.), and an ammonium salt such as triethylamine hydrochloride or ammonium chloride (3.0 eq.) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Caution: Azides are potentially explosive; perform this reaction behind a blast shield in a well-ventilated fume hood.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Carefully acidify the mixture with 2M HCl (aq) to pH ~2-3 to protonate the tetrazole, which will cause the product to precipitate.

  • Purification: Collect the solid product by filtration, wash extensively with water to remove inorganic salts, and dry under vacuum.

Rationale: The construction of fused ring systems from the aminobenzonitrile core is a powerful strategy for generating novel, rigid scaffolds. This approach dramatically alters the shape and properties of the parent molecule, enabling access to new chemical space. Quinazolinones, for example, are prevalent in medicinal chemistry.[10][11]

General Protocol: Synthesis of a 2-Amino-quinazolinone Derivative

This protocol is based on acid-mediated annulation methods.[12]

  • Setup: Combine 5-Amino-2-(piperidin-1-yl)benzonitrile (1.0 eq.) and an appropriate reaction partner, such as an N-benzyl cyanamide (1.2 eq.), in a suitable solvent.

  • Reaction: Add a strong acid catalyst (e.g., triflic acid or p-toluenesulfonic acid) and heat the reaction mixture according to literature procedures for similar annulations.[12]

  • Monitoring & Work-up: Follow established procedures for monitoring, quenching, and extraction as described for related quinazolinone syntheses.[11][12]

  • Purification: Purify the resulting fused heterocyclic product using column chromatography.

Analytical Characterization of Derivatives

Rigorous characterization is essential to confirm the structure and purity of each newly synthesized derivative. The logical progression from synthesis to full characterization is a self-validating system ensuring data integrity.[13][14]

G cluster_workflow General Analytical Workflow synthesis Synthesis of Derivative purification Purification (Chromatography/Recrystallization) synthesis->purification purity_check Purity Assessment (HPLC, LC-MS) purification->purity_check structure_confirm Structural Elucidation (NMR, HRMS, IR) purity_check->structure_confirm final Pure, Characterized Compound structure_confirm->final

Caption: General experimental workflow for derivative characterization.

Key Analytical Techniques
TechniquePurposeExpected Observations for an Amide Derivative
¹H NMR Structural confirmation and connectivityDisappearance of the broad -NH₂ singlet. Appearance of a new amide N-H singlet (downfield, ~8-10 ppm). Appearance of signals corresponding to the newly added acyl group.
¹³C NMR Carbon skeleton confirmationAppearance of a new carbonyl carbon signal (~165-175 ppm). Shifts in the aromatic carbon signals adjacent to the new amide group.
HRMS (ESI) Exact mass determinationThe measured m/z of the molecular ion peak [M+H]⁺ will match the calculated exact mass for the derivatized formula.[13]
HPLC Purity assessmentA single major peak in the chromatogram, with purity typically >95% by area percentage for use in biological assays.[13]
FT-IR Functional group identificationDisappearance of the N-H stretching vibrations of the primary amine (~3300-3500 cm⁻¹). Appearance of a strong C=O stretch for the amide (~1650-1680 cm⁻¹) and an N-H bend.[13]

Conclusion and Outlook

The 5-Amino-2-(piperidin-1-yl)benzonitrile scaffold is a highly versatile and promising starting point for the development of diverse and novel chemical entities. The distinct reactivity of the aromatic amine and nitrile groups allows for a multitude of derivatization strategies, from simple functional group interconversions to complex heterocyclic annulations. The protocols outlined in this guide provide a robust framework for researchers to systematically explore the chemical space around this core, facilitating comprehensive SAR studies and the optimization of ADME properties. By applying these methodologies, drug discovery professionals can efficiently generate high-quality compound libraries, accelerating the identification of new therapeutic candidates.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. Google Cloud.
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  • WuXi AppTec. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec.
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  • (N/A). N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones. NIH.
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Application

Application Note: A Detailed Mechanistic and Practical Guide to the Synthesis of 5-Amino-2-(piperidin-1-yl)benzonitrile

Abstract This document provides a comprehensive guide for the synthesis of 5-Amino-2-(piperidin-1-yl)benzonitrile, a valuable building block in medicinal chemistry and drug development. We present a robust two-step synth...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-Amino-2-(piperidin-1-yl)benzonitrile, a valuable building block in medicinal chemistry and drug development. We present a robust two-step synthetic route commencing from commercially available 2-fluoro-5-nitrobenzonitrile. The guide is structured to provide not only a step-by-step experimental protocol but also a deep dive into the underlying reaction mechanisms, justifying the selection of reagents and conditions. Key transformations include a nucleophilic aromatic substitution (SNAr) followed by a chemoselective reduction of an aromatic nitro group. This application note is intended for researchers, chemists, and process development professionals seeking a reliable and well-understood method for the preparation of this key intermediate.

Part 1: Mechanistic Analysis and Strategy

The synthesis of 5-Amino-2-(piperidin-1-yl)benzonitrile is efficiently achieved via a two-step process. The strategy hinges on the initial installation of the piperidine moiety via a nucleophilic aromatic substitution, followed by the selective reduction of the nitro group to the desired amine.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The first step involves the reaction of 2-fluoro-5-nitrobenzonitrile with piperidine. This transformation is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Causality of Reagent Selection and Reaction Viability:

  • Substrate Activation: Aromatic rings are typically electron-rich and resistant to nucleophilic attack.[1] However, the presence of strong electron-withdrawing groups (EWGs) ortho and/or para to a leaving group can activate the ring, making it sufficiently electrophilic.[1][2][3] In 2-fluoro-5-nitrobenzonitrile, both the nitrile (-CN) group (ortho) and the nitro (-NO₂) group (para to the reaction site) serve this purpose by delocalizing the negative charge of the intermediate.[3]

  • Leaving Group: The rate of SNAr reactions is dependent on the electronegativity of the leaving group, with fluoride being the most effective halogen leaving group (F > Cl > Br > I).[1][4] This is because the highly electronegative fluorine atom polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack, which is the rate-determining step.[4]

  • Nucleophile: Piperidine is a secondary amine that acts as a potent nucleophile, readily attacking the electron-deficient carbon atom bearing the fluorine.

Mechanism: The SNAr mechanism proceeds through a two-step addition-elimination pathway.[1][3]

  • Addition: The nucleophilic piperidine attacks the carbon atom attached to the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex.[1] The negative charge is delocalized onto the ortho and para positions, and is effectively stabilized by the electron-withdrawing nitro and cyano groups.

  • Elimination: The aromaticity of the ring is restored by the elimination of the fluoride leaving group, yielding the substituted product, 2-(piperidin-1-yl)-5-nitrobenzonitrile.

Diagram 1: SNAr reaction mechanism.
Step 2: Chemoselective Reduction of the Nitro Group

The second step is the reduction of the nitro group on 2-(piperidin-1-yl)-5-nitrobenzonitrile to an amine. A significant challenge here is the potential for the reducing agent to also reduce the nitrile group (-CN). Therefore, a chemoselective method is required.

Evaluation of Reducing Agents:

  • Catalytic Hydrogenation: This method (e.g., H₂ over a metal catalyst) can be effective. However, the choice of catalyst is crucial. While platinum on carbon (Pt/C) at low pressure can be used, palladium on carbon (Pd/C) is often too aggressive and can lead to the reduction of the nitrile group.[5][6]

  • Metal/Acid Reductions: Reagents like iron (Fe) or zinc (Zn) in the presence of acid are classic methods for nitro group reduction.[7]

  • Tin(II) Chloride (SnCl₂): Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate is a highly effective and mild reagent for the selective reduction of aromatic nitro groups in the presence of other sensitive functional groups, including nitriles.[5][6] It is considered one of the best methods for this specific transformation.[5]

Selected Method: We have selected Tin(II) chloride (SnCl₂) for this protocol due to its high chemoselectivity, reliability, and favorable reaction conditions. The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps facilitated by the protic solvent.

Diagram 2: Chemoselective nitro group reduction.

Part 2: Experimental Protocols and Data

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Notes
2-Fluoro-5-nitrobenzonitrile17417-09-3C₇H₃FN₂O₂166.11Purity >97%. Handle with care.[8][9]
Piperidine110-89-4C₅H₁₁N85.15Reagent grade, >99%.
Tin(II) chloride dihydrate (SnCl₂·2H₂O)10025-69-1Cl₂H₄O₂Sn225.65Purity >98%.
Ethanol (EtOH)64-17-5C₂H₆O46.07Anhydrous or 200 proof.
Ethyl acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS grade or higher.
Sodium Bicarbonate (NaHCO₃)144-55-8CHNaO₃84.01Saturated aqueous solution.
BrineN/ANaCl (aq)N/ASaturated aqueous solution of NaCl.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂O₄S142.04Granular, for drying.
Detailed Synthesis Protocol

Step 1: Synthesis of 2-(piperidin-1-yl)-5-nitrobenzonitrile

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-nitrobenzonitrile (1.66 g, 10.0 mmol).

  • Add ethanol (30 mL) to dissolve the starting material.

  • Add piperidine (1.02 g, 1.2 mL, 12.0 mmol, 1.2 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.

  • After completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume to approximately 10 mL using a rotary evaporator.

  • Pour the concentrated mixture into 50 mL of cold deionized water. A yellow precipitate should form.

  • Stir the suspension for 30 minutes in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 15 mL).

  • Dry the collected solid under vacuum at 40°C to yield 2-(piperidin-1-yl)-5-nitrobenzonitrile as a yellow powder. (Expected yield: 85-95%).

Step 2: Synthesis of 5-Amino-2-(piperidin-1-yl)benzonitrile

  • To a 250 mL round-bottom flask, add the 2-(piperidin-1-yl)-5-nitrobenzonitrile (2.31 g, 10.0 mmol) from the previous step.

  • Add tin(II) chloride dihydrate (11.28 g, 50.0 mmol, 5.0 eq) to the flask.[5]

  • Add absolute ethanol (50 mL) and equip the flask with a magnetic stir bar and reflux condenser.[5]

  • Heat the mixture to 70°C under a nitrogen atmosphere and stir vigorously.[5] The reaction is typically complete within 1-2 hours. Monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then pour it slowly into 100 mL of crushed ice.[5]

  • Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.[5]

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash thoroughly with brine (1 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary, though it is often obtained in high purity. This yields 5-Amino-2-(piperidin-1-yl)benzonitrile as an off-white or light brown solid. (Expected yield: 80-90%).

Characterization and Expected Data

The following data are predicted based on the structure of the final product, 5-Amino-2-(piperidin-1-yl)benzonitrile.

Analysis Expected Results
¹H NMR (400 MHz, CDCl₃, δ ppm): ~6.95 (d, 1H, Ar-H), ~6.80 (dd, 1H, Ar-H), ~6.70 (d, 1H, Ar-H), ~3.60 (br s, 2H, -NH₂), ~3.00 (t, 4H, piperidine -CH₂-N), ~1.70 (m, 4H, piperidine -CH₂-), ~1.60 (m, 2H, piperidine -CH₂-). Note: Amine protons may be broad and exchangeable with D₂O.
¹³C NMR (100 MHz, CDCl₃, δ ppm): ~145.0, ~138.0, ~125.0, ~120.0 (C≡N), ~118.0, ~115.0, ~98.0 (Ar-C), ~53.0 (piperidine -CH₂-N), ~26.0 (piperidine -CH₂-), ~24.0 (piperidine -CH₂-). Note: The carbon attached to the nitrile group (ipso-carbon) may have a lower intensity.
IR (ATR) (ν cm⁻¹): 3450-3300 (N-H stretch, amine), 3050 (Ar C-H stretch), 2930, 2850 (Aliphatic C-H stretch), 2210 (C≡N stretch, strong), 1620 (N-H bend), 1510, 1450 (Ar C=C stretch).
MS (ESI+) m/z: Calculated for C₁₂H₁₅N₃: 201.13. Found: 202.13 [M+H]⁺.

Part 3: Workflow and Safety

Overall Experimental Workflow

The entire process from starting materials to the final characterized product is summarized in the workflow diagram below. Each stage requires careful execution and validation before proceeding to the next.

Diagram 3: Overall synthesis and analysis workflow.
Safety Precautions
  • General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

  • 2-Fluoro-5-nitrobenzonitrile: This compound is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[8][9] Avoid generating dust.

  • Piperidine: Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.

  • Tin(II) Chloride: May cause irritation to the skin, eyes, and respiratory tract. Handle with care.

  • Work-up: The neutralization of the acidic tin solution with sodium bicarbonate is an exothermic process that releases CO₂ gas. Add the base slowly and with good stirring to control the reaction and prevent excessive foaming.

References

  • Selective reduction of nitro group to amine, in benzene ring containing nitrile? (Dec 3, 2019). Stack Exchange. [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2010). Organic & Biomolecular Chemistry. [Link]

  • Lalancette, J. M., Freche, A., & Monteux, R. (1968). Reductions with Sulfurated Borohydrides. VI. The Reduction of Nitro, Nitrile, Amide, and Nitroso Groups. Canadian Journal of Chemistry, 46(15), 2754–2757. [Link]

  • US Patent US20150232412A1. Process for the reduction of nitro derivatives to amines.
  • Ashenhurst, J. (Oct 8, 2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Umar, K., & Smith, J. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH National Library of Medicine. [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]

  • Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute. [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

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  • 2-Fluoro-5-nitrobenzonitrile. (n.d.). PubChem. [Link]

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Method

Application Notes and Protocols for the Synthesis of Molecular Libraries Using 5-Amino-2-(piperidin-1-yl)benzonitrile

Introduction: A Privileged Scaffold for Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the strategic selection of a core scaffold is paramount to the successful generation of novel, biologica...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic selection of a core scaffold is paramount to the successful generation of novel, biologically active compounds. The piperidine moiety, a ubiquitous feature in numerous FDA-approved drugs, is widely recognized as a "privileged scaffold" due to its favorable pharmacokinetic properties and its ability to engage in diverse biological interactions.[1][2] The compound 5-Amino-2-(piperidin-1-yl)benzonitrile emerges as a particularly compelling starting point for diversity-oriented synthesis. This molecule elegantly combines the advantageous piperidine ring with a synthetically versatile 2-aminobenzonitrile core, presenting two orthogonal points for chemical elaboration: a nucleophilic aromatic amine and an electrophilic nitrile group.

The strategic placement of the amino group allows for a wide array of functionalization reactions, including but not limited to, acylation, sulfonylation, and urea formation. These transformations are well-suited for parallel synthesis, enabling the rapid generation of large libraries of analogues with diverse physicochemical properties.[3][4][5] Concurrently, the nitrile functionality serves as a versatile handle for the construction of various heterocyclic systems, such as tetrazoles and triazoles, which are known to act as bioisosteres for carboxylic acids and other functional groups, often leading to improved metabolic stability and cell permeability.[4][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Amino-2-(piperidin-1-yl)benzonitrile as a foundational building block for the creation of diverse molecular libraries. We will present detailed, field-proven protocols for the derivatization of both the amino and nitrile functionalities, accompanied by insights into reaction optimization and high-throughput characterization of the resulting compound collections.

Chemical Properties of the Scaffold

Before embarking on library synthesis, a thorough understanding of the starting material is crucial.

PropertyValueSource
Chemical Name 5-Amino-2-(piperidin-1-yl)benzonitrile[2]
CAS Number 34595-33-0[2]
Molecular Formula C₁₂H₁₅N₃[2]
Molecular Weight 201.27 g/mol [2]
Appearance Typically a solid
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C[2]

The presence of the electron-donating amino and piperidinyl groups on the benzonitrile ring influences the reactivity of both the aromatic core and the nitrile group. The amino group is a potent nucleophile, readily participating in reactions with various electrophiles. The nitrile group, while generally less reactive, can be activated under specific conditions to undergo cycloaddition or other transformations.[7][8]

Experimental Workflows and Protocols

The following sections detail robust protocols for the parallel synthesis of molecular libraries based on the 5-Amino-2-(piperidin-1-yl)benzonitrile scaffold. These protocols are designed for implementation in a high-throughput format, typically utilizing 96-well reaction blocks.

Part 1: Diversification of the Amino Group

The primary amino group of the scaffold is an excellent handle for introducing a wide range of chemical diversity. The following protocols are optimized for solution-phase parallel synthesis.

workflow1 start 5-Amino-2-(piperidin-1-yl)benzonitrile (Scaffold) reactions Parallel Synthesis (Amidation, Sulfonylation, Urea Formation) in 96-well plates start->reactions reagents Array of Building Blocks (Acid Chlorides, Sulfonyl Chlorides, Isocyanates) reagents->reactions workup High-Throughput Work-up (Liquid-Liquid Extraction or Solid-Phase Extraction) reactions->workup analysis Library Characterization (LC-MS, NMR) workup->analysis end Diverse Library of Amides, Sulfonamides, Ureas analysis->end

Caption: General workflow for the diversification of the amino group.

This protocol describes the acylation of the amino group with a library of carboxylic acid chlorides.

Materials:

  • 5-Amino-2-(piperidin-1-yl)benzonitrile

  • Library of diverse acid chlorides (e.g., substituted benzoyl chlorides, aliphatic acid chlorides)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 96-well reaction block with sealing mat

  • Multichannel pipette

Procedure:

  • Preparation of Stock Solution: Prepare a 0.2 M stock solution of 5-Amino-2-(piperidin-1-yl)benzonitrile in anhydrous DCM.

  • Dispensing Scaffold: Using a multichannel pipette, dispense 250 µL of the scaffold stock solution (0.05 mmol) into each well of the 96-well reaction block.

  • Addition of Base: To each well, add 1.2 equivalents of TEA (10.1 mg, 14 µL).

  • Preparation of Reagent Plate: In a separate 96-well plate, prepare 0.25 M solutions of the diverse acid chlorides in anhydrous DCM.

  • Addition of Acid Chlorides: Transfer 220 µL (0.055 mmol, 1.1 equivalents) of each unique acid chloride solution from the reagent plate to the corresponding well of the reaction block.

  • Reaction: Seal the reaction block with a chemically resistant mat and shake at room temperature for 4-16 hours. Monitor the reaction progress of a few representative wells by TLC or LC-MS if desired.

  • Work-up:

    • Quench the reactions by adding 250 µL of water to each well.

    • Add 500 µL of ethyl acetate to each well and mix thoroughly.

    • Allow the layers to separate and carefully remove the aqueous layer.

    • Wash the organic layer with 250 µL of saturated sodium bicarbonate solution, followed by 250 µL of brine.

    • Transfer the organic layer to a new 96-well plate and evaporate the solvent under a stream of nitrogen or in a centrifugal evaporator.

  • Analysis: Re-dissolve the crude products in a suitable solvent (e.g., DMSO) for LC-MS and NMR analysis.

Reagent TypeEquivalentsPurpose
5-Amino-2-(piperidin-1-yl)benzonitrile1.0Scaffold
Acid Chloride1.1Building Block
Triethylamine1.2Base to neutralize HCl byproduct

This protocol details the reaction of the amino group with a library of sulfonyl chlorides.

Materials:

  • 5-Amino-2-(piperidin-1-yl)benzonitrile

  • Library of diverse sulfonyl chlorides

  • Anhydrous Pyridine

  • 96-well reaction block

Procedure:

  • Preparation of Stock Solution: Prepare a 0.2 M stock solution of 5-Amino-2-(piperidin-1-yl)benzonitrile in anhydrous pyridine.

  • Dispensing Scaffold: Dispense 250 µL of the scaffold stock solution (0.05 mmol) into each well of the 96-well reaction block.

  • Preparation of Reagent Plate: In a separate 96-well plate, prepare 0.25 M solutions of the diverse sulfonyl chlorides in anhydrous pyridine.

  • Addition of Sulfonyl Chlorides: Transfer 220 µL (0.055 mmol, 1.1 equivalents) of each unique sulfonyl chloride solution to the corresponding well of the reaction block.

  • Reaction: Seal the reaction block and shake at room temperature for 12-24 hours.

  • Work-up:

    • Transfer the reaction mixtures to a deep-well plate containing 1 mL of 1 M HCl in each well.

    • Extract the products with 2 x 1 mL of ethyl acetate.

    • Combine the organic extracts in a new 96-well plate and wash with 500 µL of water and 500 µL of brine.

    • Evaporate the solvent to dryness.

  • Analysis: Prepare samples for LC-MS and NMR analysis.

This protocol describes the formation of ureas via reaction with a library of isocyanates.[3][9]

Materials:

  • 5-Amino-2-(piperidin-1-yl)benzonitrile

  • Library of diverse isocyanates

  • Anhydrous DCM

  • 96-well reaction block

Procedure:

  • Preparation of Stock Solution: Prepare a 0.2 M stock solution of 5-Amino-2-(piperidin-1-yl)benzonitrile in anhydrous DCM.

  • Dispensing Scaffold: Dispense 250 µL of the scaffold stock solution (0.05 mmol) into each well.

  • Preparation of Reagent Plate: In a separate 96-well plate, prepare 0.22 M solutions of the diverse isocyanates in anhydrous DCM.

  • Addition of Isocyanates: Transfer 250 µL (0.055 mmol, 1.1 equivalents) of each isocyanate solution to the corresponding well.

  • Reaction: Seal the reaction block and shake at room temperature for 2-8 hours.

  • Work-up: If a precipitate forms, filter the contents of each well through a filter plate. Wash the precipitate with a small amount of cold DCM. If no precipitate forms, evaporate the solvent.

  • Analysis: Prepare the library for characterization by LC-MS and NMR.

Part 2: Diversification of the Nitrile Group

The nitrile group offers a unique opportunity to introduce heterocyclic motifs into the molecular library, significantly expanding the accessible chemical space.

workflow2 start Library of Amides, Sulfonamides, or Ureas (from Part 1) reactions Parallel [3+2] Cycloaddition in 96-well plates start->reactions reagents Azide Source (e.g., Sodium Azide, TMS-Azide) reagents->reactions workup High-Throughput Work-up (Precipitation and Filtration or Extraction) reactions->workup analysis Library Characterization (LC-MS, NMR) workup->analysis end Diverse Library of Tetrazole-containing Compounds analysis->end

Caption: Workflow for the conversion of the nitrile to a tetrazole.

This protocol describes the [3+2] cycloaddition of an azide source to the nitrile group to form a tetrazole ring.[4][6]

Materials:

  • Library of compounds from Part 1 (or the original scaffold)

  • Sodium Azide (NaN₃)

  • Triethylammonium chloride or Zinc Bromide

  • N,N-Dimethylformamide (DMF)

  • 96-well reaction block with reflux capabilities

Procedure:

  • Preparation of Library Plate: Prepare a 96-well plate with 0.05 mmol of each nitrile-containing compound from the previous diversification step, with the solvent removed.

  • Addition of Reagents: To each well, add sodium azide (4.9 mg, 0.075 mmol, 1.5 equivalents) and triethylammonium chloride (10.3 mg, 0.075 mmol, 1.5 equivalents).

  • Addition of Solvent: Add 500 µL of DMF to each well.

  • Reaction: Seal the reaction block and heat to 120-130°C for 12-24 hours. Caution: This reaction should be performed in a well-ventilated fume hood due to the potential for the formation of hydrazoic acid.

  • Work-up:

    • Cool the reaction block to room temperature.

    • Add 1 mL of water to each well.

    • Acidify each well with 1 M HCl to a pH of ~2-3 to precipitate the tetrazole product.

    • Filter the contents of the wells through a filter plate and wash the precipitate with water.

    • Dry the products under vacuum.

  • Analysis: Dissolve the final products in DMSO for LC-MS and NMR analysis.

High-Throughput Characterization of Molecular Libraries

The quality and integrity of a molecular library are critical for the reliability of subsequent screening data. High-throughput analytical techniques are essential for the characterization of large compound collections.[10][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for high-throughput library analysis.[12][13] A fast gradient LC method coupled with a mass spectrometer can provide information on the purity and identity of each compound in the library in a matter of minutes per sample. The expected mass of each library member should be calculated and compared with the observed mass to confirm the success of the reaction.

  • Automated NMR Spectroscopy: For a more detailed structural confirmation, a subset of the library can be analyzed by NMR spectroscopy.[7][10] Modern NMR instruments with autosamplers can be programmed to acquire spectra for an entire 96-well plate automatically. The data can then be processed and analyzed using automated software to confirm the presence of key structural features in the synthesized compounds.

Conclusion

The 5-Amino-2-(piperidin-1-yl)benzonitrile scaffold represents a versatile and valuable starting point for the construction of diverse molecular libraries for drug discovery. The orthogonal reactivity of its amino and nitrile functional groups allows for a systematic and efficient exploration of chemical space through well-established, high-throughput synthetic methodologies. The protocols outlined in this application note provide a robust framework for the generation of libraries of amides, sulfonamides, ureas, and tetrazoles. When coupled with modern high-throughput characterization techniques, this approach can significantly accelerate the identification of novel hit compounds for a wide range of biological targets.

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  • Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections. Frontiers in Chemistry.
  • 2-Amino-5-nitrobenzonitrile | C7H5N3O2. PubChem.
  • 5-(5-Amino-1,3,4-oxadiazol-2-yl)-2-(4-benzylpiperazin-1-yl)benzonitrile. SynHet.

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Technical Notes & Optimization

Troubleshooting

optimizing the yield of 5-Amino-2-(piperidin-1-yl)benzonitrile synthesis

An authoritative guide for researchers, this Technical Support Center provides in-depth troubleshooting, optimization strategies, and frequently asked questions for the synthesis of 5-Amino-2-(piperidin-1-yl)benzonitrile...

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, this Technical Support Center provides in-depth troubleshooting, optimization strategies, and frequently asked questions for the synthesis of 5-Amino-2-(piperidin-1-yl)benzonitrile. Authored from the perspective of a Senior Application Scientist, this document focuses on the common two-step synthetic route: the initial C-N bond formation to yield 5-Nitro-2-(piperidin-1-yl)benzonitrile, followed by the selective reduction of the nitro group.

Technical Overview: Synthetic Strategy

The synthesis of 5-Amino-2-(piperidin-1-yl)benzonitrile is most commonly achieved via a two-step process. The initial and most critical step is the formation of the C(aryl)-N(piperidine) bond, which can be approached through two primary methods:

  • Nucleophilic Aromatic Substitution (SNA r): This classic method involves reacting piperidine with a benzonitrile derivative activated by a strong electron-withdrawing group, typically a nitro group at the para-position. The reaction proceeds efficiently with a good leaving group (e.g., F > Cl) ortho to the nitrile.[1]

  • Buchwald-Hartwig Amination: A more modern, palladium-catalyzed cross-coupling reaction. This method is highly versatile but notoriously sensitive to reaction conditions, including the choice of catalyst, ligand, base, and solvent.[2][3] It is often the method of choice for more complex or less activated substrates.

The intermediate, 5-Nitro-2-(piperidin-1-yl)benzonitrile, is then subjected to a reduction of the nitro group to the desired primary amine. Careful selection of the reducing agent is paramount to avoid unwanted reduction of the nitrile functionality.[1][4]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low or No Yield in C-N Coupling Step (Formation of 5-Nitro-2-(piperidin-1-yl)benzonitrile)

Question: My initial coupling reaction of 2-chloro-5-nitrobenzonitrile with piperidine is giving very low yields. What are the likely causes and how can I fix it?

This is a frequent challenge stemming from either suboptimal reaction conditions for an SNAr pathway or, more commonly, issues within a Buchwald-Hartwig catalytic cycle.

Solution A: Optimizing a Nucleophilic Aromatic Substitution (SNAr) Reaction

The efficiency of an SNAr reaction is highly dependent on the leaving group and reaction conditions.

  • Leaving Group Efficacy: The rate of reaction follows the trend F > Cl > Br > I. If you are using 2-chloro-5-nitrobenzonitrile, the reaction may be sluggish.

    • Recommendation: If possible, switch to 2-fluoro-5-nitrobenzonitrile as the starting material. The higher electronegativity of fluorine makes the ipso-carbon more electrophilic, significantly accelerating the nucleophilic attack by piperidine.[1]

  • Solvent and Temperature: Aprotic polar solvents are ideal for stabilizing the charged intermediate (Meisenheimer complex).

    • Recommendation: Ensure you are using a suitable solvent like DMSO or DMF. If the reaction is still slow, consider increasing the temperature incrementally, for example, from 80 °C to 100-120 °C, while monitoring for decomposition by TLC.

Solution B: Troubleshooting a Buchwald-Hartwig Amination

Palladium-catalyzed aminations are powerful but fickle, requiring strict control over multiple parameters.[5] Low yields are often traced back to an inactive catalyst or an improperly constituted reaction environment.

  • Atmospheric Control (Critical): The active Pd(0) catalyst is extremely sensitive to oxygen, which can oxidize it to an inactive Pd(II) species, halting the catalytic cycle.

    • Protocol: Ensure all reagents, solvents, and the reaction vessel are rigorously degassed. This is typically achieved by at least three cycles of evacuating the flask under vacuum and backfilling with an inert gas (Argon or Nitrogen). Use solvents from a system designed to keep them anhydrous and oxygen-free.

  • Catalyst, Ligand, and Base Selection: The combination of the palladium source, phosphine ligand, and base is the heart of the reaction's success. There is no single universal system; optimization is often required.[2][3]

    • Expert Insight: The choice of ligand is crucial as it stabilizes the palladium center and facilitates both oxidative addition and reductive elimination. For coupling a secondary amine like piperidine, bulky, electron-rich phosphine ligands are generally preferred. The base must be strong enough to deprotonate the amine but not so harsh as to cause side reactions.

Optimization Table for Buchwald-Hartwig Coupling

Parameter Option 1 (Standard) Option 2 (For Hindered/Deactivated) Option 3 (Milder Conditions) Rationale & Citation
Pd Precatalyst Pd₂(dba)₃ G3-XPhos Palladacycle Pd(OAc)₂ Precatalysts like palladacycles often provide more consistent generation of the active Pd(0) species.[3] Pd(OAc)₂ is cheaper but can be less reliable.[5]
Ligand BINAP XPhos or tBuXPhos DavePhos Bulky biarylphosphine ligands (XPhos) are highly effective for challenging couplings.[6][7]
Base NaOtBu (Sodium tert-butoxide) LHMDS (Lithium bis(trimethylsilyl)amide) K₂CO₃ or Cs₂CO₃ NaOtBu is a strong, non-nucleophilic base common for these reactions. Weaker carbonate bases may be used but often require higher temperatures and result in slower reactions.[7]
Solvent Toluene or Dioxane Toluene t-BuOH Toluene and dioxane are standard choices.[8] The choice can affect solubility and the activity of the base.[3]

| Temperature | 80-110 °C | 80-110 °C | 80-110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, especially the reductive elimination step. |

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing low-yield issues in the Buchwald-Hartwig amination step.

G start Low Yield in Buchwald-Hartwig Coupling check_inert Verify Inert Atmosphere (Degassing, Dry Solvents) start->check_inert Is the setup rigorously air-free? check_inert->start No, re-setup check_reagents Check Reagent Quality (Fresh Base, Active Catalyst) check_inert->check_reagents Yes check_reagents->start No, replace reagents screen_catalyst Screen Catalyst System (Ligand, Base, Solvent) check_reagents->screen_catalyst Yes screen_catalyst->check_reagents No, suspect reagents optimize_temp Optimize Temperature & Time screen_catalyst->optimize_temp Improvement seen? success High Yield Achieved optimize_temp->success Yes

Caption: Logical workflow for troubleshooting the Buchwald-Hartwig coupling step.

Issue 2: Incomplete or Unselective Nitro Group Reduction (Step 2)

Question: I've successfully made the 5-nitro intermediate, but the reduction step is problematic. I'm either getting back my starting material or a complex mixture of products. How do I achieve a clean, selective reduction?

The key challenge in this step is chemoselectivity: reducing the nitro group completely without affecting the nitrile (-C≡N) group.

  • Cause A: Incomplete Reduction: The reducing agent may be too weak or deactivated.

    • Catalytic Hydrogenation (H₂/Pd-C): This is a very common and clean method. If it's failing, your catalyst may be poisoned or the hydrogen pressure may be too low.

      • Protocol: Prepare a solution of 5-Nitro-2-(piperidin-1-yl)benzonitrile in a solvent like Ethanol or Methanol. Add 5-10 mol% of Pd/C (10% wt.). Purge the vessel with N₂ then introduce H₂ (typically via a balloon or a Parr shaker at 50 psi). Stir vigorously at room temperature for 2-16 hours. Monitor by TLC until the starting material is consumed. Filter the mixture through Celite to remove the catalyst and concentrate the filtrate.

    • Chemical Reduction (SnCl₂): Tin(II) chloride is a classic and effective reagent for nitro group reduction in the presence of nitriles.

      • Recommendation: Dissolve the nitro compound in ethanol or ethyl acetate. Add an excess of SnCl₂·2H₂O (typically 3-5 equivalents). Heat the reaction to reflux for 1-3 hours. After completion, cool the reaction, quench carefully with a saturated NaHCO₃ solution until the pH is basic, and extract the product with an organic solvent.[4]

  • Cause B: Over-reduction or Side Products: Using overly harsh reducing agents (e.g., LiAlH₄) can reduce both the nitro and the nitrile groups.

    • Expert Insight: Avoid powerful hydride sources. The methods described above (H₂/Pd-C, SnCl₂) are generally very selective for the nitro group. A metal-free alternative using trichlorosilane has also been shown to be highly effective and chemoselective for reducing nitro compounds without affecting other functional groups.[4]

Issue 3: Final Product is Impure and Difficult to Purify

Question: My crude product shows multiple spots on TLC and is proving difficult to clean up by column chromatography. What are these impurities and how can I improve the purification?

Impurity profiles often point to issues in the preceding steps.

  • Common Impurities:

    • Unreacted 5-Nitro Intermediate: From incomplete reduction.

    • Starting Aryl Halide: From an incomplete coupling reaction.

    • Hydrodehalogenated Byproduct: Where the starting aryl halide is reduced instead of coupled.

    • Amine Byproducts: From potential side reactions during reduction.

  • Purification Strategy:

    • Workup: Before chromatography, perform a liquid-liquid extraction. The desired product is basic due to the amino and piperidine groups. Wash the crude organic layer with a dilute acid (e.g., 1M HCl) to extract the amine products into the aqueous layer. Then, basify the aqueous layer with NaOH and re-extract with an organic solvent (e.g., Ethyl Acetate or DCM). This acid-base extraction can significantly clean up the crude material.

    • Chromatography: 5-Amino-2-(piperidin-1-yl)benzonitrile is a polar compound. It may streak on silica gel.

      • Recommendation: Use a solvent system of Hexane/Ethyl Acetate with a small amount (0.5-1%) of triethylamine (Et₃N) added to the mobile phase. The triethylamine deactivates the acidic sites on the silica gel, leading to sharper peaks and better separation.

Frequently Asked Questions (FAQs)

Q1: For the C-N coupling step, should I choose SNAr or Buchwald-Hartwig amination? A1: The choice depends on substrate availability and desired reaction robustness.

  • Choose SNAr if: You have access to 2-fluoro -5-nitrobenzonitrile. The reaction is often cheaper, operationally simpler (no need for inert atmosphere), and easier to scale up.[1]

  • Choose Buchwald-Hartwig if: Your starting material is the less reactive 2-chloro - or 2-bromo -5-nitrobenzonitrile. While more sensitive, this method is highly effective and provides a powerful tool for C-N bond formation when other methods fail.[3]

Q2: What are the best analytical techniques to monitor the progress of these reactions? A2: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of the product. Use a UV lamp for visualization. A typical mobile phase would be 3:1 Hexane:Ethyl Acetate.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and purity. It is the preferred method for precise kinetic analysis and yield determination.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile starting materials, products, and low-molecular-weight byproducts, confirming the mass of the desired compounds.[11]

Q3: My final purified product seems to change color (e.g., from off-white to brown) upon standing. Is it decomposing? A3: Yes, this is a common observation for anilines. The amino group is susceptible to air oxidation, which can lead to the formation of colored, often polymeric, impurities over time.

  • Storage Recommendations: Store the purified 5-Amino-2-(piperidin-1-yl)benzonitrile under an inert atmosphere (Argon or Nitrogen), protected from light, and at a low temperature (e.g., < 4 °C in a refrigerator or freezer). For long-term storage, dissolving it in a degassed solvent can also improve stability.

References
  • BenchChem. (2025).
  • Various Authors. (2024). Optimization of reaction conditions for palladium-catalyzed amination.
  • BenchChem. (n.d.). 5-Nitro-2-(piperidin-1-yl)benzonitrile.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination with 4-Amino-3-(tert-butyl)
  • Larsson, et al. (n.d.). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. NIH.
  • Reddit User Community. (2018).
  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.).
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Chemistry LibreTexts. (2023).
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • BenchChem. (2025). A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)
  • Beilstein Journals. (n.d.).
  • BenchChem. (2025). Application Notes & Protocols for the Quantification of 2-amino-N-benzyl-5-hydroxybenzamide.

Sources

Optimization

purification techniques for 5-Amino-2-(piperidin-1-yl)benzonitrile

Answering the user's request.## Technical Support Center: Purification of 5-Amino-2-(piperidin-1-yl)benzonitrile This guide provides in-depth technical support for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of 5-Amino-2-(piperidin-1-yl)benzonitrile

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Amino-2-(piperidin-1-yl)benzonitrile. It is structured as a series of frequently asked questions and troubleshooting scenarios encountered during the purification of this compound. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the typical impurity profile for crude 5-Amino-2-(piperidin-1-yl)benzonitrile?

The impurity profile can vary significantly based on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Such as 5-amino-2-fluorobenzonitrile or piperidine.

  • Reaction Byproducts: Including potential dimers or products from side-reactions.

  • Degradation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.[1] The piperidine moiety itself can also be involved in side reactions.[]

  • Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any catalysts or bases, may be present.

Q2: What is the most effective initial purification strategy for a crude reaction mixture?

For a compound with a basic amine functional group like 5-Amino-2-(piperidin-1-yl)benzonitrile, an acid-base extraction is an excellent first-pass purification technique.[3][4] This method effectively separates the basic product from neutral or acidic impurities by leveraging the differential solubility of its protonated (salt) form in an aqueous layer versus its free-base form in an organic layer.[5]

Q3: Which purification technique offers the highest resolution for final polishing?

Flash column chromatography is the preferred method for achieving high purity. However, due to the basic nature of the dual amine functionalities in the molecule, standard silica gel chromatography can be problematic. The recommended approaches are either using a modified mobile phase on standard silica or employing an amine-functionalized stationary phase.[6] For analytical purity assessment, High-Performance Liquid Chromatography (HPLC) is the standard.[7]

Q4: How should I properly store the purified 5-Amino-2-(piperidin-1-yl)benzonitrile?

Aromatic amines are prone to slow oxidation, which is often indicated by a change in color (e.g., developing a yellowish or brownish tint). To ensure long-term stability, the purified compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and protected from light. Storing at reduced temperatures (e.g., in a refrigerator or freezer) is also recommended.

Purification Workflow Overview

The following diagram outlines a robust, multi-step strategy for purifying 5-Amino-2-(piperidin-1-yl)benzonitrile from a crude reaction mixture to high purity.

PurificationWorkflow Crude Crude Product (in Organic Solvent) ABE Acid-Base Extraction Crude->ABE Initial Cleanup Chrom Column Chromatography ABE->Chrom High-Resolution Separation Recryst Recrystallization Chrom->Recryst Final Polishing Pure Pure Compound (>98%) Recryst->Pure

Caption: General purification workflow for 5-Amino-2-(piperidin-1-yl)benzonitrile.

Troubleshooting Guide

This section addresses specific issues that may arise during purification experiments.

Chromatography Issues

Q: My compound is streaking severely on a silica gel TLC plate and I'm getting poor separation. Why is this happening?

A: This is a classic problem when working with basic amines on standard silica gel.[6] Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). These acidic sites strongly interact with the basic amine centers of your molecule, causing the compound to "stick" to the stationary phase. This results in significant tailing (streaking) and poor chromatographic resolution.

Solution: To mitigate this, you must neutralize the acidic character of the silica. This is achieved by adding a small amount of a competing, volatile base to your mobile phase (eluent).

  • Recommended Modifier: Add 0.5% to 2% triethylamine (TEA) or 0.5% ammonium hydroxide to your eluent system (e.g., Ethyl Acetate/Hexane).[8]

  • Mechanism: The TEA will preferentially interact with the acidic silanol groups, effectively "masking" them from your target compound. This allows your product to travel through the column based on polarity differences rather than acid-base interactions, resulting in sharper peaks and better separation.[9]

Q: During column chromatography, I have very low recovery of my product. I suspect it's irreversibly stuck to the column. What are my options?

A: This is a more severe manifestation of the acid-base interaction described above. If simply adding a basic modifier to the mobile phase is insufficient, the interaction between your compound and the silica is too strong, leading to permanent adsorption.

Solution Options:

  • Switch to an Amine-Functionalized Stationary Phase: This is the most robust solution. "KP-NH" or amine-functionalized silica columns are commercially available and have a surface that is chemically modified to be basic.[6] This eliminates the detrimental acid-base interactions and often allows for simpler, more effective separations using neutral mobile phases like hexane/ethyl acetate.[6]

  • Use a Different Stationary Phase: Basic alumina can be used as an alternative to silica gel for the purification of basic compounds. However, its chromatographic properties can be less predictable than modern functionalized silica.

  • Reversed-Phase Chromatography: Purifying the compound in its free-base form at an alkaline pH on a C18 column can be very effective. At a higher pH, the amine is more lipophilic (less polar), leading to better retention and separation on the non-polar stationary phase.[8]

ChromTroubleshoot Start Compound Streaks or Binds to Silica Column CheckBase Is a basic modifier (e.g., 1% TEA) in the mobile phase? Start->CheckBase AddBase Add 1-2% Triethylamine to the mobile phase. Re-run TLC/Column. CheckBase->AddBase No StillIssue Is recovery still low or separation poor? CheckBase->StillIssue Yes AddBase->StillIssue SwitchColumn Switch to an Amine-Functionalized Silica (KP-NH) Column or Basic Alumina. StillIssue->SwitchColumn Yes Success Problem Solved StillIssue->Success No SwitchColumn->Success

Caption: Decision tree for troubleshooting amine purification on silica.

Extraction & Recrystallization Issues

Q: I've formed a persistent emulsion during my acid-base extraction. How can I resolve this?

A: Emulsions are common when vigorously shaking solutions containing compounds that can act as surfactants.

Solutions:

  • Add Brine: Add a small amount of a saturated aqueous sodium chloride (NaCl) solution. This increases the ionic strength of the aqueous phase, which helps to break the emulsion by reducing the solubility of organic components in the aqueous layer.

  • Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This is often sufficient for extraction without creating a stable emulsion.

  • Filtration: For very stubborn emulsions, you can filter the mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel.

Q: My product has an off-white or yellow color after purification. What causes this and can it be removed?

A: The color is likely due to minor oxidized impurities, a common issue with aromatic amines.[1]

Solutions:

  • Activated Charcoal Treatment: During recrystallization, you can add a very small amount of activated charcoal to the hot solution to adsorb colored impurities.[10] Caution: Use charcoal sparingly as it can also adsorb your product, reducing the yield. After a brief period, the charcoal must be removed by hot gravity filtration before allowing the solution to cool.

  • Proper Storage: To prevent re-oxidation, always store the final product under an inert atmosphere (N₂ or Ar) and protected from light.

Detailed Experimental Protocols

Protocol 1: Initial Purification via Acid-Base Extraction

This protocol is designed to separate the basic 5-Amino-2-(piperidin-1-yl)benzonitrile from neutral and acidic impurities.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc)) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Cap the funnel and shake gently, venting frequently to release any pressure.[5] The basic amine will be protonated to form its hydrochloride salt, which will dissolve in the aqueous layer.

  • Layer Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. Keep the organic layer, as it contains neutral impurities.

  • Re-extraction: To ensure complete recovery, add another portion of 1 M HCl to the organic layer, shake, and combine the aqueous layer with the first extract. The organic layer can now be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, while stirring until the solution is basic (pH > 10, check with pH paper). Your product will precipitate out as the free base.

  • Product Extraction: Extract the now neutral product back into an organic solvent (DCM or EtOAc) by adding the solvent to the flask and transferring back to the separatory funnel. Perform two to three extractions.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude, but significantly purified, product.

Protocol 2: High-Resolution Flash Column Chromatography

This protocol assumes the use of a standard silica gel column.

Methodology:

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), find a suitable mobile phase. A good starting point is a mixture of Ethyl Acetate and Hexane. Add 1% Triethylamine (TEA) to the solvent mixture to prevent tailing.[8] Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.3 for your product.

  • Column Packing: Pack a glass column with silica gel using the selected mobile phase (e.g., 30% EtOAc in Hexane + 1% TEA).

  • Sample Loading: Dissolve your product from the acid-base extraction in a minimal amount of the mobile phase or DCM. Adsorb this solution onto a small amount of silica gel ("dry loading") and evaporate the solvent. Carefully add the dried silica with your adsorbed product to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. The presence of TEA requires careful evaporation, possibly at slightly elevated temperatures, to ensure its complete removal.

ParameterMethod A: Modified Normal PhaseMethod B: Amine-Functionalized Phase
Stationary Phase Standard Silica Gel (SiO₂)Amine-Functionalized Silica (e.g., KP-NH)
Typical Mobile Phase Hexane/Ethyl Acetate + 1% Triethylamine Hexane/Ethyl Acetate (often no modifier needed)
Key Advantage Uses common, inexpensive silica gel.Superior resolution, no peak tailing, simpler mobile phase.[6]
Key Disadvantage Requires basic modifier; potential for low recovery if interaction is too strong.Higher cost of the stationary phase.
Protocol 3: Final Purification via Recrystallization

This is the final step to obtain a highly pure, crystalline solid.[11]

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of your compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[12] A two-solvent system (e.g., Ethanol/Water or Toluene/Hexane) can also be effective.

  • Dissolution: Place the compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil with stirring. Add just enough hot solvent to fully dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, or if you used decolorizing charcoal, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.

References

  • Bloom Tech. (2023, March 23). What is the synthetic route of 4-Aminobenzonitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Royal Society of Chemistry. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Confluence - Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction?. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • Scribd. (n.d.). Acid-Base Extraction and Purification. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]

  • Google Patents. (n.d.). MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace.
  • ACS Publications. (n.d.). SOME DERIVATIVES OF P-AMINOBENZONITRILE. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Chemsigma. (n.d.). 5-AMino-2-(piperidin-1-yl)benzonitrile [34595-33-0]. Retrieved from [Link]

  • NIH - PubChem. (2026, January 3). 5-amino-2-[(2R)-pyrrolidin-2-yl]benzonitrile. Retrieved from [Link]

  • LookChem. (n.d.). 2-Amino-5-(piperidin-1-yl)benzonitrile. Retrieved from [Link]

  • NIH - PMC. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Comptes Rendus de l'Académie des Sciences. (n.d.). Synthesis of piperidinones incorporating an amino acid moiety as potential SP antagonists. Retrieved from [Link]

  • LookChem. (n.d.). CAS No.1312291-18-1,3-amino-5-{[2-(piperidin-1-yl)ethyl]amino}benzonitrile Suppliers. Retrieved from [Link]

  • Google Patents. (n.d.). US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof.
  • Google Patents. (n.d.). WO2019127902A1 - Method for preparing 5r-benzyloxyaminopiperidin-2s-carboxylic acid or derivative thereof.
  • Biomedical Chemistry. (2025, March 28). Methods for Determining Individual Amino Acids in Biological Fluids. Retrieved from [Link]

  • Google Patents. (n.d.). EP2289870B1 - Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents.
  • Google Patents. (n.d.). EP0960879A2 - Improved process for the preparation of 5-aminotetrazole.

Sources

Troubleshooting

common side products in the synthesis of 5-Amino-2-(piperidin-1-yl)benzonitrile

Welcome to the technical support guide for the synthesis of 5-Amino-2-(piperidin-1-yl)benzonitrile. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Amino-2-(piperidin-1-yl)benzonitrile. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges related to side product formation during the synthesis of this key intermediate. We will explore the common synthetic pathways, delve into the mechanistic origins of frequently observed impurities, and provide actionable troubleshooting strategies to enhance reaction efficiency and product purity.

Section 1: Understanding the Synthetic Landscape

The synthesis of 5-Amino-2-(piperidin-1-yl)benzonitrile is typically approached via two primary strategies. The choice of route often dictates the impurity profile of the crude product. Understanding the nuances of each pathway is the first step in effective troubleshooting.

  • Route A: SNAr Pathway. This route involves the nucleophilic aromatic substitution (SNAr) of an activated aryl halide, typically 2-chloro- or 2-fluoro-5-nitrobenzonitrile, with piperidine, followed by the chemical reduction of the nitro group.

  • Route B: Buchwald-Hartwig Pathway. This route employs a palladium-catalyzed cross-coupling reaction between an aryl halide, such as 2-bromo- or 2-chloro-5-aminobenzonitrile, and piperidine.

Below is a high-level overview of these synthetic approaches.

G cluster_A Route A: SNAr & Reduction Pathway cluster_B Route B: Buchwald-Hartwig Pathway A_start 2-Halo-5-nitrobenzonitrile A_int 5-Nitro-2-(piperidin-1-yl)benzonitrile A_start->A_int + Piperidine (SNAr) A_end 5-Amino-2-(piperidin-1-yl)benzonitrile A_int->A_end Reduction (e.g., Fe/HCl, H₂/Pd) B_start 2-Halo-5-aminobenzonitrile B_end 5-Amino-2-(piperidin-1-yl)benzonitrile B_start->B_end + Piperidine Pd Catalyst / Ligand

Caption: High-level overview of the two primary synthetic routes.

Section 2: Troubleshooting Guide for Route A (SNAr & Reduction)

This pathway is often favored for its cost-effective starting materials but can be susceptible to impurities arising from both the substitution and reduction steps.

Frequently Asked Questions (FAQs)

Q1: My SNAr reaction is sluggish or incomplete. What's causing this and how can I fix it?

A1: Causality & Troubleshooting

Incomplete conversion of your 2-halo-5-nitrobenzonitrile starting material is a common issue. The SNAr reaction mechanism relies on the activation of the aromatic ring by electron-withdrawing groups (EWGs) and the effective displacement of the leaving group.[1][2]

  • Leaving Group Ability: Fluorine is a significantly better leaving group than chlorine in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and makes the carbon atom more susceptible to nucleophilic attack.[3][4] If using a chloro-substituted starting material, you will likely require more forcing conditions (higher temperature, longer reaction time).

  • Solvent Effects: Polar aprotic solvents like DMSO, DMF, or NMP are ideal as they solvate the cation of the intermediate Meisenheimer complex but do not hydrogen-bond with the nucleophile, thus preserving its reactivity.[2]

  • Base: While piperidine can act as its own base to neutralize the generated HX, adding a non-nucleophilic base like K₂CO₃ or Na₂CO₃ can accelerate the reaction by ensuring the piperidine remains in its more nucleophilic freebase form.

Troubleshooting Protocol:

  • Switch Leaving Group: If feasible, use 2-fluoro-5-nitrobenzonitrile instead of the chloro-analogue for faster, cleaner reactions at lower temperatures.

  • Optimize Temperature: For 2-chloro-5-nitrobenzonitrile, incrementally increase the reaction temperature (e.g., from 80°C to 120°C in DMSO) and monitor by TLC or LC-MS.

  • Add an External Base: Include 1.5-2.0 equivalents of powdered anhydrous K₂CO₃ in the reaction mixture.

Q2: During the nitro reduction step, I'm observing several colored impurities and my final product is difficult to purify. What are these side products?

A2: Causality & Troubleshooting

The reduction of an aromatic nitro group is a stepwise process that can be arrested at intermediate stages, leading to highly colored and often reactive impurities. The primary culprits are nitroso, hydroxylamino, azoxy, and azo species.

Impurity TypeStructure FragmentCommon AppearanceCausality
Nitroso-NOGreenish solidsIncomplete reduction
Hydroxylamino-NHOH---Incomplete reduction, reactive intermediate
Azoxy-N=N(O)-Yellow/OrangeCondensation of nitroso and hydroxylamino intermediates
Azo-N=N-Red/OrangeOxidation of hydroxylamino or reduction of azoxy

These side reactions are particularly prevalent with milder reducing agents or under conditions where the local concentration of the reducing agent is depleted.

G cluster_dimer Dimerization Side Products Nitro Ar-NO₂ Nitroso Ar-NO Nitro->Nitroso [H] Hydroxylamino Ar-NHOH Nitroso->Hydroxylamino [H] Azoxy Ar-N(O)=N-Ar Nitroso->Azoxy Condensation Amine Ar-NH₂ Hydroxylamino->Amine [H] Hydroxylamino->Azoxy Condensation Azo Ar-N=N-Ar Azoxy->Azo [H]

Caption: Simplified pathway of nitro group reduction and side product formation.

Troubleshooting Protocol:

  • Choice of Reductant: For clean, high-yielding reductions, catalytic hydrogenation (H₂, 5-10% Pd/C) in a solvent like ethanol or ethyl acetate is often the gold standard. If using metal/acid reductants (e.g., SnCl₂, Fe/HCl), ensure a sufficient excess of the metal and vigorous stirring to maintain a reducing environment. Zinc dust with ammonium chloride is another effective method.[5]

  • Temperature Control: For exothermic reductions like Fe/HCl, maintain a controlled temperature (e.g., 50-70°C) to prevent runaway reactions which can promote side product formation.

  • Post-Reaction Workup: After reduction, ensure the pH is adjusted correctly to precipitate metal salts and liberate the free amine product. A basic workup (e.g., with NaOH or NaHCO₃ solution) is typically required.

Section 3: Troubleshooting Guide for Route B (Buchwald-Hartwig)

This modern approach offers high functional group tolerance and often proceeds under milder conditions than SNAr. However, it is sensitive to catalyst, ligand, base, and atmospheric conditions.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction has stalled, leaving significant amounts of 2-bromo-5-aminobenzonitrile. What should I check?

A1: Causality & Troubleshooting

The Buchwald-Hartwig amination is a catalytic cycle, and failure can occur at multiple points.[6] Common issues include:

  • Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen. Failure to properly degas solvents and maintain an inert (N₂ or Argon) atmosphere is a primary cause of low conversion.

  • Incorrect Ligand/Base Combination: The choice of phosphine ligand and base is critical and substrate-dependent. For electron-rich anilines, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the reductive elimination step. Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically used.[7]

  • Inhibitors: Water can inhibit the reaction by reacting with the base and hydrolyzing catalyst intermediates. Ensure all reagents and solvents are anhydrous.

Troubleshooting Protocol:

  • Ensure Inert Atmosphere: Degas your reaction solvent (e.g., toluene, dioxane) thoroughly via sparging with argon or using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

  • Screen Ligands: If conversion is low, screen a panel of modern Buchwald-Hartwig ligands. Consider ligands like XPhos, SPhos, or BrettPhos, which are known to be effective for coupling with heteroaryl halides and amines.[8]

  • Verify Reagent Quality: Use freshly opened, high-purity catalyst, ligand, and anhydrous base. Sodium tert-butoxide is particularly hygroscopic and its quality can degrade upon storage.

Q2: I've isolated a major side product with a mass 79/80 units less than my starting aryl halide. What is it?

A2: Causality & Troubleshooting

This mass loss corresponds to the replacement of the halogen (Br ≈ 79/81 amu) with a hydrogen atom. This is a classic side reaction in palladium-catalyzed cross-couplings known as hydrodehalogenation .[7]

The mechanism can involve the β-hydride elimination from alkoxide bases or reaction with trace water. It effectively converts your starting material into 3-aminobenzonitrile, which is a dead-end for the desired coupling reaction.

Troubleshooting Protocol:

  • Choice of Base: While strong bases are needed, some are more prone to causing hydrodehalogenation. Consider switching from NaOtBu to a different base like K₃PO₄ or Cs₂CO₃, although this may require re-optimization of other parameters.

  • Lower Reaction Temperature: Hydrodehalogenation often becomes more competitive at higher temperatures. Try running the reaction at a lower temperature (e.g., 80-90°C instead of 110°C) for a longer period.

  • Ligand Choice: Certain ligands can better suppress this side reaction by promoting the desired C-N reductive elimination over competing pathways.

Section 4: General Purification and Analysis

Q: My final product is a dark oil or solid, even after a standard workup. How do I clean it up?

A: The final 5-amino-2-(piperidin-1-yl)benzonitrile product contains a free aromatic amine, which is susceptible to air oxidation, leading to discoloration. The colored impurities from the nitro reduction (azoxy/azo compounds) can also persist.

Recommended Purification Protocol: Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient system of heptane/ethyl acetate is a good starting point. Due to the basicity of the piperidine and amine groups, the product may streak on silica. To mitigate this, add 1-2% triethylamine (Et₃N) to the eluent system.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent composition and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder ("dry loading"). This technique provides superior separation compared to liquid loading.

  • Elution: Start with a low polarity mixture (e.g., 95:5 heptane/EtOAc + 1% Et₃N) and gradually increase the polarity (e.g., to 70:30 heptane/EtOAc + 1% Et₃N). Monitor the fractions by TLC. The less polar impurities (hydrodehalogenated product, starting materials) will elute first, followed by the desired product. Highly colored polar impurities will often remain at the top of the column.

  • Post-Column: Combine the pure fractions and remove the solvent in vacuo. To remove residual triethylamine, the residue can be co-evaporated with fresh solvent (like dichloromethane) a few times.

For large-scale purification, consider recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).

References

  • LookChem. 2-Amino-5-(piperidin-1-yl)benzonitrile. Available from: [Link]

  • Google Patents.US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof.
  • Google Patents.WO2019127902A1 - Method for preparing 5r-benzyloxyaminopiperidin-2s-carboxylic acid or derivative thereof.
  • National Institutes of Health (NIH). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available from: [Link]

  • MDPI. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Available from: [Link]

  • Royal Society of Chemistry. Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Available from: [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]

  • Journal of Chemical Sciences. Synthesis and Characterization of Some New Nitrones Derivatives and Screening their Biological Activities. Available from: [Link]

  • RSC Publishing. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Available from: [Link]

  • MDPI. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Available from: [Link]

  • ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Available from: [Link]

  • ResearchGate. Typical examples of impurities observed in synthesized peptides. Available from: [Link]

  • ResearchGate. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Available from: [Link]

  • PubMed Central (PMC). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available from: [Link]

  • PubChem. 5-amino-2-[(2R)-pyrrolidin-2-yl]benzonitrile. Available from: [Link]

  • Royal Society of Chemistry. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Available from: [Link]

  • Google Patents.CN103193714B - 5-amino-benzimidazolone synthetic method.
  • Google Patents.EP2289870B1 - Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents.

Sources

Optimization

Technical Support Center: Chemoselective Reduction of 5-nitro-2-(piperidin-1-yl)benzonitrile

Welcome to the technical support center for the chemoselective reduction of 5-nitro-2-(piperidin-1-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chemoselective reduction of 5-nitro-2-(piperidin-1-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for navigating the challenges of selectively reducing a nitro group in the presence of a chemically sensitive nitrile moiety.

The primary challenge in the transformation of 5-nitro-2-(piperidin-1-yl)benzonitrile to its corresponding aniline, 5-amino-2-(piperidin-1-yl)benzonitrile, is achieving high chemoselectivity. The nitrile group is also susceptible to reduction, which would lead to the undesired benzylamine byproduct. This guide provides a systematic approach to overcoming common experimental hurdles and ensuring a successful, high-yield synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the experiment in a direct question-and-answer format.

Q1: My reaction is incomplete, or the yield of the desired aniline is very low. What are the potential causes and solutions?

This is the most common issue and can stem from several factors related to reagents, conditions, or the reaction setup.

Possible Causes & Systematic Solutions:

  • Reagent/Catalyst Inactivity:

    • Metal/Acid Systems (e.g., SnCl₂, Fe): The purity and surface area of the metal are critical. For reagents like tin(II) chloride dihydrate (SnCl₂·2H₂O), ensure it is from a reliable source and has been stored correctly to prevent oxidation. For metals like iron or zinc, using a fine powder increases the reactive surface area.[1]

    • Catalytic Systems (e.g., Pd/C, Raney Ni): Heterogeneous catalysts can lose activity over time or through improper storage.[2] Ensure your catalyst is fresh. More importantly, catalyst poisoning can occur from impurities in the starting material or solvent.[2]

  • Insufficient Stoichiometry:

    • For reductions using metal salts like SnCl₂·2H₂O, a significant molar excess (typically 3-5 equivalents) is required to drive the reaction to completion.[3][4] Ensure you have calculated the stoichiometry correctly.

  • Poor Solubility:

    • The starting material must be adequately dissolved in the reaction solvent for the reduction to proceed efficiently.[1] If 5-nitro-2-(piperidin-1-yl)benzonitrile has poor solubility in your chosen solvent at room temperature, gentle heating may be required. Ethanol or ethyl acetate are common choices for SnCl₂ reductions.[3]

  • Suboptimal Reaction Conditions:

    • Temperature: While many reductions proceed at room temperature, some substrates require heating to achieve a reasonable rate.[1] For SnCl₂ reductions, refluxing in ethanol (around 70-80°C) is a standard condition.[3]

    • Reaction Time: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Insufficient reaction time will lead to incomplete conversion, but excessively long times can sometimes promote side reactions.

Q2: I am observing the formation of an undesired byproduct, the corresponding benzylamine. How can I prevent the reduction of the nitrile group?

This is the central chemoselectivity challenge. The formation of (5-amino-2-(piperidin-1-yl)phenyl)methanamine indicates that your conditions are too harsh and are reducing the nitrile in addition to the nitro group.

Causes of Nitrile Reduction & Preventative Measures:

  • Incorrect Choice of Reducing Agent:

    • Catalytic Hydrogenation (H₂/Pd-C): This is a powerful reduction method that is often not selective for this transformation. Palladium on carbon can readily reduce both aromatic nitro groups and nitriles.[5][6] While specialized platinum-based catalysts (e.g., 1% Pt/C) have been used for similar challenges, they require careful control of conditions like hydrogen pressure.[3]

    • Strong Hydride Reagents: Reagents like Lithium Aluminum Hydride (LiAlH₄) will reduce both functional groups without any selectivity and should be avoided.[5]

  • Recommended Selective Reagents:

    • Tin(II) Chloride (SnCl₂·2H₂O): This is widely regarded as one of the best methods for reducing aromatic nitro groups in the presence of nitriles.[3][6] It is a mild reducing agent that operates under conditions that do not typically affect the cyano group.[4]

    • Iron in Acidic Media (Fe/HCl or Fe/NH₄Cl): This classic method is robust and highly selective for nitro groups.[5][7] It is also cost-effective and environmentally benign.

    • Sodium Sulfide (Na₂S): This reagent can be useful for substrates where acidic conditions are not compatible, although it may not be as efficient as metal-based systems.[5][8]

Q3: My TLC/LC-MS analysis shows multiple spots, including potential intermediates like hydroxylamine or azoxy compounds. How do I ensure the reaction goes to completion?

The reduction of a nitro group is a stepwise process, proceeding through nitroso and hydroxylamine intermediates.[9] The accumulation of these species indicates a stalled reaction.

Caption: Stepwise reduction of a nitro group and potential side products.

Strategies to Promote Complete Reduction:

  • Ensure Sufficient Reducing Agent: As intermediates are formed, they also consume the reducing agent. Using a stoichiometric excess (e.g., 5 equivalents of SnCl₂) ensures there is enough reagent to drive the reaction all the way to the desired aniline.[3]

  • Optimize Reaction Time and Temperature: If intermediates are observed, the reaction may need to be run longer or at a slightly elevated temperature to push the equilibrium toward the final product. Continue to monitor by TLC until the starting material and intermediates have been fully converted.

  • Proper pH Control During Workup: The final amine product is basic. During aqueous workup, especially after using acidic conditions (like with SnCl₂ or Fe/HCl), the product will exist as an ammonium salt. It is crucial to basify the solution (e.g., with NaHCO₃, NaOH, or K₂CO₃) to a pH of 7-8 to deprotonate the amine and allow for its extraction into an organic solvent.[3]

Frequently Asked Questions (FAQs)
Q1: What is the most reliable, go-to method for selectively reducing 5-nitro-2-(piperidin-1-yl)benzonitrile in a research setting?

For reliability and high chemoselectivity, reduction with tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol is the most frequently recommended method.[3][4][6] It is known to be highly effective for reducing aromatic nitro groups while leaving other sensitive functionalities like nitriles, esters, and ketones untouched.[3]

Q2: Why is catalytic transfer hydrogenation (CTH) sometimes suggested as an alternative?

Catalytic transfer hydrogenation (CTH) is an excellent alternative that avoids the use of high-pressure hydrogen gas and stoichiometric metal waste. In CTH, a hydrogen donor like ammonium formate or formic acid is used with a catalyst (often Pd/C).[10][11][12]

  • Advantages: Milder conditions, often faster reactions, and easier workup (catalyst is filtered off).

  • Caution: While often selective, the combination of Pd/C and a hydrogen donor can still sometimes lead to nitrile reduction. The reaction must be carefully optimized and monitored to ensure selectivity for the specific substrate.[13]

Q3: How can I best monitor the reaction by TLC?
  • Mobile Phase: A good starting point for a mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30:70 or 40:60 v/v).

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic spots.

  • What to Look For: The starting material, 5-nitro-2-(piperidin-1-yl)benzonitrile, will be less polar than the product. The desired product, 5-amino-2-(piperidin-1-yl)benzonitrile, contains a primary amine and will have a lower Rf value (it will stick to the silica gel more strongly). You should see the spot for the starting material disappear as a new, lower spot for the product appears.

Troubleshooting and Reagent Selection Workflow

This decision tree can help diagnose issues and select an appropriate path forward.

G cluster_yield Low Yield / Incomplete Reaction cluster_selectivity Poor Selectivity / Nitrile Reduction start Start Experiment issue Problem Encountered? start->issue check_reagent Check Reagent Stoichiometry (e.g., >3 eq. SnCl2) issue->check_reagent Yes avoid_pdc Avoid H2/Pd-C or LiAlH4 issue->avoid_pdc Yes no_issue No issue->no_issue No check_catalyst Verify Catalyst Activity (Use fresh catalyst) check_reagent->check_catalyst check_conditions Optimize Conditions (Increase temp/time) check_catalyst->check_conditions use_sncl2 Switch to SnCl2/EtOH (High Selectivity) avoid_pdc->use_sncl2 use_fe Consider Fe/HCl (Robust & Selective) use_sncl2->use_fe end Successful Reduction no_issue->end yes_issue Yes

Caption: A decision-making workflow for troubleshooting the reduction.
Data Summary: Comparison of Reduction Methods
MethodReagents & ConditionsSelectivity Profile (NO₂ vs. CN)AdvantagesDisadvantages
Tin(II) Chloride SnCl₂·2H₂O (3-5 eq.), Ethanol, RefluxExcellentHigh reliability and selectivity[3][4]; Tolerates many functional groups.Generates stoichiometric tin salt waste; workup can be tedious.[14]
Iron in Acid Fe powder (excess), HCl or NH₄Cl, EtOH/H₂O, RefluxExcellentCost-effective, environmentally benign, robust.[5]Heterogeneous reaction; requires acidic conditions.
Catalytic Transfer Pd/C (cat.), Ammonium Formate, Methanol, RefluxGood to ExcellentFast reaction, easy filtration workup, avoids H₂ gas.[10]Potential for nitrile reduction requires careful monitoring; catalyst cost.[13]
Catalytic Hydrogenation H₂ (gas), Pd/C (cat.), Methanol or EtOAcPoor to ModerateClean reaction, high atom economy.Not recommended ; often reduces both nitro and nitrile groups.[6]
Sodium Borohydride NaBH₄/NiCl₂·6H₂O, aq. CH₃CNModerate to GoodRapid reactions at room temperature.[15][16]Selectivity can be variable; potential for boride-related side reactions.
Detailed Experimental Protocol: Reduction using SnCl₂·2H₂O

This protocol is adapted from established procedures for the selective reduction of aromatic nitro compounds in the presence of nitriles.[3][4]

Materials:

  • 5-nitro-2-(piperidin-1-yl)benzonitrile (1.0 eq.)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq.)

  • Absolute Ethanol (or Ethyl Acetate)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (for extraction)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve the 5-nitro-2-(piperidin-1-yl)benzonitrile (1.0 eq.) in absolute ethanol (approx. 10-15 mL per gram of starting material).

  • Addition of Reagent: To this solution, add tin(II) chloride dihydrate (5.0 eq.) portion-wise. The addition may be slightly exothermic.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) under a nitrogen or argon atmosphere.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-4 hours, once the starting material spot has completely disappeared.

  • Workup - Quenching: Allow the reaction mixture to cool to room temperature and then pour it slowly into a beaker containing crushed ice with vigorous stirring.

  • Workup - Basification: Carefully add 5% aqueous NaHCO₃ solution to the mixture until the pH becomes slightly basic (pH 7-8). This step neutralizes the acid and precipitates tin salts. The mixture may become a thick, white slurry.

  • Extraction: Extract the product from the aqueous slurry with ethyl acetate (3 x 50 mL). The tin salts can sometimes cause emulsions; if so, filter the entire mixture through a pad of Celite® before performing the liquid-liquid extraction.

  • Isolation: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 5-amino-2-(piperidin-1-yl)benzonitrile.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if a suitable solvent system is found.

References
  • Yoo, E. S., & Barbachyn, M. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Available at: [Link]

  • ResearchGate. (2014). What is the best reagent for the selective reduction of a nitro group to amine? Available at: [Link]

  • Indian Journal of Chemistry. (n.d.). A new reagent for selective reduction of nitro group. Available at: [Link]

  • Setamdideh, D., et al. (n.d.). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Asian Journal of Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile? Available at: [Link]

  • Osby, J. O., et al. (n.d.). Reduction Of Aliphatic Nitro Compounds To Amines Using NaBH4/NiCl2 and Ultrasound. Tetrahedron Letters. Available at: [Link]

  • RSC Publishing. (n.d.). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. Available at: [Link]

  • Semantic Scholar. (n.d.). NaBH4/NiCl2·6H2O: A green synthetic method for fast and convenient reduction of nitroarens in water as green solvent. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

  • Wiley Online Library. (2009). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. Available at: [Link]

  • Reddit. (2018). Reduction of nitro group in the presence of a nitrile. Available at: [Link]

  • ResearchGate. (n.d.). Robust Hydrogenation of Nitrile and Nitro Groups to Primary Amines Using Ni2P as a Catalyst and Ammonia Borane under Ambient Conditions. Available at: [Link]

  • ResearchGate. (2011). Rapid and efficient reduction of nitroarenes to their corresponding amines with promotion of NaBH4/NiCl2·6H2O system in aqueous CH3CN. Available at: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Available at: [Link]

  • ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH /Ni(OAc) .4H O System in Wet CH CN. Available at: [Link]

  • ResearchGate. (n.d.). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Available at: [Link]

  • Scilit. (n.d.). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Available at: [Link]

  • RSC Publishing. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Available at: [Link]

  • Preprints.org. (n.d.). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. Available at: [Link]

Sources

Troubleshooting

challenges in the purification of aromatic amines from synthesis

Welcome to the Technical Support Center for the purification of aromatic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating chall...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of aromatic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with purifying this important class of compounds. Aromatic amines are notorious for their sensitivity to oxidation, their problematic behavior on standard silica gel, and their potential for forming a range of closely-related impurities.[1][2][3]

This resource provides in-depth, field-proven insights in a direct question-and-answer format. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and develop robust, reliable purification protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face when handling aromatic amines post-synthesis.

Q1: Why did my freshly synthesized aromatic amine turn dark brown/purple/black?

A: This is almost certainly due to air oxidation.[4] Aromatic amines, particularly anilines, are highly susceptible to reacting with atmospheric oxygen, a process often accelerated by light. This reaction forms highly colored, conjugated impurities, such as N-oxides and quinone-imines, which can contaminate your product even in trace amounts.[4] Storing the crude product under an inert atmosphere (nitrogen or argon) and protecting it from light is the first critical step to mitigate this issue.[4]

Q2: What is the best "first-pass" purification method for a simple aromatic amine?

A: For a stable aromatic amine with a significant pKa difference from other components in the mixture, a liquid-liquid acid-base extraction is the most effective initial purification step.[5][6][7] By dissolving your crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane) and washing with an aqueous acid (e.g., 1M HCl), you can protonate the basic amine.[5][8] This forms a water-soluble ammonium salt that partitions into the aqueous layer, leaving neutral organic impurities behind. The aqueous layer can then be isolated, basified (e.g., with NaOH or NaHCO₃) to regenerate the neutral amine, and re-extracted into an organic solvent.[7][9]

Q3: How can I remove unreacted starting material, like a nitroarene, from my synthesized amine?

A: An acid-base extraction, as described in Q2, is ideal for this separation. The unreacted nitroarene is a neutral compound and will remain in the organic layer while your target aromatic amine is selectively extracted into the aqueous acid phase as its protonated salt. This provides a clean and efficient separation of the product from the non-basic starting material.

Q4: Can I use standard silica gel chromatography to purify my aromatic amine?

A: While possible, it is often problematic. Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[2][3][10] Basic amines interact strongly with these acidic sites via acid-base interactions, which can lead to several issues:

  • Irreversible Adsorption: Your compound may stick to the column and cannot be eluted, resulting in significant yield loss.[3]

  • Peak Tailing: The amine elutes slowly and asymmetrically, leading to broad peaks that co-elute with impurities.[11][12][13][14]

  • Degradation: The acidic surface can catalyze the degradation of sensitive amines.[3]

To successfully use silica, it often needs to be deactivated, or alternative stationary phases should be considered. These strategies are detailed in the Troubleshooting Guide below.

Section 2: In-Depth Troubleshooting Guide

This guide is structured by common experimental problems. Each entry details the symptoms, analyzes the root cause, and provides step-by-step protocols for resolution.

Problem 1: Persistent Product Discoloration and Degradation
  • Symptoms: Your product is yellow, brown, or even black after initial workup. New, colored spots appear on a TLC plate over time.

  • Root Cause Analysis: Aromatic amines are readily oxidized. The lone pair on the nitrogen atom makes the aromatic ring highly electron-rich and susceptible to oxidation by atmospheric oxygen, forming complex, colored polymeric impurities.[15][16] This process can occur during the reaction, workup, purification, and storage.

  • Removal of Existing Color Impurities:

    • Activated Carbon Treatment: Dissolve the crude amine in a suitable organic solvent. Add a small amount (1-5% by weight) of activated carbon and stir for 15-30 minutes at room temperature. Filter the mixture through a pad of Celite® to remove the carbon. This is effective for removing highly polar, colored impurities.

    • Reducing Wash: During the workup, wash the organic layer containing the amine with a dilute aqueous solution of a mild reducing agent, such as sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). This can reduce some of the colored oxidized species back to the desired amine.

  • Protocol: Preventing Oxidation During Workup and Storage:

    • Degas Solvents: Before use in extractions or chromatography, sparge all solvents with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.

    • Work Under Inert Atmosphere: Conduct all purification steps, including solvent evaporation, under a blanket of nitrogen or argon.

    • Store Properly: Store the final, purified amine in an amber vial under an inert atmosphere and in a freezer to minimize both light- and heat-accelerated degradation.[4]

Problem 2: Poor Separation and Emulsions During Acid-Base Extraction
  • Symptoms: Formation of a stable emulsion at the solvent interface. Your product is found in both the organic and aqueous layers, indicating an incomplete extraction and yield loss.

  • Root Cause Analysis: The efficiency of acid-base extraction is entirely dependent on the pH of the aqueous phase and the pKa of the amine.[17][18] For an amine to be effectively protonated and move into the aqueous layer, the pH of the solution must be at least 2 pH units below the pKa of the corresponding ammonium ion. If the pH is not sufficiently acidic, a significant portion of the amine will remain in its neutral, organic-soluble form.

  • Verify and Adjust pH:

    • Always check the pH of the aqueous layer with pH paper or a pH meter after adding the acid and shaking. If the pH is not sufficiently low, add more acid.

    • For weakly basic aromatic amines (e.g., aniline, pKa of conjugate acid ~4.6), a 1M HCl solution (pH ~0) is typically sufficient.

  • Protocol: Optimized Acid-Base Extraction for Aromatic Amines:

    • Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate).

    • Add an equal volume of 1M HCl to the separatory funnel.

    • Shake the funnel vigorously for 30-60 seconds, periodically venting to release pressure.

    • Allow the layers to separate. Check the pH of the aqueous (bottom) layer to ensure it is ≤ 2.

    • Drain the aqueous layer. To ensure complete extraction, wash the organic layer a second time with fresh 1M HCl.

    • Combine the aqueous layers. Cool this solution in an ice bath and slowly add a base (e.g., 10M NaOH) with stirring until the pH is ≥ 10. The neutral amine will often precipitate or form an oil.

    • Extract the regenerated neutral amine back into an organic solvent (e.g., ethyl acetate) two or three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Data Table: Approximate pKa Values of Conjugate Acids for Common Aromatic Amines

Aromatic AminepKa of Conjugate Acid (ArNH₃⁺)Required Aqueous pH for Extraction
Aniline4.6< 2.6
p-Toluidine5.1< 3.1
p-Anisidine5.3< 3.3
p-Chloroaniline4.0< 2.0
Diphenylamine0.8< -1.2 (Strong acid needed)
Problem 3: Challenges in Column Chromatography
  • Symptoms: Severe peak tailing on TLC and column chromatography.[14] Low or zero recovery of the product from the column. Poor separation from impurities that are close in polarity.

  • Root Cause Analysis: The basic lone pair of the amine interacts strongly with acidic silanol groups on the surface of silica gel.[2][3] This creates a secondary, non-polar retention mechanism that leads to poor peak shape and potential for irreversible binding.[10][13]

  • Method A: Deactivation of Standard Silica Gel

    • Rationale: Adding a small amount of a volatile base to the mobile phase competitively blocks the acidic silanol sites, allowing the amine to elute based on polarity with improved peak shape.[19][20][21][22] Triethylamine (TEA) is the most common choice.

    • Protocol:

      • Prepare your eluent system (e.g., Hexane/Ethyl Acetate) based on TLC analysis.

      • To this eluent, add 0.5-2% triethylamine by volume.

      • Run the TLC again in this modified system to confirm the new Rf value. You will likely need to use a more polar solvent system to achieve the same Rf as without TEA.

      • Pack and run the column using the TEA-containing eluent. The TEA should be present throughout the entire purification process.

  • Method B: Use of Alternative Stationary Phases

    • Rationale: Using a stationary phase with a different surface chemistry can eliminate the problematic acid-base interactions.[23][24][25]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica. Basic alumina is particularly effective for purifying basic compounds like amines.[23][25]

    • Amine-Functionalized Silica (NH-Silica): This is a specialty phase where the silica surface is bonded with aminopropyl groups.[2][26] This creates a basic surface that repels basic analytes, leading to excellent peak shapes without the need for mobile phase additives.[26][27]

Data Table: Comparison of Stationary Phases for Aromatic Amine Purification

Stationary PhaseSurface pHAdvantagesDisadvantages
Standard Silica GelAcidic (~4-5)Inexpensive, widely availableCauses peak tailing, low recovery for bases[3][14]
Silica Gel + TEANeutralizedGood peak shape, uses standard silicaTEA must be removed post-column
Alumina (Basic)Basic (~9-10)Excellent for basic compounds, no additive neededCan have different selectivity than silica
NH-SilicaBasicExcellent peak shape, no additive needed[26]More expensive than standard silica

Visualization: Logic for Chromatography Strategy

This diagram outlines the decision-making process for selecting a purification strategy when facing chromatographic challenges with aromatic amines.

Chromatography_Troubleshooting Start Crude Aromatic Amine Needs Chromatography TLC_Check Run TLC on Standard Silica Start->TLC_Check Tailing_Question Observe Severe Tailing or Streaking? TLC_Check->Tailing_Question Good_Rf Good Spot Shape Rf = 0.2-0.4 Tailing_Question->Good_Rf No Add_TEA Option 1: Deactivate Silica Add 1% TEA to Eluent Tailing_Question->Add_TEA Yes Use_Alt_Phase Option 2: Alternative Phase Use Alumina or NH-Silica Tailing_Question->Use_Alt_Phase Yes Run_Silica Proceed with Standard Silica Gel Column Good_Rf->Run_Silica Final_Product Pure Aromatic Amine Run_Silica->Final_Product Check_TLC_TEA Re-run TLC with TEA. Adjust Polarity. Add_TEA->Check_TLC_TEA Check_TLC_TEA->Final_Product Run Column Use_Alt_Phase->Final_Product Run Column

Caption: Decision tree for selecting an appropriate column chromatography method.

Problem 4: Difficulty with Crystallization
  • Symptoms: Product "oils out" instead of forming crystals. Crystals form but are impure or sticky. Poor recovery from crystallization.

  • Root Cause Analysis: Aromatic amines can be challenging to crystallize from organic solvents.[28] The presence of persistent, structurally similar impurities can disrupt crystal lattice formation. Furthermore, the amine functional group can form variable hydrogen bonds, complicating predictable crystal packing.

  • Salt Formation for Purification:

    • Rationale: Converting the basic amine into a salt (e.g., a hydrochloride or tosylate) dramatically increases its polarity and crystallinity.[28][29] These salts often have much better crystallization properties than the free base. The pure salt can be isolated and then neutralized back to the free amine if required.

    • Protocol (HCl Salt Formation):

      • Dissolve the impure amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

      • Slowly, with stirring, add a solution of HCl in diethyl ether (commercially available or carefully prepared) dropwise.

      • The amine hydrochloride salt will typically precipitate immediately as a solid.

      • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry.

      • This salt can now be recrystallized from a more polar solvent system (e.g., Ethanol/Water) for further purification.

  • General Recrystallization Troubleshooting:

    • Solvent Screening: Use a systematic approach to find the ideal solvent. A good solvent should dissolve the amine when hot but not when cold.[30] Test small amounts in various solvents (e.g., hexane, toluene, ethanol, ethyl acetate/hexane mixtures).

    • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous batch.[31]

    • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, without disturbance, before moving it to an ice bath or refrigerator. Rapid cooling often leads to the precipitation of impurities.[31]

Section 3: General Workflow & Safety

A Note on Safety: Primary aromatic amines are a class of compounds known for their toxicity and potential carcinogenicity.[1][32] They can be readily absorbed through the skin.[32] Always handle these compounds in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[33][34][35] Consult the Safety Data Sheet (SDS) for each specific amine before use.

Visualization: Overall Purification Strategy

This workflow provides a general, robust strategy for purifying an aromatic amine from a crude synthetic reaction mixture.

Purification_Workflow Crude Crude Reaction Mixture (Amine + Impurities) Extraction Step 1: Acid-Base Extraction (e.g., 1M HCl wash) Crude->Extraction Separate Separate Neutral Impurities (in Organic Layer) Extraction->Separate Aqueous Aqueous Layer (Protonated Amine Salt) Extraction->Aqueous Basify Step 2: Basify & Re-extract (e.g., NaOH, then EtOAc) Aqueous->Basify Crude_Amine Isolated Crude Amine (Check Purity by TLC/NMR) Basify->Crude_Amine Purity_Check Is Purity Sufficient? Crude_Amine->Purity_Check Final Pure Amine Purity_Check->Final Yes Chromatography Step 3: Chromatography (Use TEA-modified silica or Alumina/NH-Silica) Purity_Check->Chromatography No Crystallization Step 4: Crystallization (As free base or salt) Chromatography->Crystallization Crystallization->Final

Caption: A generalized workflow for the purification of aromatic amines.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Chromatography: The Solid Phase. University of Rochester, Department of Chemistry.
  • Workup: Amines. University of Rochester, Department of Chemistry.
  • Is there an easy way to purify organic amines?. Biotage.
  • Decolorization of amines.
  • Mixed-Mode Chromatography and St
  • What are the Health and Safety Guidelines for Using Amines?.
  • Technical Support Center: Troubleshooting Air-Sensitive Amine Compounds. Benchchem.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Alternative st
  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
  • pKa in organic acid-base extractions. Reddit.
  • How changing stationary phase chemistry can impact separ
  • Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. SKC Inc..
  • When basification of silica gel is required, before using Column chromatography?.
  • Deactivation of silica gel?.
  • Deactivating Silica Gel with Triethylamine. Reddit.
  • severe tailing on column.
  • amines, arom
  • Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. PubMed.
  • Tailing in TLC - can anyone help?.
  • When should amine-bonded columns be used for purific
  • Choosing Stationary Phase Column Chrom
  • 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • Acid–base extraction. Wikipedia.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • How can I prevent peak tailing?.
  • OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Sciencemadness.org.
  • Intro to Designing Acid-Base Extractions - Part 1 of 2. YouTube.
  • SOP: CRYSTALLIZATION.
  • Ways of crashing out amines. Reddit.
  • Liquid/liquid Extraction. Barnard College.
  • Oxidation of aniline and other primary aromatic amines by manganese dioxide. Environmental Science & Technology.
  • Troubleshooting purification of tertiary amine compounds by column chrom
  • How to purify Amine? Grad student asked me.

Sources

Optimization

Technical Support Center: A-Z Guide to Optimizing Nucleophilic Aromatic Substitution (SNAr) for Benzonitriles

Welcome to the technical support hub for Nucleophilic Aromatic Substitution (SNAr) reactions, with a specialized focus on benzonitrile substrates. This guide is designed for researchers, medicinal chemists, and process d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for Nucleophilic Aromatic Substitution (SNAr) reactions, with a specialized focus on benzonitrile substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the efficiency, yield, and selectivity of their SNAr reactions. Here, we move beyond simple protocols to dissect the underlying principles that govern these powerful transformations. By understanding the "why," you can more effectively troubleshoot and optimize your experimental outcomes.

The Essence of SNAr on Benzonitriles: An Overview

Nucleophilic aromatic substitution on benzonitriles is a cornerstone of modern synthetic chemistry, enabling the construction of complex aryl ethers, amines, and thioethers. The cyano group, a potent electron-withdrawing group (EWG), plays a crucial role in activating the aromatic ring towards nucleophilic attack, particularly when positioned ortho or para to a suitable leaving group.[1][2] This activation facilitates the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, which is the hallmark of the SNAr mechanism.[3][4]

However, achieving optimal results can be challenging. This guide provides a structured approach to troubleshooting common issues and answering frequently asked questions, empowering you to navigate the intricacies of this reaction class with confidence.

Visualizing the Core Mechanism

To effectively troubleshoot, a firm grasp of the reaction pathway is essential. The following diagram illustrates the stepwise addition-elimination mechanism characteristic of SNAr reactions.

SNAr_Mechanism Reactants Ar-X + Nu⁻ Meisenheimer [Ar(X)Nu]⁻ (Meisenheimer Complex) Reactants->Meisenheimer Addition Product Ar-Nu + X⁻ Meisenheimer->Product Elimination RDS Rate-Determining Step

Caption: The addition-elimination mechanism of an SNAr reaction.

Troubleshooting Guide: From Low Yields to Unwanted Side Products

This section is formatted as a series of common problems encountered in the lab, followed by a systematic approach to diagnosis and resolution.

Q1: My SNAr reaction with a benzonitrile substrate is showing low to no conversion. What are the likely culprits and how can I fix it?

Low conversion is a frequent frustration. Let's break down the potential causes and their solutions.

Possible Cause 1: Insufficient Ring Activation

The benzonitrile ring must be sufficiently electron-deficient to be susceptible to nucleophilic attack. The cyano group itself is a strong EWG, but its activating effect is maximized when it is ortho or para to the leaving group.[1]

  • Troubleshooting Steps:

    • Verify Substituent Positioning: Confirm that the cyano group is indeed ortho or para to the leaving group. Meta-positioning provides significantly less stabilization for the Meisenheimer intermediate and often results in poor reactivity.[1]

    • Consider Additional Activation: If your substrate only has the cyano group and a leaving group, and the reaction is still sluggish, consider if a substrate with additional EWGs (e.g., a nitro group) is a viable alternative for your synthetic route. The more EWGs present, the more facile the reaction.[5]

Possible Cause 2: A Poor Leaving Group

Contrary to SN2 reactions, the leaving group ability in SNAr reactions often follows the trend: F > Cl > Br > I.[6][7] This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine making the ipso-carbon more electrophilic.[4][7]

  • Troubleshooting Steps:

    • Switch to a Fluoro-Substituted Analog: If you are using a chloro-, bromo-, or iodo-benzonitrile and experiencing poor reactivity, switching to the corresponding fluoro-benzonitrile can dramatically increase the reaction rate.[6][7]

Possible Cause 3: Weak Nucleophile

The nucleophile's strength is a critical determinant of reaction success.

  • Troubleshooting Steps:

    • Generate a More Potent Nucleophile: If you are using a neutral nucleophile like an alcohol or a primary/secondary amine, deprotonating it with a suitable base to form the corresponding alkoxide or amide will significantly enhance its nucleophilicity.[6][7] Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or non-nucleophilic organic bases like DBU.

    • Evaluate Nucleophile Choice: For a given atom, anionic nucleophiles are stronger than their neutral counterparts (e.g., RO⁻ > ROH).

Possible Cause 4: Inappropriate Solvent Choice

The solvent plays a pivotal role in stabilizing intermediates and solvating ions.

  • Troubleshooting Steps:

    • Employ Polar Aprotic Solvents: Solvents like DMSO, DMF, and NMP are generally the top choices for SNAr reactions.[7] They effectively solvate the counter-ion of the nucleophile, leaving the nucleophilic anion more "naked" and reactive.[7] While greener solvent alternatives are being explored, the efficacy of these dipolar aprotic solvents is well-established.[8][9]

    • Ensure Anhydrous Conditions: The presence of water can lead to hydrolysis of the benzonitrile group, especially under basic conditions and at elevated temperatures, leading to unwanted side products and reduced yield.[10] Use anhydrous solvents and dry your reagents thoroughly.

Possible Cause 5: Insufficient Temperature

Many SNAr reactions have a significant activation energy barrier and require heating.

  • Troubleshooting Steps:

    • Gradually Increase the Reaction Temperature: If your reaction is proceeding slowly at room temperature, incrementally increasing the temperature (e.g., to 80-120 °C) while monitoring the reaction by TLC or LC-MS can lead to a significant rate enhancement.[6]

Troubleshooting Workflow: Low Conversion

Low_Conversion_Workflow Start Low Conversion Observed Check_Activation Is the cyano group ortho/para to the leaving group? Start->Check_Activation Add_EWG Consider a substrate with additional EWGs. Check_Activation->Add_EWG No Check_LG Is the leaving group optimal (F > Cl > Br > I)? Check_Activation->Check_LG Yes Add_EWG->Check_LG Switch_LG Switch to a fluoro-substituted analog. Check_LG->Switch_LG No Check_Nu Is the nucleophile strong enough? Check_LG->Check_Nu Yes Switch_LG->Check_Nu Use_Base Deprotonate the nucleophile with a suitable base. Check_Nu->Use_Base No Check_Solvent Are you using a polar aprotic solvent (DMSO, DMF)? Check_Nu->Check_Solvent Yes Use_Base->Check_Solvent Switch_Solvent Change to an appropriate polar aprotic solvent. Check_Solvent->Switch_Solvent No Check_Temp Is the reaction temperature sufficient? Check_Solvent->Check_Temp Yes Switch_Solvent->Check_Temp Increase_Temp Gradually increase the reaction temperature. Check_Temp->Increase_Temp No Success Reaction Optimized Check_Temp->Success Yes Increase_Temp->Success

Caption: A systematic workflow for troubleshooting low conversion in SNAr reactions.

Q2: My reaction is messy, with multiple spots on the TLC plate. What are the common side reactions and how can I suppress them?

A complex reaction mixture often points to competing reaction pathways or degradation.

Possible Cause 1: Di-substitution

If your benzonitrile substrate has more than one leaving group, you may be seeing products from the displacement of multiple groups.

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the stoichiometry of your nucleophile. Using 1.0-1.1 equivalents is often sufficient.

    • Lower the Temperature: Di-substitution reactions often have a higher activation energy. Running the reaction at a lower temperature may favor the mono-substituted product.

    • Exploit Differential Activation: If the leaving groups are in non-equivalent positions, one will be more activated than the other. For example, in 2,4-difluorobenzonitrile, the fluorine at the 4-position (para to the cyano group) is more activated than the fluorine at the 2-position (ortho).

Possible Cause 2: Reaction with the Cyano Group

While generally robust, the nitrile functionality can react under certain conditions, especially with strong nucleophiles at high temperatures.

  • Troubleshooting Steps:

    • Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times.

    • Protecting Groups (Advanced): In extreme cases where nitrile reactivity is unavoidable, a protecting group strategy might be necessary, though this adds steps to the synthesis.

Possible Cause 3: Benzyne Formation

Under very strong basic conditions (e.g., sodium amide), an elimination-addition mechanism via a highly reactive benzyne intermediate can occur, leading to a mixture of regioisomers.[5][10][11]

  • Troubleshooting Steps:

    • Use a Milder Base: Avoid exceptionally strong bases like NaNH₂ unless the benzyne pathway is desired. Bases like K₂CO₃ or Cs₂CO₃ are generally sufficient for deprotonating nucleophiles without promoting benzyne formation.

Frequently Asked Questions (FAQs)

Q: Can I use a protic solvent for my SNAr reaction?

A: While polar aprotic solvents are generally preferred, some SNAr reactions can proceed in polar protic solvents. However, these solvents can solvate and deactivate the nucleophile through hydrogen bonding, potentially slowing down the reaction.[12] If a protic solvent must be used, be prepared for longer reaction times or the need for higher temperatures.

Q: My nucleophile is sensitive to strong bases. What are my options?

A: If your nucleophile is base-sensitive, consider using a milder inorganic base like cesium carbonate (Cs₂CO₃) or an organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). The choice will depend on the pKa of your nucleophile.

Q: Is it possible to catalyze an SNAr reaction?

A: While traditional SNAr reactions are not typically catalyzed in the same way as cross-coupling reactions, phase-transfer catalysts (e.g., quaternary ammonium salts) can be beneficial in biphasic systems or when using solid inorganic bases, by helping to bring the anionic nucleophile into the organic phase.

Experimental Protocol: A General Procedure

This protocol provides a starting point for the SNAr of an activated fluoro-benzonitrile with an alcohol.

Materials:

  • Activated fluoro-benzonitrile (e.g., 4-fluorobenzonitrile) (1.0 eq)

  • Alcohol nucleophile (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the activated fluoro-benzonitrile and anhydrous potassium carbonate.

  • Add anhydrous DMSO to dissolve the reactants.

  • Add the alcohol nucleophile to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-120 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then with brine to remove residual DMSO.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Data at a Glance: Solvent and Leaving Group Effects

For quick reference, the following tables summarize key reactivity trends.

Table 1: Relative Reactivity of Leaving Groups in SNAr Reactions

Leaving GroupRelative ReactivityRationale
-FHighestHigh electronegativity activates the ipso-carbon.[4][7]
-ClModerateGood leaving group, but less activating than fluorine.
-BrModerateSimilar reactivity to chlorine.
-ILowerWeaker inductive activation of the ipso-carbon.
-NO₂VariableCan act as a leaving group, especially with strong activation.

Table 2: Common Solvents for SNAr Reactions

SolventTypeBoiling Point (°C)Notes
DMSOPolar Aprotic189Excellent for many SNAr reactions; can be difficult to remove.[7]
DMFPolar Aprotic153Good general-purpose solvent; reprotoxic concerns.[7]
NMPPolar Aprotic202High boiling point, useful for high-temperature reactions; reprotoxic concerns.[7]
AcetonitrilePolar Aprotic82Lower boiling point, can be useful for milder reactions.
THFEthereal66Generally less effective than dipolar aprotic solvents but can be used.[8]

References

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2,3-Difluoro-6-nitrobenzonitrile.
  • Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • WordPress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
  • ResearchGate. (n.d.). Optimization of reaction conditions using pentafluorobenzonitrile.
  • BenchChem. (n.d.). How to increase the efficiency of nucleophilic aromatic substitution reactions.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions.
  • WordPress. (2026, January 2). SNAr Solvents and Reagents.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr).
  • Guillaumet, G., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 667. [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Yang, Y., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters, 24(7), 1489-1493. [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Byproduct Analysis in the Synthesis of PARP Inhibitor Intermediates

Welcome to the technical support center for the synthesis of PARP (Poly ADP-ribose polymerase) inhibitor intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of PARP (Poly ADP-ribose polymerase) inhibitor intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic campaigns. We provide in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental observations and offering robust analytical and purification strategies.

Section 1: Understanding the Synthetic Landscape and Common Challenges

The synthesis of PARP inhibitors, particularly those containing the phthalazinone core like Olaparib, often involves a series of complex organic transformations. Each step presents a unique set of challenges, from incomplete reactions to the formation of closely related byproducts that can complicate purification and compromise the quality of the final active pharmaceutical ingredient (API). This section addresses overarching questions about byproduct formation and control.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in the synthesis of PARP inhibitor intermediates?

A1: Impurities in pharmaceutical synthesis can arise from a multitude of sources. They are generally categorized as process-related impurities and degradation products.[1][2] For PARP inhibitor intermediates, key sources include:

  • Starting Materials and Reagents: Impurities present in the initial building blocks can be carried through the synthetic sequence.

  • Side Reactions: Unintended chemical transformations that compete with the desired reaction are a major source of byproducts.[3]

  • Intermediates: Unreacted intermediates from a previous step can appear as impurities in the subsequent product.

  • Catalyst-Related Impurities: Residual metals from cross-coupling reactions (e.g., Palladium) are a significant concern.[4][5]

  • Solvents: Residual solvents are common impurities that must be carefully monitored and controlled.[6][7]

  • Degradation: The desired product or intermediate may degrade under the reaction or storage conditions.

Q2: Why is the control of impurities, especially genotoxic impurities (GTIs), so critical in pharmaceutical manufacturing?

A2: Impurity control is a cornerstone of pharmaceutical quality, safety, and efficacy. Regulatory bodies like the FDA and EMA have stringent guidelines for the identification, qualification, and control of impurities.[8][9][10] Genotoxic impurities are of particular concern because they can damage DNA, potentially leading to mutations and cancer, even at very low levels.[4][11] The Threshold of Toxicological Concern (TTC) concept is often applied, which sets a maximum acceptable intake for a given GTI, typically around 1.5 µ g/day for lifetime exposure.[4][9] Failure to control these impurities can lead to regulatory delays, product recalls, and significant patient safety risks.[8]

Section 2: Troubleshooting Key Synthetic Transformations

This section provides detailed troubleshooting guides for common reactions employed in the synthesis of PARP inhibitor intermediates. Each guide is presented in a Q&A format to directly address issues you may encounter in the lab.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, crucial for constructing the biaryl backbones of many PARP inhibitors.[12]

Q: I'm observing a significant amount of a homocoupled byproduct from my boronic acid starting material in my Suzuki-Miyaura reaction. What is causing this and how can I minimize it?

A: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, leading to the formation of a symmetrical biaryl impurity (Ar-Ar from Ar-B(OH)₂).[3][13] This byproduct can be challenging to separate from the desired product, especially if they have similar polarities.

Causality: The formation of the homocoupled product is often mediated by Palladium(II) species and can be exacerbated by the presence of oxygen.[12][14] Oxygen can re-oxidize the active Palladium(0) catalyst to Palladium(II), which then promotes the homocoupling pathway.

Troubleshooting Strategies:

StrategyRationale
Rigorous Degassing Sub-surface sparging of the reaction mixture with an inert gas (Nitrogen or Argon) prior to adding the catalyst is crucial to remove dissolved oxygen.[13]
Use of a Mild Reducing Agent The addition of a mild reducing agent, such as potassium formate, can help maintain the palladium catalyst in its active Pd(0) state, thus suppressing the Pd(II)-mediated homocoupling.[13]
Controlled Addition of Boronic Acid Slow, semi-continuous addition of the boronic acid can limit its concentration in the reaction mixture at any given time, disfavoring the homocoupling side reaction.[3]
Choice of Palladium Source Using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active Pd(0) species can be beneficial.[14]

Analytical Approach to Identify Homocoupling Byproduct:

  • LC-MS: The homocoupled product will have a distinct molecular weight that can be readily identified by mass spectrometry.

  • ¹H NMR: The ¹H NMR spectrum of the homocoupled byproduct will often show a more symmetrical pattern of aromatic signals compared to the desired unsymmetrical product.[15][16]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key reaction for forming the C-N bond, often used to couple a piperazine moiety to an aryl halide in the synthesis of PARP inhibitors.

Q: My Buchwald-Hartwig amination is giving a low yield and a complex mixture of byproducts. What are the critical parameters to optimize?

A: The Buchwald-Hartwig amination is known to be sensitive to several factors, and unsuccessful reactions often result in a mixture of starting materials, the desired product, and various side products.[5][17]

Causality: The catalytic cycle of the Buchwald-Hartwig amination is intricate, and its efficiency is highly dependent on the choice of ligand, base, and solvent.[17][18] Substrates with multiple nucleophilic sites (e.g., an amine and a phenol) can lead to competing side reactions.[5]

Troubleshooting Strategies:

StrategyRationale
Ligand Screening The choice of phosphine ligand is critical. Sterically hindered and electron-rich ligands often improve catalytic activity. A screening of different ligands is highly recommended.
Base Selection Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, for base-sensitive substrates, weaker bases like K₂CO₃ or K₃PO₄ may be necessary, though they might require higher temperatures.[18]
Solvent Choice Anhydrous, degassed solvents are essential. Toluene, dioxane, and THF are common choices. The solubility of the base can be a critical factor.[19]
Use of Pre-catalysts Pre-formed palladium catalysts can offer more consistent results and cleaner reactions compared to generating the active catalyst in situ from sources like Pd(OAc)₂.[5]
Protection of Competing Nucleophiles If your substrate contains other nucleophilic groups (e.g., -OH), they may need to be protected to prevent side reactions.[5]

Analytical Workflow for Byproduct Investigation:

Byproduct_Analysis_Workflow Start Crude Reaction Mixture TLC TLC Analysis Start->TLC Initial Assessment LCMS LC-MS Analysis Start->LCMS Identify Molecular Weights Fractionation Fractionation (Prep-TLC/Column) LCMS->Fractionation Guide Isolation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Fractionation->NMR Obtain Pure Samples Structure Structure Elucidation NMR->Structure Determine Structure

Caption: Workflow for Byproduct Analysis.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is often employed in the synthesis of PARP inhibitors to create an olefin intermediate, for example, in some routes to Olaparib.[20]

Q: I'm having difficulty removing the phosphorus-containing byproduct from my HWE reaction. What is the nature of this byproduct and what are the best purification strategies?

A: A significant advantage of the HWE reaction over the classic Wittig reaction is the nature of its phosphorus byproduct.

Causality: The HWE reaction generates a dialkylphosphate salt as a byproduct.[1] Unlike the triphenylphosphine oxide produced in the Wittig reaction, this phosphate byproduct is typically water-soluble, which greatly simplifies purification.[21][22]

Purification Protocol:

  • Quench the Reaction: Carefully quench the reaction mixture, typically with an aqueous solution.

  • Solvent Extraction: Perform a standard liquid-liquid extraction. The desired olefin product will partition into the organic layer, while the water-soluble phosphate byproduct will remain in the aqueous layer.

  • Aqueous Washes: Wash the organic layer multiple times with water and then with brine to ensure complete removal of the phosphate byproduct.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Further Purification: If necessary, the product can be further purified by column chromatography or recrystallization.

Analytical Confirmation of Byproduct Removal:

  • ³¹P NMR: The absence of signals in the phosphate region of the ³¹P NMR spectrum of the purified product confirms the successful removal of the phosphorus byproduct.

  • LC-MS: Monitor the disappearance of the phosphate byproduct's mass signal in the purified product fractions.

Section 3: Advanced Analytical and Purification Protocols

This section provides step-by-step protocols for key analytical techniques and purification strategies relevant to the synthesis of PARP inhibitor intermediates.

Protocol: HPLC-MS Method for In-Process Control and Impurity Profiling

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an indispensable tool for monitoring reaction progress and identifying byproducts.[23]

Objective: To develop a general HPLC-MS method for the analysis of a crude reaction mixture from a Suzuki-Miyaura coupling.

Materials:

  • HPLC system with a UV detector and a mass spectrometer (e.g., single quadrupole or Q-TOF).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Sample from the crude reaction mixture, diluted in a suitable solvent (e.g., acetonitrile or a mixture of the mobile phase).

Procedure:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture to an appropriate concentration (e.g., ~1 mg/mL) in a solvent that is miscible with the mobile phase.

  • HPLC Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30 °C.

    • Injection volume: 5 µL.

    • UV detection: 254 nm (or a wavelength appropriate for your compounds).

    • Gradient:

      Time (min) %A %B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • MS Conditions:

    • Ionization mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan range: 100-1000 m/z.

  • Data Analysis:

    • Identify the retention times and mass-to-charge ratios (m/z) of the starting materials, desired product, and any observed impurities.

    • Compare the observed m/z values with the calculated molecular weights of potential byproducts (e.g., homocoupled dimer).

Protocol: GC-MS for Residual Solvent Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique for the analysis of residual solvents in pharmaceutical samples.[6][24][25]

Objective: To quantify residual solvents in a dried sample of a PARP inhibitor intermediate.

Materials:

  • GC-MS system with a headspace autosampler.

  • A suitable capillary column (e.g., DB-624 or equivalent).

  • High-purity helium as the carrier gas.

  • Solvent for sample dissolution (e.g., DMSO, DMF), ensuring it is free from the solvents being analyzed.[24]

  • Certified reference standards of the potential residual solvents.

Procedure:

  • Standard Preparation: Prepare a stock solution containing all potential residual solvents at a known concentration. Create a series of calibration standards by diluting the stock solution in the chosen dissolution solvent.

  • Sample Preparation: Accurately weigh a known amount of the intermediate sample into a headspace vial. Add a precise volume of the dissolution solvent.

  • Headspace Conditions:

    • Incubation temperature: 80 °C.

    • Incubation time: 30 min.

    • Injection volume: 1 mL of the headspace gas.

  • GC-MS Conditions:

    • Injector temperature: 250 °C.

    • Oven program: Start at 40 °C, hold for 5 min, then ramp to 240 °C at 10 °C/min.

    • MS scan range: 35-350 m/z.

  • Data Analysis:

    • Generate a calibration curve for each solvent from the standard solutions.

    • Identify and quantify the residual solvents in the sample by comparing their retention times and mass spectra to the standards and using the calibration curve.

Section 4: Data Interpretation and Structural Elucidation

Correctly identifying the structure of an unknown byproduct is crucial for understanding its formation mechanism and developing a control strategy.

Interpreting Analytical Data for Byproduct Identification

Data_Interpretation LCMS LC-MS - Provides Molecular Weight (m/z) - Suggests Elemental Formula (High-Res MS) - Indicates Presence of Isomers NMR NMR (¹H, ¹³C, COSY, HSQC, HMBC) - Determines Connectivity (¹H-¹H, ¹H-¹³C) - Provides Information on Functional Groups - Elucidates Stereochemistry LCMS->NMR Guides NMR experiments Final_Structure Final Structure NMR->Final_Structure Primary structural information FTIR FT-IR - Identifies Key Functional Groups (C=O, N-H, C-N, etc.) FTIR->Final_Structure Confirms functional groups

Caption: Multi-technique approach for structural elucidation.

Q: I have isolated an unknown impurity. How do I combine data from different analytical techniques to elucidate its structure?

A: A multi-technique approach is essential for unambiguous structure elucidation.[23]

  • Start with LC-MS: Obtain the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass, which can be used to predict the elemental formula.

  • Acquire NMR Spectra:

    • ¹H NMR: Provides information about the number and types of protons and their neighboring environments.

    • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms. COSY shows proton-proton correlations, HSQC links protons to their directly attached carbons, and HMBC reveals long-range proton-carbon correlations, which is key for piecing together the molecular skeleton.

  • Use FT-IR for Functional Group Confirmation: Infrared spectroscopy can confirm the presence of key functional groups (e.g., carbonyls, amines, nitriles) suggested by the NMR and MS data.

  • Piece Together the Puzzle: By combining the information from all these techniques, you can propose a structure for the impurity. If possible, confirming the structure by synthesizing the proposed compound and comparing its analytical data is the gold standard.

References

  • TAPI. (n.d.). Control of Genotoxic Impurities as a Critical Quality Attribute.
  • (2020, February 27). Control Strategies of Genotoxic Impurities in Drug Substance & Product.
  • (2018, September 7). Advances in Control Strategies and Methods for Genotoxic Impurities in Drug Research & Development.
  • Acanthus Research. (2015, January 1). Control of Potentially Genotoxic Impurities in Drug Products.
  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Scale-Up Guide: Buchwald-Hartwig Amination.
  • (2025, May 13). Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies.
  • ACS Publications. (n.d.). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • ResearchGate. (2025, August 7). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Retrieved from [Link]

  • Benchchem. (n.d.). Minimizing homocoupling in Suzuki reactions with pyrene boronic acid.
  • ACS Omega. (2022, February 11). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Olaparib EP Impurities & USP Related Compounds. Retrieved from SynThink Research Chemicals website.
  • ResearchGate. (n.d.). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • (n.d.). Pharmaceutical impurity identification: a case study using a multidisciplinary approach.
  • NIH. (n.d.). Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes.
  • Pharmaffiliates. (n.d.). 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.
  • Royal Society of Chemistry. (2016, August 1). Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1.
  • Thermo Fisher Scientific. (n.d.). Residual Solvent Analysis Information.
  • Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination - Reagent Guides.
  • Alentris Research Pvt. Ltd. (n.d.). 1-Phthalazinone - API Impurities.
  • (n.d.). Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters: from cradle to.
  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • PubChem. (n.d.). 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid.
  • Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow.
  • ResearchGate. (2025, August 6). Pharmaceutical Impurity Identification: A Case Study Using a Multidisciplinary Approach | Request PDF. Retrieved from [Link]

  • Baertschi Consulting. (n.d.). Impurity investigations by phases of drug and product development.
  • Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
  • ResearchGate. (2025, August 5). Impurity Investigations by Phases of Drug and Product Development | Request PDF. Retrieved from [Link]

  • ITW Reagents. (n.d.). Solvents for Residual Solvent Analysis by Headspace GC-MS.
  • PMC - NIH. (2017, April 3). Chromatoprobe as a sample-sparing technique for residual solvent analysis of drug discovery candidates by gas chromatography. Retrieved from [Link]

  • Innoteg. (n.d.). Application Notes #283029 The Analysis of Residual Solvents By Headspace Sampling and GC According to USP <467>.
  • Acanthus Research. (n.d.). Phthalazinone Azelastine Analog.
  • Biosynth. (n.d.). 2-fluoro-5-[(4-oxo-3h-phthalazin-1-yl)methyl]benzoic Acid | 763114-26-7.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic Acid (CAS 763114-26-7). Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • NIH. (2023, July 27). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies.
  • Longdom Publishing. (2015, January 1). Recent Developments in Chemistry of Phthalazines.
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  • YouTube. (2019, January 10). contrasting the Wittig and Horner-Wadsworth-Emmons reaction. Retrieved from [Link]

  • ResearchGate. (2023, October 16). A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. Retrieved from [Link]

  • NIH. (n.d.). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications.
  • PubMed. (2023, May 18). LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring. Retrieved from [Link]

  • ResearchGate. (n.d.). Horner—Wadsworth—Emmons reaction | Request PDF.

Sources

Optimization

Technical Support Center: Optimizing Piperidine Addition to Chlorobenzonitrile

Welcome to the technical support center for optimizing the synthesis of cyanophenylpiperidine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working on the C-N c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the synthesis of cyanophenylpiperidine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working on the C-N cross-coupling of piperidine with chlorobenzonitrile isomers. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize this crucial transformation effectively.

Section 1: Mechanistic Considerations—Choosing Your Synthetic Path

The addition of an amine like piperidine to a chlorobenzonitrile framework can primarily proceed via two distinct mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) or a transition-metal-catalyzed cross-coupling, most notably the Buchwald-Hartwig Amination. The choice between them is the most critical decision in your experimental design.

  • Nucleophilic Aromatic Substitution (SNAr): This reaction relies on the activation of the aromatic ring by an electron-withdrawing group (EWG), such as the nitrile (-CN) group in chlorobenzonitrile.[1][2] The EWG makes the ring electron-deficient and susceptible to attack by a nucleophile (piperidine). For SNAr to be efficient, the EWG must be positioned ortho or para to the leaving group (the chlorine atom), as this allows for resonance stabilization of the negatively charged intermediate, known as a Meisenheimer complex.[1][3] While possible, SNAr reactions with aryl chlorides are often sluggish compared to aryl fluorides and may require harsh conditions like high temperatures and the use of strong bases in polar aprotic solvents.[1][4]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become the gold standard for forming C-N bonds, especially with less reactive aryl chlorides.[5][6] It does not rely on the electronic activation of the aryl halide in the same way as SNAr. Instead, it proceeds through a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[5][7] The development of sophisticated, bulky, and electron-rich phosphine ligands has made the coupling of even challenging substrates like aryl chlorides routine under relatively mild conditions.[6][8]

For the coupling of piperidine with chlorobenzonitrile, the Buchwald-Hartwig amination is generally the superior and more reliable method . It offers milder conditions, broader functional group tolerance, and typically higher yields than the SNAr pathway.[9]

Section 2: Frequently Asked Questions (FAQs) for Reaction Optimization

This section addresses the most common questions encountered when setting up and optimizing the piperidine-chlorobenzonitrile coupling reaction.

Q1: I want to run a Buchwald-Hartwig coupling. What is a reliable starting point for the catalyst, ligand, base, and solvent?

A1: A robust starting point for coupling a secondary amine like piperidine with an aryl chloride is crucial. The key is using a catalyst system known for its high activity with chlorides.

ComponentRecommendationRationale & Key Considerations
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)These are common, air-stable Pd(0) and Pd(II) precursors that are reduced in situ to the active Pd(0) catalyst.[7]
Ligand XPhos or RuPhos (2-4 mol%)Aryl chlorides require bulky, electron-rich biarylphosphine ligands to promote the challenging oxidative addition step and facilitate reductive elimination.[6][10] XPhos and RuPhos are specifically designed for high reactivity with secondary amines.[10]
Base Sodium tert-butoxide (NaOtBu) (1.2-1.5 equiv.)NaOtBu is a strong, non-nucleophilic base that effectively promotes the deprotonation of the amine-palladium complex, a critical step in the catalytic cycle.[5][10] However, it is not compatible with base-sensitive functional groups.[10]
Solvent Toluene or CPME (Cyclopentyl methyl ether)These are anhydrous, non-coordinating solvents that perform well. Toluene is traditional, while CPME is a greener alternative with a higher boiling point and greater stability to peroxide formation.[9]
Temperature 80-110 °CThis temperature range is typically sufficient to drive the reaction to completion without causing significant catalyst decomposition.

Q2: My substrate has a base-sensitive functional group. Can I use a weaker base than NaOtBu?

A2: Yes, while NaOtBu often gives the highest reaction rates, other bases can be used.[10] If your substrate is incompatible with strong alkoxides, consider the following options:

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): These are weaker inorganic bases that can be effective, though they may require higher catalyst loadings, more specialized ligands (e.g., Josiphos-type), or longer reaction times.[5]

  • Lithium bis(trimethylsilyl)amide (LHMDS): This base is particularly useful for substrates bearing protic functional groups and can be used at lower temperatures.[10]

When switching to a weaker base, you may need to re-optimize the ligand and solvent to achieve good conversion.

Q3: How critical is it to maintain an inert atmosphere?

A3: It is absolutely critical. The active Pd(0) catalyst and many phosphine ligands are highly sensitive to oxygen and can be readily oxidized, rendering them inactive.[7] Failure to maintain an inert atmosphere is one of the most common reasons for reaction failure.

Key practical steps include:

  • Drying all glassware in an oven and cooling under vacuum or in a desiccator.

  • Using anhydrous solvents, preferably purged with an inert gas like argon or nitrogen.

  • Assembling the reaction under a positive pressure of inert gas using a Schlenk line or in a glovebox.

  • Degassing the final reaction mixture by bubbling argon through it for 10-15 minutes before heating.

Q4: How can I effectively monitor the reaction's progress?

A4: Monitoring the reaction is essential to determine completion and prevent the formation of byproducts from prolonged heating.

  • Thin Layer Chromatography (TLC): This is the simplest method. Spot the reaction mixture alongside your starting materials (chlorobenzonitrile and piperidine) and, if available, the product. A stain like potassium permanganate is usually effective for visualizing all components.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective quantitative method. A small aliquot of the reaction mixture is quenched (e.g., with water/EtOAc), and the organic layer is injected. This allows you to see the disappearance of starting material and the appearance of the product, confirming its mass.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, this is useful for less volatile compounds and provides excellent quantitative data.

Q5: What is a standard work-up and purification procedure for this reaction?

A5: Once the reaction is complete, a standard procedure is followed to isolate and purify the product.

  • Quenching: Cool the reaction mixture to room temperature and quench by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[11]

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent like ethyl acetate or dichloromethane (3x).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel.[11] A solvent system such as a gradient of ethyl acetate in hexanes is often effective for separating the desired product from residual starting materials and catalyst-related byproducts.

Section 3: Visualized Workflows and Mechanisms

Visual aids are indispensable for understanding complex processes. The following diagrams illustrate the key mechanisms and workflows discussed.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex pd0->oa_complex Ar-Cl amine_complex Amine Complex oa_complex->amine_complex + HNR₂ amido_complex Palladium Amido Complex amine_complex->amido_complex - Base-H⁺Cl⁻ amido_complex->pd0 product Ar-NR₂ (Product) amido_complex->product Reductive Elimination end catalyst_regen Catalyst Regeneration start

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Section 4: Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide provides solutions to common problems.

Q: My reaction failed completely. TLC/GC-MS shows only starting materials. What happened?

A: Complete failure usually points to a fundamental issue with the catalyst or reaction environment.

Troubleshooting_No_Reaction start Problem: No Reaction q1 Was the reaction run under a strict inert atmosphere? start->q1 ans1_no Oxygen likely deactivated the Pd(0) catalyst and/or ligand. q1->ans1_no No ans1_yes Yes q1->ans1_yes Yes q2 Are the catalyst and ligand active? (e.g., from a new bottle, stored properly) ans1_yes->q2 ans2_no Catalyst or ligand may have degraded. Try a fresh batch. q2->ans2_no No / Unsure ans2_yes Yes q2->ans2_yes Yes q3 Was the base strong enough and added correctly? (e.g., NaOtBu is hygroscopic) ans2_yes->q3 ans3_no Inactive or insufficient base prevents the key deprotonation step. q3->ans3_no No / Unsure ans3_yes Yes q3->ans3_yes Yes end Consider solvent purity or inhibiting impurities in starting materials. ans3_yes->end

Caption: Decision tree for troubleshooting a failed reaction.

Q: My reaction is sluggish and gives a low yield. What can I do to improve it?

A: Low yield suggests the conditions are suboptimal but the reaction is viable.

  • Increase Temperature: If you are running at 80 °C, try increasing to 100-110 °C.

  • Change Ligand: The ligand is the most powerful optimization tool. If XPhos is giving low yield, consider trying a different generation ligand like RuPhos or tBuBrettPhos, which can have different activity profiles.[12][13]

  • Check Base Quality: Sodium tert-butoxide is highly hygroscopic. Using a freshly opened bottle or a sample stored properly in a glovebox can make a significant difference.

  • Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst and ligand loading (e.g., from 1 mol% to 3 mol%) can often improve yields on a lab scale.

Q: I am observing a significant amount of benzonitrile as a byproduct. What is this and how can I stop it?

A: The formation of benzonitrile results from a side reaction called hydrodehalogenation , where the chlorine atom is replaced by a hydrogen atom.[5] This can occur when an intermediate palladium-hydride species is formed, which then reductively eliminates with the aryl halide.

  • Ensure Anhydrous Conditions: Water can be a source of protons for this side reaction. Ensure your solvent and reagents are scrupulously dry.

  • Use a Bulky Base: Switching to a bulkier base like LHMDS can sometimes suppress this pathway.

  • Modify the Ligand: Some ligands are more prone to generating the hydride species that cause this side reaction. Experimenting with a different class of ligand may help.

Section 5: Experimental Protocol Example

This section provides a detailed, step-by-step methodology for a typical lab-scale reaction.

Protocol: Palladium-Catalyzed Synthesis of 4-(Piperidin-1-yl)benzonitrile

Reagents & Equipment:

  • 4-Chlorobenzonitrile

  • Piperidine

  • Pd₂(dba)₃ (Palladium source)

  • XPhos (Ligand)

  • Sodium tert-butoxide (Base)

  • Anhydrous Toluene (Solvent)

  • Schlenk flask or oven-dried round-bottom flask with septum

  • Magnetic stirrer and heating mantle

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Reactor Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-chlorobenzonitrile (e.g., 1 mmol, 137.6 mg), XPhos (0.04 mmol, 19.1 mg), and Pd₂(dba)₃ (0.02 mmol, 18.3 mg).

  • Inerting: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (5 mL) and piperidine (1.2 mmol, 0.12 mL).

  • Base Addition: Finally, add the sodium tert-butoxide (1.4 mmol, 134.6 mg) under argon. The order of addition is important to prevent premature side reactions.

  • Degassing: Bubble argon through the stirred reaction mixture for 10-15 minutes.

  • Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or by taking aliquots for GC-MS analysis every 2-4 hours until the 4-chlorobenzonitrile is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Quench by slowly adding 10 mL of water. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

References

  • BYJU'S. Nucleophilic aromatic substitution. [Link]

  • JoVE (Journal of Visualized Experiments). (2023, April 30). Nucleophilic Aromatic Substitution: Elimination–Addition. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Majid, R. (2023, October 31). Nucleophilic Aromatic Substitution. [Link]

  • Ghorbani, F., et al. (2022). Visible-Light Copper Nanocluster Catalysis for the C–N Coupling of Aryl Chlorides at Room Temperature. Journal of the American Chemical Society. [Link]

  • Bye, A. P., et al. (2021). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. PMC. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • ResearchGate. (2025). New ligands for copper-catalyzed C–N coupling reactions with aryl halides. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

  • Cramer, C. J., & Truhlar, D. G. (2009). Steric effects and solvent effects on SN2 reactions. The Journal of Physical Chemistry A. [Link]

  • Ruiz-Castillo, P. (2016). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. [Link]

  • ResearchGate. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. SNAr Solvents and Reagents. [Link]

  • PubMed Central (PMC). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 5-Amino-2-(piperidin-1-yl)benzonitrile

Introduction: This guide provides in-depth technical support for researchers, process chemists, and drug development professionals involved in the synthesis and scale-up of 5-Amino-2-(piperidin-1-yl)benzonitrile. This ke...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides in-depth technical support for researchers, process chemists, and drug development professionals involved in the synthesis and scale-up of 5-Amino-2-(piperidin-1-yl)benzonitrile. This key intermediate is often synthesized via a two-step process involving a palladium-catalyzed Buchwald-Hartwig amination followed by a nitro group reduction. This document addresses common challenges, offers troubleshooting solutions, and provides scalable protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 5-Amino-2-(piperidin-1-yl)benzonitrile?

The most prevalent and industrially viable route involves a two-step sequence:

  • Buchwald-Hartwig C-N Cross-Coupling: This reaction couples an activated aryl halide, typically 2-chloro-5-nitrobenzonitrile or 2-fluoro-5-nitrobenzonitrile, with piperidine. This palladium-catalyzed method is favored for its high functional group tolerance and generally high yields.[1][2]

  • Nitro Group Reduction: The resulting intermediate, 5-nitro-2-(piperidin-1-yl)benzonitrile, is then reduced to the target amine. Common methods include catalytic hydrogenation or chemical reduction.

This approach avoids harsh conditions often associated with older methods like nucleophilic aromatic substitution (SNAr), which might require high temperatures and pressures.[1]

Q2: Why is the Buchwald-Hartwig amination preferred over classical SNAr for this synthesis?

While SNAr is a potential pathway, the Buchwald-Hartwig amination offers several distinct advantages for this specific transformation, particularly for scale-up:

  • Milder Conditions: It generally proceeds at lower temperatures than SNAr, which reduces the risk of side reactions and decomposition of sensitive functional groups.

  • Broader Substrate Scope: It is highly effective for a wide range of amines and aryl halides.[1]

  • Higher Selectivity: The catalytic nature of the reaction often leads to cleaner product profiles with fewer byproducts, simplifying downstream purification.

  • Catalyst Evolution: Over the years, multiple "generations" of highly efficient and robust catalyst systems (ligands and palladium precursors) have been developed, making the reaction reliable and scalable.[1][3]

Q3: What are the primary safety concerns when handling the reagents for this synthesis on a larger scale?

Scaling up this synthesis introduces significant safety considerations that must be rigorously addressed.

  • Piperidine: This reagent is a highly flammable liquid and vapor.[4][5] It is also toxic if it comes into contact with skin or is inhaled, and it can cause severe skin burns and eye damage.[6][7] For scale-up, it is critical to use a closed system for transfers, ensure all equipment is properly grounded to prevent static discharge, and work in a well-ventilated area with explosion-proof equipment.[4][5][8] Personal protective equipment (PPE), including chemical-resistant gloves, clothing, and eye/face protection, is mandatory.[6][8]

  • Palladium Catalysts: While not as acutely hazardous as piperidine, palladium catalysts, especially on carbon (Pd/C) used for hydrogenation, are pyrophoric when dry and exposed to air. The catalyst must be handled wet or under an inert atmosphere.

  • Hydrogen Gas: For catalytic hydrogenation, the use of hydrogen gas presents a major explosion hazard. A dedicated, properly designed hydrogenation facility with appropriate safety interlocks, monitoring, and ventilation is required.

  • Strong Bases: Bases like sodium tert-butoxide (NaOtBu) are often used in the Buchwald-Hartwig reaction. They are corrosive and react violently with water. Handling must be done under anhydrous conditions.

Process Workflow & Scale-Up Considerations

The overall process can be visualized as a sequence of key unit operations, each with specific scale-up challenges.

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Nitro Reduction start Starting Materials (2-Chloro-5-nitrobenzonitrile, Piperidine) reagents Reagents (Pd Catalyst, Ligand, Base, Solvent) start->reagents reaction1 C-N Coupling Reaction (Heat, Inert Atmosphere) reagents->reaction1 workup1 Aqueous Workup & Phase Separation reaction1->workup1 isolation1 Solvent Swap & Crystallization workup1->isolation1 product1 Intermediate (5-Nitro-2-(piperidin-1-yl)benzonitrile) isolation1->product1 reagents2 Reduction System (e.g., H2, Pd/C, Solvent) product1->reagents2 reaction2 Hydrogenation Reaction (Pressure, Temperature) reagents2->reaction2 filtration Catalyst Filtration (e.g., Celite® pad, under N2) reaction2->filtration crystallization Final Product Crystallization filtration->crystallization drying Vacuum Drying crystallization->drying final_product Final Product (5-Amino-2-(piperidin-1-yl)benzonitrile) drying->final_product

Caption: High-level workflow for the two-step synthesis.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and scale-up process.

Problem 1: Low or Stalled Conversion in Buchwald-Hartwig Step
  • Possible Cause A: Inactive Catalyst. The Pd(0) active species may not have formed efficiently, or the catalyst may have been poisoned.

    • Solution: Ensure you are using high-purity, anhydrous reagents and solvents. Oxygen is detrimental to the catalyst; thoroughly degas your solvent and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the process.[2] Consider using a pre-formed Pd(0) catalyst or a more robust ligand system.

  • Possible Cause B: Improper Base Selection/Strength. The chosen base may not be strong enough to deprotonate the amine or may have poor solubility in the reaction medium.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, for substrates sensitive to strong bases, weaker bases like K₂CO₃ or Cs₂CO₃ can be used, though they may require higher temperatures or longer reaction times.[2] Ensure the base is finely powdered and dry for optimal reactivity.

  • Possible Cause C: Ligand Degradation or Inappropriateness. The phosphine ligand may be oxidizing or may not be suitable for the specific substrate.

    • Solution: Use bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos, which are designed to stabilize the palladium center and promote the key reductive elimination step.[3] See the table below for a comparison.

Parameter Pd₂(dba)₃ / XPhos Pd(OAc)₂ / SPhos (THP-Dipp)Pd(cinn)Cl [9]
Precursor Type Pd(0) PrecatalystPd(II) PrecatalystNHC-Pd Precatalyst
Typical Loading 0.5 - 2 mol%1 - 3 mol%3 - 5 mol%
Pros Highly active, general useAir-stable, easy to handleEffective for challenging couplings
Cons Air-sensitiveRequires in-situ reductionHigher cost, may require optimization
Best For General purpose, high-turnoverProcess development, ease of handlingLow-reactivity substrates

Table 1: Comparison of common catalyst systems for Buchwald-Hartwig amination.

Problem 2: Incomplete Nitro Group Reduction
  • Possible Cause A: Catalyst Inactivation (Hydrogenation). The Pd/C catalyst surface can be poisoned by impurities (e.g., sulfur or halide traces from the previous step).

    • Solution: Ensure the intermediate, 5-nitro-2-(piperidin-1-yl)benzonitrile, is purified to a high degree before reduction. A simple carbon or silica plug filtration of the intermediate solution can remove many catalyst poisons. Increase catalyst loading if the problem persists, but this is a less economical solution.

  • Possible Cause B: Insufficient Mass Transfer (Hydrogenation). On a large scale, ensuring efficient contact between hydrogen gas, the liquid phase (substrate), and the solid catalyst is challenging.

    • Solution: This is a classic scale-up issue. The reactor's agitation speed and impeller design are critical. A gas-inducing impeller (e.g., a Rushton turbine) is necessary to disperse hydrogen effectively. Ensure the agitation is sufficient to keep the catalyst suspended uniformly without causing excessive shear that could break down the catalyst particles.

  • Possible Cause C: Exothermic Reaction Runaway. Nitro group reductions are highly exothermic. A rapid rise in temperature can alter the reaction pathway and lead to side products or incomplete conversion.

    • Solution: Implement strict temperature control. On a large scale, this means adding the reducing agent (or controlling hydrogen flow) at a controlled rate to allow the reactor's cooling system to manage the heat output. For chemical reductions (e.g., using iron in acetic acid), portion-wise addition of the iron powder is essential.

Method Reagents Pros Cons & Scale-Up Issues
Catalytic Hydrogenation H₂, Pd/CHigh yield, clean product (water is the only byproduct)Requires specialized high-pressure reactor; pyrophoric catalyst; mass transfer limitations.
Chemical Reduction Fe / NH₄Cl or Acetic AcidCheaper, no specialized equipment neededGenerates large amounts of iron oxide waste (workup intensive); can be highly exothermic.
Transfer Hydrogenation Ammonium formate, Pd/CAvoids high-pressure H₂ gasMore expensive H-donor; can be slower.

Table 2: Comparison of common nitro reduction methods for scale-up.

Problem 3: Product Isolation and Purification Difficulties
  • Possible Cause A: Oily Product or Poor Crystallization. The final product may not crystallize easily from the reaction mixture or chosen solvent system.

    • Solution: Perform a solvent screen for recrystallization. A common choice is a binary system like Isopropanol/Water or Toluene/Heptane. Ensure slow cooling and gentle agitation to promote the growth of large, pure crystals. Seeding the solution with a small amount of pure product can be highly effective.

  • Possible Cause B: Impurities Co-crystallizing with the Product. Byproducts from side reactions may have similar solubility profiles to the desired product.

    • Solution: Adjust the pH of the aqueous phase during workup. The amino group on the final product is basic. Washing the organic solution with a dilute, weak acid could extract the product, leaving non-basic impurities behind. The product can then be liberated by basifying the aqueous layer and re-extracting. Alternatively, an upstream purification of the nitro-intermediate is often simpler.

G cluster_coupling Buchwald-Hartwig Step cluster_reduction Nitro Reduction Step action_node action_node start Low Yield or Stalled Reaction? coupling_check Inert Atmosphere Maintained? start->coupling_check Yes reduction_check Intermediate Sufficiently Pure? start->reduction_check No coupling_reagents Reagents Anhydrous & High Purity? coupling_check->coupling_reagents Yes action_node_1 Action: Improve Degassing & N2/Ar Blanket coupling_check->action_node_1 No coupling_base Base Strength Sufficient? coupling_reagents->coupling_base Yes action_node_2 Action: Use Anhydrous Solvents/Reagents coupling_reagents->action_node_2 No coupling_ligand Ligand Appropriate & Not Degraded? coupling_base->coupling_ligand Yes action_node_3 Action: Switch to Stronger Base (e.g., NaOtBu) coupling_base->action_node_3 No action_node_4 Action: Screen Alternative Ligands (e.g., XPhos) coupling_ligand->action_node_4 Yes reduction_mass Agitation/H2 Dispersion Adequate? reduction_check->reduction_mass Yes action_node_5 Action: Purify Intermediate (Carbon treat/Recrystallize) reduction_check->action_node_5 No reduction_temp Exotherm Controlled? reduction_mass->reduction_temp Yes action_node_6 Action: Increase Agitation Speed/ Check Impeller Design reduction_mass->action_node_6 No action_node_7 Action: Slow Reagent Addition/ Improve Cooling reduction_temp->action_node_7 No

Caption: Troubleshooting decision tree for low-yield issues.

Scalable Experimental Protocols

These protocols are illustrative and must be adapted and optimized based on specific laboratory or plant equipment and safety procedures.

Protocol 1: Buchwald-Hartwig Amination (Kilogram Scale)
  • Reactor Preparation: To a clean, dry, 100 L glass-lined reactor, charge 2-chloro-5-nitrobenzonitrile (5.0 kg, 27.4 mol).

  • Solvent Addition: Add anhydrous toluene (50 L). Begin agitation and inert the vessel by performing three vacuum/nitrogen purge cycles.

  • Reagent Premix: In a separate, inerted addition vessel, charge piperidine (3.0 kg, 35.2 mol), followed by sodium tert-butoxide (3.4 kg, 35.4 mol).

  • Catalyst Addition: Under a strong nitrogen counter-flow, add the palladium precursor (e.g., Pd₂(dba)₃, 125 g, 0.137 mol) and the ligand (e.g., XPhos, 143 g, 0.30 mol) to the main reactor.

  • Reaction: Heat the reactor contents to 80-85 °C. Once at temperature, slowly add the piperidine/base slurry from the addition vessel over 1-2 hours, monitoring the internal temperature.

  • Monitoring: Hold the reaction at 80-85 °C for 4-8 hours. Monitor the reaction progress by HPLC until the starting material is <1% remaining.

  • Workup: Cool the reactor to 20 °C. Slowly and carefully quench the reaction by adding water (25 L). Agitate for 30 minutes, then stop and allow the layers to separate. Drain the lower aqueous layer.

  • Isolation: Concentrate the organic layer under vacuum to approximately 1/3 of its volume. Add heptane (20 L) to initiate crystallization. Cool slowly to 0-5 °C and hold for at least 2 hours. Filter the resulting solid, wash with cold heptane, and dry under vacuum to yield 5-nitro-2-(piperidin-1-yl)benzonitrile.

Protocol 2: Catalytic Hydrogenation (Kilogram Scale)
  • Reactor Setup: Charge the purified 5-nitro-2-(piperidin-1-yl)benzonitrile (4.0 kg, 17.3 mol) and methanol (40 L) to a 100 L stainless steel hydrogenation reactor.

  • Catalyst Slurry: In a separate container, prepare a slurry of 5% Pd/C (50% wet, 200 g) in methanol (1 L).

  • Catalyst Charging: Purge the reactor with nitrogen. Under a nitrogen atmosphere, carefully transfer the catalyst slurry into the reactor.

  • Hydrogenation: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 50 psi (approx. 3.5 bar) with hydrogen.

  • Reaction: Heat the reactor to 40-45 °C. Maintain agitation to ensure catalyst suspension. The reaction is typically complete in 6-12 hours, indicated by the cessation of hydrogen uptake.

  • Catalyst Removal: Cool the reactor to 20 °C and vent the hydrogen. Purge three times with nitrogen. Filter the reaction mixture through a bed of Celite® under a nitrogen blanket to remove the Pd/C catalyst. Caution: The catalyst is pyrophoric and must not be allowed to dry in air.

  • Isolation: Concentrate the filtrate under vacuum. Add a suitable anti-solvent (e.g., water or heptane) to crystallize the product. Filter the solid, wash with the anti-solvent, and dry under vacuum at <50 °C to yield 5-Amino-2-(piperidin-1-yl)benzonitrile.

References

  • Penta chemicals. (2024, May 7).
  • Cole-Parmer.
  • Chemos GmbH&Co.KG.
  • Jubilant Life Sciences Limited.
  • Carl ROTH. (2025, March 31).
  • Wikipedia.
  • Chemistry LibreTexts. (2023, June 30).
  • MDPI. (2021). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction.
  • ChemistryTalk. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Routes of 5-Amino-2-(piperidin-1-yl)benzonitrile

For researchers and professionals in the field of drug development, the efficient and scalable synthesis of key intermediates is paramount. 5-Amino-2-(piperidin-1-yl)benzonitrile is a valuable building block, and its syn...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development, the efficient and scalable synthesis of key intermediates is paramount. 5-Amino-2-(piperidin-1-yl)benzonitrile is a valuable building block, and its synthesis can be approached through several strategic pathways. This guide provides an in-depth comparison of two prominent synthetic routes: a classical two-step approach involving Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction, and a more modern, single-step Palladium-catalyzed Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and limitations.

Introduction to 5-Amino-2-(piperidin-1-yl)benzonitrile

5-Amino-2-(piperidin-1-yl)benzonitrile serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The presence of a primary aromatic amine, a tertiary amine incorporated in a piperidine ring, and a nitrile group provides multiple points for further chemical modification, making it a versatile scaffold in medicinal chemistry. The choice of synthetic route to this compound can significantly impact yield, purity, cost, and scalability.

Route 1: Nucleophilic Aromatic Substitution (SNAr) and Subsequent Reduction

This classical and often robust two-step approach leverages the principles of SNAr chemistry, which is particularly effective on electron-deficient aromatic rings.

Step 1: Synthesis of 5-Nitro-2-(piperidin-1-yl)benzonitrile via SNAr

The first step involves the reaction of an activated aryl halide, typically 2-fluoro-5-nitrobenzonitrile, with piperidine. The strong electron-withdrawing effect of the nitro group in the para-position to the fluorine atom activates the aromatic ring for nucleophilic attack by piperidine. Fluorine is an excellent leaving group for SNAr reactions, often leading to high yields and clean conversions[1][2].

Step 2: Reduction of the Nitro Group

The nitro group of the intermediate, 5-nitro-2-(piperidin-1-yl)benzonitrile, is then selectively reduced to a primary amine to yield the final product. A key challenge in this step is to avoid the reduction of the nitrile functionality. Reagents such as tin(II) chloride (SnCl₂) in acidic media or catalytic hydrogenation with specific catalysts like Palladium on carbon (Pd/C) are well-suited for the selective reduction of aromatic nitro groups in the presence of a nitrile[3].

Experimental Protocol: Route 1

Step 1: Synthesis of 5-Nitro-2-(piperidin-1-yl)benzonitrile

Materials:

  • 2-Fluoro-5-nitrobenzonitrile

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add piperidine (1.2 eq) dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-nitro-2-(piperidin-1-yl)benzonitrile.

Step 2: Synthesis of 5-Amino-2-(piperidin-1-yl)benzonitrile

Materials:

  • 5-Nitro-2-(piperidin-1-yl)benzonitrile

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • Suspend 5-nitro-2-(piperidin-1-yl)benzonitrile (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated HCl dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat at reflux for 3-4 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-amino-2-(piperidin-1-yl)benzonitrile.

Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, modern method for the formation of carbon-nitrogen bonds via a palladium-catalyzed cross-coupling reaction[4][5]. This approach offers a more direct, single-step synthesis of the target molecule from a pre-functionalized aminobenzonitrile derivative.

This reaction typically involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base[6][7]. For the synthesis of 5-amino-2-(piperidin-1-yl)benzonitrile, the starting materials would be 2-chloro- or 2-bromo-5-aminobenzonitrile and piperidine. The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands often being preferred to promote the key steps of oxidative addition and reductive elimination[5].

Experimental Protocol: Route 2

Materials:

  • 2-Bromo-5-aminobenzonitrile

  • Piperidine

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar biarylphosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a dry, sealable reaction tube equipped with a magnetic stir bar, add 2-bromo-5-aminobenzonitrile (1.0 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene, followed by piperidine (1.2 eq) via syringe.

  • Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion (typically 12-24 hours), cool the reaction to room temperature.

  • Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Comparative Analysis

ParameterRoute 1: SNAr & ReductionRoute 2: Buchwald-Hartwig Amination
Number of Steps 21
Starting Materials 2-Fluoro-5-nitrobenzonitrile, Piperidine2-Bromo-5-aminobenzonitrile, Piperidine
Reagents & Catalysts K₂CO₃, SnCl₂·2H₂O, HClPd(OAc)₂, Phosphine Ligand, NaOtBu
Typical Overall Yield Good to Excellent (often >75%)Good to Excellent (often >80%)
Reaction Conditions Step 1: 80 °C; Step 2: Reflux100-110 °C
Scalability Generally good, well-established chemistry.Can be challenging due to catalyst cost and sensitivity.
Cost Generally lower cost reagents.Higher cost due to palladium catalyst and phosphine ligand.
Substrate Scope Limited by the requirement for a strongly activated aryl halide.Broader scope, applicable to less activated aryl halides.
Safety & Waste Use of tin salts can be a disposal concern.Palladium and phosphine ligand residues need to be managed.

Discussion and Causality Behind Experimental Choices

The choice between these two synthetic routes is often dictated by a balance of factors including cost, scale, and the availability of starting materials.

Route 1 is a workhorse of traditional organic synthesis. The SNAr reaction is highly reliable and predictable when a strongly activated substrate like 2-fluoro-5-nitrobenzonitrile is used. The high electronegativity of fluorine makes it an excellent leaving group in this context, and the reaction is often high-yielding[1]. The subsequent reduction of the nitro group is also a well-established transformation. The use of SnCl₂ in HCl is a classic and effective method, though from a green chemistry perspective, the generation of tin-containing waste is a drawback. Catalytic hydrogenation would be a cleaner alternative, but care must be taken to select a catalyst and conditions that do not affect the nitrile group.

Route 2 , the Buchwald-Hartwig amination, represents a more elegant and convergent approach. Its primary advantage is the ability to form the C-N bond in a single step, which can lead to higher overall efficiency and reduced labor. This method is particularly valuable when the corresponding nitro-activated aryl halide required for an SNAr reaction is unavailable or difficult to prepare. The palladium catalyst, in conjunction with a bulky, electron-rich phosphine ligand, is capable of activating the C-Br bond of the less reactive 2-bromo-5-aminobenzonitrile for coupling with piperidine[6][8]. The use of a strong, non-nucleophilic base like sodium tert-butoxide is essential to deprotonate the amine and facilitate the catalytic cycle[5]. While highly effective, the cost of the palladium catalyst and specialized ligand can be a significant consideration, especially on a large scale. Furthermore, the reaction is sensitive to air and moisture, requiring inert atmosphere techniques.

Visualization of Synthetic Workflows

Route1 cluster_0 Route 1: SNAr and Reduction 2-Fluoro-5-nitrobenzonitrile 2-Fluoro-5-nitrobenzonitrile SNAr_Reaction SNAr Reaction (K2CO3, DMF, 80 °C) 2-Fluoro-5-nitrobenzonitrile->SNAr_Reaction Piperidine Piperidine Piperidine->SNAr_Reaction Intermediate 5-Nitro-2-(piperidin-1-yl)benzonitrile SNAr_Reaction->Intermediate Reduction Reduction (SnCl2, HCl, EtOH) Intermediate->Reduction Final_Product_1 5-Amino-2-(piperidin-1-yl)benzonitrile Reduction->Final_Product_1

Caption: Workflow for the two-step synthesis via SNAr and reduction.

Route2 cluster_1 Route 2: Buchwald-Hartwig Amination 2-Bromo-5-aminobenzonitrile 2-Bromo-5-aminobenzonitrile BH_Reaction Buchwald-Hartwig Amination (Pd(OAc)2, XPhos, NaOtBu, Toluene, 110 °C) 2-Bromo-5-aminobenzonitrile->BH_Reaction Piperidine_2 Piperidine Piperidine_2->BH_Reaction Final_Product_2 5-Amino-2-(piperidin-1-yl)benzonitrile BH_Reaction->Final_Product_2

Caption: Workflow for the single-step Buchwald-Hartwig amination.

Conclusion

Both the classical SNAr/reduction sequence and the modern Buchwald-Hartwig amination are viable and effective methods for the synthesis of 5-amino-2-(piperidin-1-yl)benzonitrile. The SNAr route is often favored for its simplicity, cost-effectiveness, and the robustness of the reactions, provided the activated nitroaromatic precursor is readily available. The Buchwald-Hartwig amination offers a more convergent and often higher-yielding single-step alternative, particularly for substrates that are not amenable to SNAr conditions. The ultimate choice of synthetic strategy will depend on a careful evaluation of factors such as the scale of the synthesis, the cost and availability of starting materials and reagents, and the specific capabilities of the manufacturing or laboratory environment.

References

  • T. V. Grygorenko, et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–197. [Link]

  • S. Caddick, et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • M. A. Ali, et al. (2013). Synthesis and dual D2 and 5-HT1A receptor binding affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1033-1042. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

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  • Y. Wang, et al. (2021). Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. Chemical Science, 12(3), 1144-1150. [Link]

  • A. J. N'Gouan, et al. (2009). 5-Nitro-1-(2-piperidinoethyl)-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2880. [Link]

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  • A. S. Dudnik, et al. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 29(9), 2151. [Link]

  • A. A. D. Gnanamgari, et al. (2009). Palladium-catalyzed amination of piperidine with aryl chlorides. Tetrahedron Letters, 50(26), 3322-3324. [Link]

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  • M. A. Ali, et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18043-18053. [Link]

  • W. M. Al-Adiwish, et al. (2011). 3-Amino-5-(piperidin-1-yl)thiophene-2,4-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o138. [Link]

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Comparative

A Senior Application Scientist's Guide to Catalytic Systems for the Synthesis of Substituted Benzonitriles

Introduction: The Central Role of Benzonitriles in Modern Chemistry Substituted benzonitriles are not merely organic molecules; they are foundational pillars in the architecture of countless high-value compounds. Their v...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Benzonitriles in Modern Chemistry

Substituted benzonitriles are not merely organic molecules; they are foundational pillars in the architecture of countless high-value compounds. Their versatile cyano group serves as a key synthetic intermediate, readily transformable into amines, amides, carboxylic acids, and ketones. This versatility makes them indispensable in the development of pharmaceuticals, agrochemicals, and advanced functional materials.[1][2][3] Consequently, the pursuit of efficient, robust, and scalable methods for their synthesis is a paramount objective in chemical research and process development.

The primary strategies for synthesizing benzonitriles have evolved significantly. While classical methods like the Sandmeyer reaction remain relevant, the field has been revolutionized by transition-metal-catalyzed cross-coupling reactions.[4][5][6] These modern techniques offer unparalleled functional group tolerance and substrate scope. This guide provides an in-depth comparison of the dominant catalytic systems, focusing on palladium, nickel, and copper-based catalysts. We will dissect their mechanistic underpinnings, compare their performance with quantitative data, and provide field-proven experimental protocols to empower researchers in selecting the optimal system for their specific synthetic challenges.

Comparative Analysis of Dominant Catalytic Systems

The choice of catalyst is the most critical parameter in designing a successful benzonitrile synthesis. The decision hinges on factors such as the reactivity of the starting aryl halide, cost considerations, functional group compatibility, and the toxicity of the cyanide source.

Palladium-Catalyzed Cyanation: The Versatile Workhorse

Since its discovery by Takagi in 1973, palladium-catalyzed cyanation has become the gold standard for benzonitrile synthesis, prized for its broad functional group compatibility and catalytic efficacy.[1][7] Continuous innovation in ligand design has expanded its applicability from reactive aryl iodides and bromides to the more challenging and cost-effective aryl chlorides.[7][8]

Mechanistic Rationale: The catalytic cycle is a well-understood, three-stage process involving a Pd(0)/Pd(II) redox couple.[9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.

  • Transmetalation/Cyanide Exchange: The halide on the palladium complex is exchanged for a cyano group from the cyanide source.

  • Reductive Elimination: The aryl and cyano groups couple and are eliminated from the palladium center, forming the Ar-CN product and regenerating the active Pd(0) catalyst.[9]

A significant challenge in this reaction is the potential for the catalyst to be deactivated by excess cyanide ions, which can form stable, inactive palladium-cyanide complexes.[10] Modern catalyst systems, particularly those using advanced biarylphosphine ligands and safer cyanide sources, have been engineered to mitigate this issue, ensuring high catalyst turnover.

Palladium_Catalyzed_Cyanation_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)(X)L₂ pd0->pd2_complex Oxidative Addition pd2_cn_complex Ar-Pd(II)(CN)L₂ pd2_complex->pd2_cn_complex Transmetalation (Cyanide Exchange) pd2_cn_complex->pd0 Reductive Elimination ar_cn Ar-CN pd2_cn_complex->ar_cn m_x M-X pd2_cn_complex->m_x ar_x Ar-X ar_x->pd0 cn_source M-CN cn_source->pd2_complex

Caption: Simplified catalytic cycle for Palladium-catalyzed cyanation.

Performance Comparison: The choice of ligand and cyanide source is critical. The development of bulky, electron-rich phosphine ligands (e.g., XPhos) and palladacycle precatalysts has enabled the efficient cyanation of even unactivated aryl chlorides at low catalyst loadings.[10] The transition from highly toxic cyanide salts like KCN to safer alternatives such as potassium ferrocyanide (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂) represents a major advance in process safety.[10][11][12]

Table 1: Performance Data for Selected Palladium-Catalyzed Cyanation Systems

Entry Aryl Halide Cyanide Source Catalyst (mol%) Ligand (mol%) Solvent Temp (°C) Time (h) Yield (%) Reference
1 4-Chlorotoluene K₄[Fe(CN)₆]·3H₂O 2 (Palladacycle) 4 (XPhos) Dioxane/H₂O 100 1 95 [4]
2 4-Bromobenzonitrile Zn(CN)₂ 2 (Pd₂(dba)₃) 4 (dppf) DMA 80 3 >99 [10]
3 1-Bromo-4-methoxybenzene KCN 1 (Pd(OAc)₂) 2 (dppf) Toluene 100 18 92 [7]

| 4 | 2-Chloropyridine | Zn(CN)₂ | 5 (Pd(OAc)₂) | 10 (XPhos) | DMAc | 120 | 24 | 85 |[4] |

Nickel-Catalyzed Cyanation: The Economical Alternative

Nickel catalysis has emerged as a powerful and more sustainable alternative to palladium for the synthesis of aryl nitriles.[2][13] As a more earth-abundant and less expensive metal, nickel offers significant cost advantages, particularly for large-scale industrial applications. Modern nickel-based systems demonstrate remarkable efficiency and versatility, often under milder conditions than traditional methods.[2]

Mechanistic Rationale: The mechanism of nickel-catalyzed cyanation is generally analogous to the palladium cycle, proceeding through a Ni(0)/Ni(II) redox pathway. However, nickel's unique electronic properties can sometimes favor different reaction pathways or allow for the activation of substrates that are challenging for palladium.

Performance Comparison: Nickel catalysts are effective with a wide range of cyanide sources, including metal cyanides and, notably, organic nitriles, which can serve as less toxic cyano-group donors.[2][3] The development of air-tolerant nickel catalyst systems has further enhanced their practical utility by simplifying reaction setup.[2]

Table 2: Performance Data for Selected Nickel-Catalyzed Cyanation Systems

Entry Aryl Halide Cyanide Source Catalyst (mol%) Ligand (mol%) Solvent Temp (°C) Time (h) Yield (%) Reference
1 4-Bromotoluene MPMN¹ 10 (NiBr₂(bpy)) - DMAc 80 16 92 [4]
2 4-Chloroanisole Zn(CN)₂ 5 (NiCl₂) 10 (XantPhos) Toluene 110 24 88 [2]
3 1-Iodonaphthalene KCN 5 (Ni(CN)₂) 10 (dppf) NMP 60 6 95 [2]
4 Phenyl Trimetylsilyl Ether NaCN 10 (NiCl₂(dme)) 20 (dppf) Toluene 80 24 78 [2]

¹MPMN = 2-Methyl-2-phenylmalononitrile

Copper-Catalyzed Cyanation: The Classical and Modern Tool

Copper has the longest history in cyanation chemistry, dating back to the classical Sandmeyer and Rosenmund-von Braun reactions.[14] While these often require stoichiometric amounts of copper salts, modern research has established efficient copper- catalyzed systems. These methods are particularly valuable for direct C-H cyanation, offering a distinct and atom-economical approach to benzonitrile synthesis.[15][16]

Mechanistic Rationale: The mechanisms for copper-mediated cyanation are diverse. They can proceed through pathways similar to palladium and nickel, but can also involve Cu(I)/Cu(III) cycles or free-radical pathways, especially when using novel cyanide sources like azobisisobutyronitrile (AIBN).[16] This mechanistic flexibility allows copper to engage in unique transformations not readily accessible with other metals.

Performance Comparison: Copper systems are often simpler and do not always require complex, expensive ligands. The use of ligands such as 1,2-diamines can significantly accelerate the reaction.[17] Copper catalysis is particularly noteworthy for its ability to use non-traditional cyanide surrogates.[15][17]

Table 3: Performance Data for Selected Copper-Catalyzed Cyanation Systems | Entry | Starting Material | Cyanide Source | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |:---:|:---|:---|:---:|:---:|:---:|:---:|:---:|:---:|:---:| | 1 | Iodobenzene | CuCN (1.2 equiv) | - | Pyridine | 150 | 24 | 85 |[14] | | 2 | 1,3-Dimethoxybenzene | Benzyl Nitrile | 20 (Cu(OAc)₂) | Dichlorobenzene | 140 | 24 | 75 (C-H) |[15] | | 3 | 4-Iodotoluene | NaCN | 10 (CuI) | Toluene | 110 | 24 | 93 |[17] | | 4 | N-phenyl-2-aminopyridine | AIBN | 20 (Cu(OAc)₂) | Dichlorobenzene | 130 | 12 | 81 (C-H) |[16] |

The Sandmeyer Reaction: A Foundational Approach

No discussion of benzonitrile synthesis is complete without the Sandmeyer reaction. This classic two-step transformation converts an aromatic amine (aniline) first into a diazonium salt, which is then displaced by a cyanide group using copper(I) cyanide.[4][5][6]

Causality and Workflow: The reliability of this reaction stems from the excellent leaving group potential of dinitrogen gas (N₂), which is liberated during the second step. The use of a copper(I) catalyst is crucial, as it facilitates a single-electron transfer to the diazonium salt, initiating a radical-nucleophilic aromatic substitution pathway that leads to the final product.[6]

Sandmeyer_Reaction_Workflow aniline Substituted Aniline (Ar-NH₂) diazonium Aryl Diazonium Salt (Ar-N₂⁺X⁻) aniline->diazonium Step 1: Diazotization (NaNO₂, HCl, 0-5 °C) benzonitrile Substituted Benzonitrile (Ar-CN) diazonium->benzonitrile Step 2: Cyanation (CuCN)

Caption: The two-step workflow of the Sandmeyer reaction.

While robust, the Sandmeyer reaction's scope can be limited by the stability of the diazonium salt intermediate, which is often prepared and used at low temperatures without isolation. It is less tolerant of sensitive functional groups compared to modern cross-coupling methods.

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems. The reasoning behind critical steps is explained to ensure both reproducibility and a deeper understanding of the chemistry.

Protocol 1: Palladium-Catalyzed Cyanation of an Aryl Chloride (Safe Cyanide Source)

This protocol utilizes a modern palladacycle precatalyst and the non-toxic cyanide source potassium ferrocyanide, representing a safe and highly efficient method.[4]

  • Materials:

    • Ethyl 4-chlorobenzoate (1.0 mmol)

    • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.6 equiv)

    • Palladacycle precatalyst (e.g., XPhos Pd G3, 2 mol%)

    • XPhos ligand (4 mol%)

    • Potassium acetate (KOAc, 1.5 equiv)

    • Dioxane (2 mL)

    • Water (2.5 mL)

  • Procedure:

    • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add ethyl 4-chlorobenzoate, potassium ferrocyanide trihydrate, the palladacycle precatalyst, XPhos ligand, and potassium acetate.

    • Inerting the Atmosphere: Seal the vial and thoroughly evacuate and backfill with an inert gas (e.g., argon) three times. Causality: This step is critical to remove oxygen, which can oxidize and deactivate the catalytically active Pd(0) species.

    • Solvent Addition: Add dioxane and water via syringe. The biphasic system is crucial for dissolving both the organic substrate and the inorganic cyanide salt.

    • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 1 hour. Monitor reaction completion by TLC or GC-MS.

    • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired benzonitrile.[4]

Protocol 2: Nickel-Catalyzed Cyanation of an Aryl Bromide

This protocol demonstrates a cost-effective nickel-catalyzed approach using an organic cyanide source.[4]

  • Materials:

    • Aryl bromide (1.0 mmol)

    • 2-Methyl-2-phenylmalononitrile (MPMN, 1.2 equiv)

    • NiBr₂(bpy)·xH₂O (10 mol%)

    • N,N-Dimethylacetamide (DMAc, 2 mL)

  • Procedure:

    • Glovebox Setup: In an inert atmosphere glovebox, combine the aryl bromide, MPMN, and NiBr₂(bpy)·xH₂O in a reaction vial. Causality: While some modern Ni systems are air-tolerant, using a glovebox ensures the highest reproducibility by excluding oxygen and moisture that can interfere with the catalyst.

    • Solvent Addition: Add DMAc and seal the vial tightly.

    • Reaction: Remove the vial from the glovebox and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for 16 hours.

    • Workup: After cooling, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purification: Purify the residue by flash chromatography to obtain the pure benzonitrile.[4]

Summary and Future Outlook

The synthesis of substituted benzonitriles has a rich history and a vibrant future. The choice of catalytic system is a strategic decision that balances cost, efficiency, safety, and substrate scope.

Table 4: High-Level Comparison of Catalytic Strategies

Feature Palladium-Catalyzed Nickel-Catalyzed Copper-Catalyzed Sandmeyer Reaction
Cost High Low-Moderate Low Low
Substrate Scope Very Broad (Ar-I, Br, Cl, OTf) Broad (Ar-I, Br, Cl) Moderate (Ar-I, Br, C-H) Moderate (Anilines)
Functional Group Tolerance Excellent Good-Excellent Moderate-Good Moderate
Key Advantage High reliability and broadest scope Cost-effective, sustainable C-H activation capability Simple, classical method

| Key Limitation | Catalyst cost and poisoning | Sensitivity to air/moisture (older systems) | Higher catalyst loading, harsher conditions | Diazonium instability, safety |

Looking ahead, the field is moving towards even more sustainable and efficient methodologies. The development of catalysts that operate at room temperature, in aqueous media, or are driven by photoredox chemistry will continue to redefine the landscape.[12] Furthermore, the expansion of direct C-H cyanation techniques will provide more atom-economical pathways, minimizing waste and simplifying synthetic routes. The continued evolution of catalytic systems ensures that the synthesis of these vital benzonitrile building blocks will become ever more powerful and accessible.

References

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. [Link]

  • Nickel-Catalyzed Cyanation of Aryl Halides. MDPI. [Link]

  • Copper-catalyzed cyanation of arenes using benzyl nitrile as a cyanide anion surrogate. Chemical Communications. [Link]

  • Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Science. [Link]

  • Process for the transition metal catalyzed cyanation of aryl/vinyl halides.
  • Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Transition‐Metal‐Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N‐Cyano‐N‐phenyl‐p‐toluenesulfonamide (NCTS). ResearchGate. [Link]

  • Cyanation – Knowledge and References. Taylor & Francis Online. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. ResearchGate. [Link]

  • Metal-mediated C−CN Bond Activation in Organic Synthesis. ACS Publications. [Link]

  • Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. Chemical Society Reviews. [Link]

  • Nickel-Catalyzed Cyanation of Aryl Halides. PubMed. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC - NIH. [Link]

  • Practical and Scalable Synthesis of a Benzonitrile Derivative via Palladium-Catalyzed Cyanation with Potassium Ferrocyanide. ACS Publications. [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. [Link]

  • Chapter 1. Shodhganga@INFLIBNET. [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances. [Link]

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  • Palladium acetate catalyzed cyanation of aryl halides using Buchwald's 2-(di-t-butylphosphino). Arkivoc. [Link]

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Validation

comparative analysis of 5-Amino-2-(piperidin-1-yl)benzonitrile synthesis methods

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Amino-2-(piperidin-1-yl)benzonitrile is a valuable substituted aniline derivative, serving as a crucial building block in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-(piperidin-1-yl)benzonitrile is a valuable substituted aniline derivative, serving as a crucial building block in medicinal chemistry. Its structure, featuring a primary aromatic amine, a tertiary amine incorporated in a piperidine ring, and a nitrile group, offers multiple points for further chemical modification. The strategic importance of this intermediate necessitates efficient and scalable synthetic routes. This guide will dissect and compare two prominent synthetic pathways, providing the technical details required for practical implementation and optimization.

Method 1: Two-Step Synthesis via Nucleophilic Aromatic Substitution (SNAr) and Nitro Group Reduction

This classical and widely employed route is a reliable two-stage process that begins with the introduction of the piperidine moiety onto an activated aromatic ring, followed by the reduction of a nitro group to the desired primary amine.

Step 1: Synthesis of 2-(Piperidin-1-yl)-5-nitrobenzonitrile via SNAr

The first step involves the nucleophilic aromatic substitution of a halogen on an electron-deficient benzonitrile derivative with piperidine. The presence of a strongly electron-withdrawing nitro group in the para-position to the leaving group (a halogen) is crucial for activating the aromatic ring towards nucleophilic attack. 2-Chloro-5-nitrobenzonitrile is a common and commercially available starting material for this transformation.

Causality of Experimental Choices:

  • Solvent: A polar aprotic solvent such as Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is typically chosen to dissolve the polar starting materials and facilitate the formation of the charged intermediate (Meisenheimer complex).

  • Base: A mild inorganic base like potassium carbonate (K₂CO₃) is often used to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.

  • Temperature: The reaction is generally heated (e.g., 80-100 °C) to overcome the activation energy of the substitution on the aromatic ring.

  • To a solution of 2-chloro-5-nitrobenzonitrile (1.0 equivalent) in anhydrous DMSO, add piperidine (1.2 equivalents) and powdered potassium carbonate (2.0 equivalents).

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water with vigorous stirring to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts and residual solvent.

  • Dry the crude product in a vacuum oven. Further purification can be achieved by recrystallization from ethanol.

Step 2: Reduction of 2-(Piperidin-1-yl)-5-nitrobenzonitrile

The second step is the reduction of the nitro group to a primary amine. Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and effective method for this transformation due to its chemoselectivity, leaving other functional groups like the nitrile and the tertiary amine intact.

Causality of Experimental Choices:

  • Reducing Agent: Tin(II) chloride is a mild reducing agent that is particularly effective for the reduction of aromatic nitro groups. It is readily available and cost-effective.

  • Solvent and Acid: The reaction is typically carried out in a protic solvent like ethanol in the presence of concentrated HCl. The acid is necessary to protonate the nitro group, facilitating the reduction, and to keep the tin species in solution.

  • Work-up: A basic work-up is essential to neutralize the excess acid and to precipitate tin hydroxides, which can then be removed by filtration, allowing for the isolation of the free amine product.

  • Suspend 2-(piperidin-1-yl)-5-nitrobenzonitrile (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (4.0-5.0 equivalents) in concentrated hydrochloric acid dropwise to the suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Method 2: Convergent Synthesis via Buchwald-Hartwig Amination

A more modern approach to constructing the C-N bonds in the target molecule involves palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds under relatively mild conditions and with a broad substrate scope.[1] This strategy can be envisioned as a convergent approach where both the piperidine and the amino group (or a protected equivalent) are introduced in separate, sequential palladium-catalyzed steps on a di-halo benzonitrile precursor.

Causality of Experimental Choices:

  • Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical for the efficiency of the catalytic cycle.[2]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to facilitate the deprotonation of the amine and the subsequent steps in the catalytic cycle.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalyst and reactants.

Conceptual One-Pot, Two-Step Protocol via Buchwald-Hartwig Amination

This theoretical protocol illustrates a potential convergent synthesis starting from 2,5-dibromobenzonitrile.

  • Step A: Monosubstitution with Piperidine:

    • In a glovebox, charge a Schlenk flask with 2,5-dibromobenzonitrile (1.0 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOtBu, 1.2 equivalents).

    • Add piperidine (1.1 equivalents) and anhydrous toluene.

    • Heat the reaction mixture under an inert atmosphere (e.g., at 100 °C) and monitor for the selective formation of 5-bromo-2-(piperidin-1-yl)benzonitrile.

  • Step B: Amination with an Ammonia Equivalent:

    • Upon completion of the first step, cool the reaction mixture.

    • To the same flask, add a second palladium catalyst charge, a different ligand if necessary, more base, and an ammonia equivalent (e.g., benzophenone imine, followed by acidic hydrolysis).

    • Reheat the mixture to complete the second amination.

    • Work-up would involve quenching the reaction, extraction, and purification by column chromatography.

Comparative Analysis

ParameterMethod 1: SNAr & ReductionMethod 2: Buchwald-Hartwig Amination
Starting Materials Readily available, inexpensiveDihalobenzonitriles and specialized catalysts/ligands can be more expensive
Number of Steps Two distinct steps with isolation of intermediatePotentially a one-pot, two-step process, but may require sequential addition of reagents
Reaction Conditions Harsher conditions (reflux, strong acid)Generally milder, but requires strict inert atmosphere
Catalyst No metal catalyst requiredPalladium catalyst and phosphine ligand required
Scalability Well-established and scalableCan be challenging to scale due to catalyst cost and sensitivity
Green Chemistry Use of stoichiometric tin salts and strong acidsUse of a heavy metal catalyst, but in catalytic amounts
Overall Yield Generally good to high yields for both stepsPotentially high yielding, but requires significant optimization

Visualizing the Synthetic Pathways

Method 1: SNAr and Reduction Workflow

A 2-Chloro-5-nitrobenzonitrile C 2-(Piperidin-1-yl)-5-nitrobenzonitrile A->C S_NAr B Piperidine, K2CO3, DMSO E 5-Amino-2-(piperidin-1-yl)benzonitrile C->E Nitro Reduction D SnCl2, HCl, EtOH

Caption: Workflow for the two-step synthesis of 5-Amino-2-(piperidin-1-yl)benzonitrile.

Method 2: Buchwald-Hartwig Amination Catalytic Cycle

Pd(0)L2 Pd(0)L2 ArX-Pd(II)L2 Ar(X)Pd(II)L2 Pd(0)L2->ArX-Pd(II)L2 Oxidative Addition (Ar-X) Amine-Pd(II)L2 [Ar(R2NH)Pd(II)L2]+X- ArX-Pd(II)L2->Amine-Pd(II)L2 Amine Coordination Amido-Pd(II)L Ar(R2N)Pd(II)L Amine-Pd(II)L2->Amido-Pd(II)L Deprotonation (Base) Amido-Pd(II)L->Pd(0)L2 Reductive Elimination (Ar-NR2)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The choice between these two synthetic strategies for 5-Amino-2-(piperidin-1-yl)benzonitrile depends on the specific requirements of the research or development project. The traditional two-step SNAr and reduction method is robust, cost-effective, and highly scalable, making it suitable for large-scale production. The Buchwald-Hartwig amination approach offers a more convergent and potentially milder alternative, which could be advantageous for creating diverse analogues in a library synthesis format, although it may require more significant process optimization and investment in specialized reagents. For most standard applications, the classical two-step synthesis remains the more practical and economically viable option.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald-Hartwig amination. Accounts of Chemical Research, 43(4), 478-489.
  • BenchChem. (2025). Application Notes and Protocols for the Selective Reduction of Aromatic Nitro Compounds with Stannous Chloride Dihydrate.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Azepan-1-yl-5-nitrobenzonitrile.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Journal of Medicinal Chemistry, 1985, 28(1).

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 5-Amino-2-(piperidin-1-yl)benzonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The 5-Amino-2-(piperidin-1-yl)benzonitrile Scaffold The 5-Amino-2-(piperidin-1-yl)benzonitrile core represents a versatile scaffold in medicin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 5-Amino-2-(piperidin-1-yl)benzonitrile Scaffold

The 5-Amino-2-(piperidin-1-yl)benzonitrile core represents a versatile scaffold in medicinal chemistry. It combines several key pharmacophoric features: a benzonitrile group, often found in kinase and DPP-IV inhibitors; a piperidine ring, a common moiety in centrally acting and metabolically targeted drugs; and a strategically placed amino group that can be crucial for target engagement. The interplay of these components allows for a wide range of structural modifications to fine-tune potency, selectivity, and pharmacokinetic properties. While direct and comprehensive SAR studies on this specific scaffold are emerging, a comparative analysis of related structures provides significant insights into its potential as a privileged fragment in drug discovery.

Comparative Analysis of Biological Activity

Based on the current body of research on analogous compounds, derivatives of the 5-Amino-2-(piperidin-1-yl)benzonitrile scaffold are primarily investigated for their potential as inhibitors of DPP-IV and various protein kinases involved in oncology.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

DPP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones like GLP-1.[1] Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes.[2] The 5-Amino-2-(piperidin-1-yl)benzonitrile scaffold shares features with known DPP-IV inhibitors, particularly the presence of a nitrile group which can interact with the active site.

Key SAR Insights from Analogous Scaffolds:

  • The Role of the Nitrile Group: In many classes of DPP-IV inhibitors, a nitrile group serves as a key pharmacophore, forming a covalent but reversible interaction with the catalytic serine residue (Ser630) in the enzyme's active site. This interaction is a hallmark of potent and selective inhibitors.

  • The Amino Group: The amino group on the benzonitrile ring is likely to be a critical hydrogen bond donor, interacting with key residues in the S2 pocket of the DPP-IV enzyme, such as Glu205 and Glu206.[1]

  • The Piperidine Moiety: The piperidine ring is expected to occupy the S1 pocket of the DPP-IV active site. Substitutions on the piperidine ring can significantly impact potency and selectivity. For instance, in related series, an (R)-3-amino group on the piperidine ring has been shown to be crucial for activity.[3]

Table 1: Comparative DPP-IV Inhibitory Activity of Representative Analogues

Compound IDCore ScaffoldKey SubstitutionsDPP-IV IC50 (µM)Reference
Hypothetical 1 5-Amino-2-(piperidin-1-yl)benzonitrileUnsubstituted--
Analog A Pyrrole-2-carbonitrile3-amino-pyrrolidine0.05[3]
Analog B Pyrrole-2-carbonitrile3-(substituted)amino-pyrrolidine0.004[3]
Analog C Imidazolopyrimidine amideVaried amide substituents-[4]

Note: Data for "Hypothetical 1" is not available and is presented for structural comparison. The activities of Analogues A, B, and C are provided to illustrate the impact of similar pharmacophoric features on DPP-IV inhibition.

Kinase Inhibition and Anticancer Activity

The benzonitrile moiety is a well-established feature in a multitude of kinase inhibitors, where it often acts as a hydrogen bond acceptor.[5] Derivatives of this scaffold have been explored as inhibitors of kinases crucial for tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5]

Key SAR Insights from Analogous Scaffolds:

  • Benzonitrile as a Hinge-Binding Motif: The nitrogen of the nitrile group can form a critical hydrogen bond with the hinge region of the kinase ATP-binding site, a common interaction for type I and type II kinase inhibitors.

  • The Amino Group for Selectivity: The 5-amino group can be a key determinant of selectivity, forming additional hydrogen bonds with residues outside the immediate hinge region.

  • The Piperidine Ring for Physicochemical Properties: The piperidine moiety can be modified to modulate solubility, cell permeability, and to explore interactions with solvent-exposed regions of the kinase.

Table 2: Comparative Anticancer Activity of Representative Analogues

Compound IDCore ScaffoldTarget/Cell LineIC50 (µM)Reference
Hypothetical 1 5-Amino-2-(piperidin-1-yl)benzonitrile---
Analog D Pyrimidine-5-carbonitrileHCT-116 (colon)1.14[5]
Analog E Pyrimidine-5-carbonitrileMCF-7 (breast)1.54[5]
Analog F 6-(4-aminopiperidin-1-yl)-pyrimidineSW480 (colorectal)15.70[6]
Analog G 6-(4-aminopiperidin-1-yl)-pyrimidineMCF-7 (breast)16.50[6]

Note: Data for "Hypothetical 1" is not available and is presented for structural comparison. The activities of Analogues D, E, F, and G are provided to illustrate the potential of similar structural motifs in cancer cell lines.

Experimental Protocols

To facilitate comparative studies, detailed protocols for assessing the biological activity of 5-Amino-2-(piperidin-1-yl)benzonitrile derivatives are provided below.

In Vitro DPP-IV Inhibition Assay (Fluorescence-Based)

This protocol describes a method to determine the in vitro inhibitory activity of test compounds against DPP-IV using a fluorogenic substrate.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (λex = 360 nm, λem = 460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well microplate, add 26 µL of the test compound solution to each well.[7]

  • Add 24 µL of DPP-IV enzyme solution (1.73 mU/mL in Tris-HCl buffer) to each well and incubate at 37°C for 10 minutes.[7]

  • Initiate the reaction by adding 50 µL of the DPP-IV substrate, Gly-Pro-AMC (200 µM in Tris-HCl buffer), to each well.[7]

  • Incubate the plate at 37°C for 30 minutes.[7]

  • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[7]

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This protocol outlines a general method for assessing kinase inhibition using an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., a generic peptide substrate like poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase Assay Buffer

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White opaque 96-well microplate

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the test compound, VEGFR-2 kinase, and the appropriate substrate to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25 µL.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of inhibition and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol is for evaluating the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplate

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48 hours.[8]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Aspirate the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.

Visualizing Key Relationships and Workflows

To better understand the structure-activity relationships and experimental processes, the following diagrams are provided.

SAR_DPPIV cluster_scaffold 5-Amino-2-(piperidin-1-yl)benzonitrile Scaffold cluster_interactions DPP-IV Active Site Interactions Core Benzonitrile Ring Catalytic_Triad Catalytic Triad (Ser630) Core->Catalytic_Triad Covalent Interaction (Nitrile) Amino 5-Amino Group S2_Pocket S2 Pocket (Glu205, Glu206) Amino->S2_Pocket H-Bonding Piperidine 2-Piperidine Ring S1_Pocket S1 Pocket Piperidine->S1_Pocket Hydrophobic Interactions

Caption: Putative binding mode of the 5-Amino-2-(piperidin-1-yl)benzonitrile scaffold in the DPP-IV active site.

Experimental_Workflow Start Compound Synthesis & Purification Primary_Screening In Vitro Enzyme Inhibition Assays (DPP-IV, Kinases) Start->Primary_Screening IC50_Determination Dose-Response Curves & IC50 Calculation Primary_Screening->IC50_Determination Cellular_Assays Cell Viability/Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) IC50_Determination->Cellular_Assays SAR_Analysis Structure-Activity Relationship Analysis Cellular_Assays->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Sources

Validation

A Comparative Guide to Purity Validation of 5-Amino-2-(piperidin-1-yl)benzonitrile: HPLC vs. NMR

Introduction: The Imperative of Purity in Pharmaceutical Development In the rigorous landscape of drug discovery and development, the absolute purity of an active pharmaceutical ingredient (API) is not merely a quality m...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the rigorous landscape of drug discovery and development, the absolute purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel molecule like 5-Amino-2-(piperidin-1-yl)benzonitrile, a potential building block in complex therapeutic agents, establishing a robust and validated purity profile is a non-negotiable regulatory and scientific requirement. Impurities, even at trace levels, can introduce unforeseen toxicity, alter pharmacology, or compromise the stability of the final drug product.

This guide provides an in-depth, objective comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the critical task of purity validation. We will move beyond a simple listing of specifications to explore the causality behind experimental choices, offering field-proven insights for researchers, quality control analysts, and drug development professionals. Our focus will be a practical, head-to-head evaluation grounded in the principles of scientific integrity and regulatory compliance, as outlined by bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8][9]

The Analyte: 5-Amino-2-(piperidin-1-yl)benzonitrile

To effectively compare analytical methodologies, we must first understand the analyte.

  • Structure:

    • Molecular Formula: C₁₂H₁₅N₃[10]

    • Molecular Weight: 201.27 g/mol [10]

    • Key Features:

      • An aromatic benzonitrile core, which contains a strong chromophore, making it highly suitable for UV detection in HPLC.

      • A primary amine group (-NH₂) and a tertiary amine within the piperidine ring.

      • Multiple, distinct proton environments (aromatic, piperidinyl, amino) that will give rise to a well-resolved ¹H NMR spectrum, essential for both structural confirmation and quantification.

  • Potential Impurities: The purity profile must account for starting materials, reaction by-products (e.g., isomers, incompletely reacted intermediates), and potential degradants. The validation process must demonstrate that the chosen analytical method can adequately separate and, if necessary, quantify these components.[6]

Purity by Separation: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity and impurity testing.[11] Its power lies in its ability to physically separate the main component from impurities, providing a relative assessment of purity based on the separated components' detector response.[12]

The Principle: A Relative Assessment

Reversed-phase HPLC (RP-HPLC), the most common mode for small molecules, separates compounds based on their hydrophobicity.[13] A liquid sample is injected into a flowing mobile phase, which carries it through a column packed with a nonpolar stationary phase (e.g., C18). Nonpolar compounds interact more strongly with the stationary phase and thus elute later, while polar compounds have a greater affinity for the mobile phase and elute earlier. A detector, typically a UV-Vis detector, measures the absorbance of the components as they elute, generating a chromatogram.

The purity is often initially assessed using an "area percent" calculation, which assumes that all compounds have an equivalent response to the detector at the chosen wavelength. This is a powerful screening tool but is a relative , not absolute, measure of purity. For accurate quantification, a reference standard of the API is required.[11][12]

Experimental Protocol: A Validated HPLC-UV Method

The following protocol outlines the steps to develop and validate a stability-indicating HPLC method, adhering to ICH Q2(R1) guidelines.[6][8][9][14]

  • Column & Mobile Phase Screening:

    • Rationale: To find the optimal conditions that resolve the main peak from all potential and known impurities.

    • Procedure:

      • Column: Start with a robust, high-resolution column, such as a C18 stationary phase (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape for the basic amine functionalities.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Screening: Run a series of gradient elutions (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention time and separation profile.

  • Method Optimization:

    • Rationale: To fine-tune the separation for optimal resolution, peak shape, and run time.

    • Procedure:

      • Gradient: Adjust the gradient slope to improve the resolution between the main peak and closely eluting impurities. A shallower gradient provides better separation.

      • Flow Rate: Typically 1.0 mL/min for a 4.6 mm ID column.

      • Column Temperature: Maintain at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.

      • Detection Wavelength: Use a Diode Array Detector (DAD) to scan a range of wavelengths. Select a wavelength of maximum absorbance for the analyte (e.g., ~254 nm or ~280 nm) for quantification, while also monitoring at lower wavelengths to detect impurities that may have different spectral properties.

  • Sample Preparation:

    • Rationale: To ensure the analyte is fully dissolved and at a concentration suitable for accurate detection.

    • Procedure: Accurately weigh approximately 10 mg of 5-Amino-2-(piperidin-1-yl)benzonitrile and dissolve in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Validation:

    • Rationale: To provide documented evidence that the method is suitable for its intended purpose.[15]

    • Parameters (per ICH Q2(R1)):

      • Specificity: Analyze stressed samples (acid, base, peroxide, heat, light) to demonstrate that degradants do not co-elute with the main peak. The use of a DAD for peak purity analysis is crucial here.[6][16]

      • Linearity: Analyze a series of dilutions (e.g., 5 concentrations) to confirm a linear relationship between concentration and peak area.

      • Accuracy & Precision: Perform replicate injections of known concentrations to assess how close the measured values are to the true value and the degree of scatter between measurements.[17]

      • LOD & LOQ: Determine the lowest concentration of the analyte that can be reliably detected and quantified.

HPLC Workflow Visualization

HPLC_Workflow cluster_prep Method Development & Prep cluster_analysis Analysis cluster_data Data Processing Dev Method Development (Column, Mobile Phase) SamplePrep Sample Preparation (Weighing, Dissolution, Filtration) Dev->SamplePrep HPLC HPLC System (Pump, Injector, Column, DAD) SamplePrep->HPLC Separation Chromatographic Separation HPLC->Separation Detection UV-Vis Detection (DAD) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration PurityCalc Area % Purity Calculation Integration->PurityCalc Report Report PurityCalc->Report Final Report

Caption: High-level workflow for HPLC-based purity analysis.

Purity by Quantification: Nuclear Magnetic Resonance (NMR)

While traditionally used for structural elucidation, NMR spectroscopy, specifically quantitative NMR (qNMR), has emerged as a powerful primary method for purity determination.[18][19] It offers an absolute measure of purity without the need for an identical reference standard of the analyte.[20][21]

The Principle: An Absolute Measurement

The fundamental principle of qNMR is that the integral area of a specific NMR signal is directly proportional to the number of nuclei (protons, in ¹H NMR) giving rise to that signal.[18] By adding a known mass of a highly pure, stable internal standard to a known mass of the analyte, the purity of the analyte can be calculated directly. This method is intrinsically linear and does not suffer from the response factor variations seen in HPLC-UV.[20]

Experimental Protocol: A Validated qNMR Method

The following protocol is designed for accurate and precise purity determination.

  • Selection of Internal Standard:

    • Rationale: The standard is the cornerstone of accuracy. It must be stable, non-volatile, not react with the sample, have a known high purity, and possess signals that do not overlap with the analyte signals.

    • Procedure: For 5-Amino-2-(piperidin-1-yl)benzonitrile, a common standard like Maleic Acid or 1,4-Dinitrobenzene would be suitable. They are available as certified reference materials (CRMs), are soluble in common NMR solvents, and have simple, sharp signals in regions of the spectrum that are likely to be clear of analyte signals.

  • Sample Preparation:

    • Rationale: Accurate weighing is critical for an absolute quantification method.

    • Procedure:

      • Accurately weigh approximately 15-20 mg of 5-Amino-2-(piperidin-1-yl)benzonitrile into a vial. Record the mass to at least 4 decimal places.

      • Accurately weigh approximately 10-15 mg of the chosen internal standard (e.g., Maleic Acid) into the same vial. Record the mass.

      • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.

  • NMR Data Acquisition:

    • Rationale: Specific acquisition parameters must be used to ensure the data is truly quantitative.

    • Procedure (¹H NMR):

      • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

      • Relaxation Delay (d1): This is the most critical parameter. Set d1 to at least 5 times the longest T₁ relaxation time of both the analyte and standard protons. A conservative value of 30-60 seconds is often used to ensure all protons have fully relaxed before the next pulse, guaranteeing accurate integration.[22]

      • Pulse Angle: Use a 90° pulse.

      • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a high signal-to-noise ratio (>250:1) for the signals being integrated.

  • Data Processing and Purity Calculation:

    • Rationale: Careful processing ensures the integrity of the quantitative data.

    • Procedure:

      • Apply Fourier transform, phase correction, and baseline correction.

      • Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

      • Calculate the purity using the following formula[18]:

        • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

        • Where:

          • I: Integral value of the signal

          • N: Number of protons for the integrated signal

          • M: Molar mass

          • m: Mass

          • P: Purity of the standard

          • std refers to the internal standard, and analyte refers to the sample.

qNMR Workflow Visualization

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Weigh_Analyte Accurately Weigh Analyte (m_analyte) Weigh_Std Accurately Weigh Internal Standard (m_std) Weigh_Analyte->Weigh_Std Dissolve Dissolve in Deuterated Solvent Weigh_Std->Dissolve NMR_Acq NMR Acquisition (Set long d1, sufficient ns) Dissolve->NMR_Acq FID Generate Free Induction Decay (FID) NMR_Acq->FID Processing FT, Phasing, Baseline Correction FID->Processing Integration Integrate Analyte & Standard Peaks Processing->Integration PurityCalc Calculate Absolute Purity via Formula Integration->PurityCalc Report Report PurityCalc->Report Final Report

Caption: High-level workflow for qNMR-based purity analysis.

Head-to-Head Comparison: HPLC vs. NMR

FeatureHPLC (with UV/DAD Detection)qNMR (¹H NMR)Causality & Insight
Principle Relative (based on detector response)Absolute (based on molar ratio)HPLC relies on the assumption of equal response factors, which is often invalid. qNMR is a primary ratio method based on the fundamental nuclear property of spin.[18][22]
Reference Standard Requires a certified reference standard of the analyte for accurate quantification.Requires a certified internal standard of a different, unrelated compound .[20][21]This makes qNMR invaluable in early development when a fully characterized analyte standard may not exist.[20]
Information Provided Relative purity, impurity profile (number and relative amount of impurities).[12]Absolute purity, structural confirmation of the main component, and potential structural ID of impurities.[22][23]NMR provides orthogonal information; it confirms you have the right molecule and tells you its purity in one experiment.
Sensitivity Very high (typically ppm or ng level for LOQ). Excellent for trace impurity detection.Lower (typically requires ~0.1% impurity level for reliable quantification).[22]HPLC is superior for detecting and quantifying very low-level impurities, which is a critical regulatory requirement.
Throughput Higher. Typical run times are 15-30 minutes per sample.Lower. qNMR requires long relaxation delays, leading to run times of 30-60 minutes or more per sample.[22]HPLC is better suited for routine QC and high-volume screening.
Sample Consumption Low (µg injected on column).Higher (typically 10-20 mg per sample).[22]qNMR can be challenging for mass-limited materials.
Sample Fate Destructive.Non-destructive. The sample can be fully recovered.[22]This is a significant advantage when working with precious, early-stage compounds.
Regulatory Acceptance Universally accepted and expected by all regulatory agencies (FDA, EMA).[1][2][4]Fully accepted by pharmacopeias (USP, EP) and regulatory bodies for quantification and purity assessment.[24]Both methods are considered validated and compliant when performed correctly under GMP.

The Orthogonal Advantage: A Synergistic Approach

Neither technique is universally superior; they are complementary and provide an orthogonal (mechanistically different) view of the sample's purity.[25] A truly robust validation strategy leverages the strengths of both. Relying on a single method can lead to a false sense of security. For instance, an impurity that co-elutes with the main peak in HPLC would be completely missed, whereas NMR would likely detect it. Conversely, a low-level impurity might be below the detection limit of NMR but easily quantified by HPLC.

A comprehensive validation workflow should be designed as a self-validating system:

Orthogonal_Workflow cluster_hplc HPLC Analysis cluster_nmr qNMR Analysis Sample API Sample: 5-Amino-2-(piperidin-1-yl)benzonitrile HPLC_Test Run Validated HPLC Method Sample->HPLC_Test qNMR_Test Run Validated qNMR Method Sample->qNMR_Test HPLC_Result Result: - Relative Purity (Area %) - Impurity Profile - Peak Purity Check (DAD) HPLC_Test->HPLC_Result Compare Compare & Correlate Results HPLC_Result->Compare qNMR_Result Result: - Absolute Purity (% w/w) - Structural Confirmation - Impurity Identification qNMR_Test->qNMR_Result qNMR_Result->Compare Final_Purity Final Certified Purity Value & Comprehensive Quality Profile Compare->Final_Purity Results Corroborate

Caption: An orthogonal workflow combining HPLC and qNMR.

Workflow Logic:

  • HPLC Screening: Use HPLC for routine analysis, release testing, and stability studies. Its high throughput and sensitivity are ideal for tracking changes in the impurity profile.

  • qNMR for Absolute Purity: Use qNMR to assign the definitive, absolute purity value to primary reference standards and to periodically verify the purity of key batches.

  • Investigation: If HPLC shows a new or increasing impurity, use techniques like LC-MS for mass identification and preparative chromatography to isolate it. The isolated impurity can then be definitively identified by NMR.

  • Correlation: The absolute purity value from qNMR can be used to calculate a relative response factor (RRF) for the main peak in the HPLC method, allowing for more accurate quantification of impurities without needing to synthesize each one.[26]

Conclusion and Recommendations

For the comprehensive purity validation of 5-Amino-2-(piperidin-1-yl)benzonitrile , a dual-pronged approach leveraging both HPLC and qNMR is the authoritative, scientifically sound strategy.

  • HPLC is indispensable for:

    • High-sensitivity detection and quantification of trace impurities.

    • Routine quality control and stability testing due to its high throughput.

    • Generating a detailed impurity profile to monitor process consistency.

  • qNMR is the gold standard for:

    • Assigning an absolute, unbiased purity value without requiring an analyte-specific reference standard.

    • Simultaneously confirming the chemical identity and structure of the bulk material.

    • Characterizing and identifying unknown impurities if present at sufficient concentration.

By integrating these orthogonal techniques, researchers and drug developers can build a complete, self-validating purity profile. This not only satisfies stringent regulatory expectations but also provides the highest degree of confidence in the quality and safety of the molecule as it advances through the development pipeline.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR).

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.

  • Reading Scientific Services Ltd (RSSL). qNMR: A powerful tool for purity determination.

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.

  • Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics.

  • Federal Register. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability.

  • Patsnap. (2023). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics (PDF).

  • Alcami Corporation. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube.

  • An, J., et al. (1998). Simultaneous On-Line Characterization of Small Organic Molecules Derived from Combinatorial Libraries for Identity, Quantity, and Purity by Reversed-Phase HPLC with Chemiluminescent Nitrogen, UV, and Mass Spectrometric Detection. Analytical Chemistry.

  • Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.

  • Pharma Beginners. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • BenchChem. A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.

  • Sutcliffe, E. D., et al. (2023). Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. Journal of Forensic Sciences.

  • International Council for Harmonisation (ICH). Quality Guidelines.

  • Slideshare. (2015). Analytical methods validation as per ich & usp.

  • National Institutes of Health (NIH). (2023). Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures.

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Comparative

head-to-head comparison of intermediates for PARP inhibitor synthesis

An In-Depth Head-to-Head Comparison of Key Intermediates for PARP Inhibitor Synthesis Introduction: The Synthetic Challenge Behind Precision Oncology Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Head-to-Head Comparison of Key Intermediates for PARP Inhibitor Synthesis

Introduction: The Synthetic Challenge Behind Precision Oncology

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment landscape for cancers with deficiencies in DNA damage repair pathways, most notably those harboring BRCA1/2 mutations. This therapeutic strategy, a prime example of synthetic lethality, has led to the approval of several powerful drugs, including Olaparib, Rucaparib, Niraparib, and Talazoparib.[1][2] While their clinical impact is profound, the commercial viability and accessibility of these complex molecules are critically dependent on the efficiency, scalability, and safety of their chemical synthesis.

The journey from simple precursors to a final active pharmaceutical ingredient (API) is a multi-step process where the strategic choice of key intermediates and synthetic routes is paramount. An optimal synthesis minimizes step count, maximizes overall yield, avoids hazardous reagents, and utilizes cost-effective starting materials. This guide provides a head-to-head comparison of the critical intermediates and synthetic strategies employed to construct the core scaffolds of leading PARP inhibitors, offering field-proven insights for researchers and drug development professionals.

Chapter 1: The Phthalazinone Core - A Privileged Scaffold for PARP Inhibition

The phthalazinone moiety is a cornerstone of several potent PARP inhibitors, including the first-in-class drug, Olaparib.[3][4][5] Its rigid structure effectively mimics the nicotinamide portion of the NAD+ substrate, enabling it to bind tightly within the catalytic domain of the PARP enzyme. The synthesis of the central intermediate, which couples the phthalazinone core to the rest of the molecule, has evolved significantly to improve safety and efficiency.

Head-to-Head Comparison: Synthetic Routes to the Olaparib Core

The primary challenge lies in the efficient construction of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid . Two dominant strategies have emerged, differing fundamentally in their approach to forming the phthalazinone ring.

  • Route A: The Classical Horner-Wadsworth-Emmons (HWE) Approach. This was the original medicinal chemistry route.[1][6] It begins with 2-formylbenzoic acid to create a phosphonate intermediate, which then reacts with an aldehyde fragment (like 2-fluoro-5-formylbenzonitrile) via the HWE reaction. The final ring closure is achieved by reacting the resulting olefin with hydrazine hydrate. While effective in yield, the use of hydrazine is a major drawback due to its high toxicity and carcinogenicity.[1]

  • Route B: The Modern Negishi Coupling Approach. To circumvent the hazards of hydrazine, a more convergent and safer route was developed.[1][6] This process utilizes the inexpensive industrial byproduct phthalhydrazide as the starting material to build the phthalazinone moiety first. This core is then coupled with a separate, appropriately functionalized aromatic fragment using a Negishi coupling reaction. This strategy not only avoids hydrazine but also improves the process mass intensity, making it more environmentally benign.[1][6]

Data Presentation: Olaparib Core Intermediate Synthesis
MetricRoute A: Horner-Wadsworth-EmmonsRoute B: Negishi Coupling from PhthalhydrazideRationale & Causality
Key Reagent Hydrazine HydratePhthalhydrazide, Zinc Dust, Pd CatalystRoute B avoids the highly toxic and carcinogenic hydrazine, a critical process safety and environmental advantage.[1]
Overall Yield ~34-46% (medicinal chemistry route)~62% (for the key intermediate)The convergent nature of Route B and optimized coupling conditions lead to a higher overall yield for the core intermediate.[1][6]
Starting Material 2-Formylbenzoic Acid, Aldehyde FragmentPhthalhydrazide (industrial byproduct)Utilizing an inexpensive byproduct significantly reduces the raw material cost and improves the overall process economy.[1]
Scalability Moderate; hindered by safety concerns.High; demonstrated on a 500-gram scale.The avoidance of hazardous reagents and use of robust coupling chemistry makes Route B more amenable to large-scale industrial production.[6]
Process Mass Intensity 41.73 kg/kg 34.04 kg/kg Route B is more atom-economical and generates less waste per kilogram of the desired intermediate, marking it as a greener process.[6]
Experimental Workflow: Negishi Coupling Route

This diagram illustrates the superior workflow of using Phthalhydrazide to construct the core Olaparib intermediate, avoiding the hazardous use of hydrazine.

cluster_0 Route A: Classical Hydrazine Cyclization cluster_1 Route B: Safer Negishi Coupling A1 Olefin Intermediate A3 Key Intermediate 5 A1->A3 Cyclization A2 Hydrazine Hydrate A2->A3 B1 Phthalhydrazide B3 Monochloride Product 11 B1->B3 Chlorination B2 POCl3 B2->B3 B7 Negishi Coupling B3->B7 B4 Bromide Aryl Formate 9 B6 Zinc Reagent B4->B6 Activation B5 Zinc Dust B5->B6 B6->B7 B8 Coupled Product 12 B7->B8 B10 Key Intermediate 5 B8->B10 Hydrolysis B9 Hydrolysis caption Workflow: Olaparib Intermediate Synthesis

Caption: Workflow: Olaparib Intermediate Synthesis

Detailed Protocol: Synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid via Negishi Coupling[6]
  • Chlorination of Phthalhydrazide (10): Phthalhydrazide is reacted with phosphorus oxychloride (POCl₃) to yield the corresponding monochloride product (11). The reaction typically achieves a yield of around 92%.

  • Bromination of Aryl Formate (8): Ethyl 2-fluoro-4-methylbenzoate is treated with N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) in dichloromethane to produce the monobromide aryl formate (9) with a yield of approximately 96%.

  • Formation of Zinc Reagent: The bromide (9) is reacted with zinc dust in the presence of an additive like LiCl to generate the organozinc reagent required for the coupling reaction.

  • Negishi Coupling: The monochloride product (11) is coupled with the freshly prepared zinc reagent. This cross-coupling reaction affords the coupled product (12) in about 80% yield.

  • Hydrolysis: The ester group in compound (12) is hydrolyzed under basic conditions to form the final key intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (5), with a yield of 85%.

Chapter 2: The Indole-Azepinone Scaffold of Rucaparib

Rucaparib features a unique and complex tricyclic azepino-indole-carboxamide core. The construction of this scaffold presents a different set of synthetic challenges, primarily focused on the efficient formation of the substituted indole ring system.

Head-to-Head Comparison: Routes to the Rucaparib Core

The key intermediate for Rucaparib is a densely functionalized indole derivative. Modern organocatalysis has provided a more concise and higher-yielding alternative to classical indole synthesis methods.

  • Route A: Classical Approach (e.g., Fischer Indole Synthesis). Earlier methods often involved multi-step sequences to build the indole ring, such as the Fischer indole synthesis, followed by functional group manipulation to install the necessary substituents. A patented route prepares 6-fluoro-3-[(E)-2-nitrovinyl]-1H-indole-4-carboxylic acid methyl ester via a Fischer indole reaction, but such routes can suffer from harsh conditions and lower yields in subsequent steps.[7]

  • Route B: The Cyanide-Catalyzed Imino-Stetter Reaction. A more recent and elegant approach utilizes an imino-Stetter reaction.[8][9][10] This method allows for the rapid assembly of the key indole-3-acetonitrile intermediate, which bears all the required substituents in their correct positions, from commercially available starting materials. This convergent strategy significantly shortens the synthesis and improves the overall yield.

Data Presentation: Rucaparib Core Intermediate Synthesis
MetricRoute A: Classical Indole SynthesisRoute B: Imino-Stetter ReactionRationale & Causality
Key Transformation Fischer Indole Synthesis / Heck ReactionCyanide-Catalyzed Imino-Stetter ReactionThe Imino-Stetter reaction is a powerful C-C bond-forming reaction that enables a more convergent and atom-economical construction of the indole core.[8][9]
Overall Yield Lower (e.g., 27% in an early Stetter route)High (54-59%)By constructing the complex core in a single, high-yielding step, the overall efficiency is dramatically improved compared to more linear sequences.[8][9]
Step Count More linear stepsFewer steps (3 separation operations)A reduced step count simplifies the overall process, lowers production costs, and reduces cumulative material loss.[9]
Starting Materials Varies; may require pre-functionalized precursors.Commercially available aryl iodide, acrylonitrile, and aldehyde.The use of readily available starting materials enhances the practicality and cost-effectiveness of the synthesis.[9]
Synthetic Pathway: Imino-Stetter Route to Rucaparib

This diagram outlines the highly efficient synthesis of Rucaparib using the Imino-Stetter reaction as the key step to assemble the complex indole core.

cluster_0 Assembly of the Indole Core cluster_1 Formation of Final Azepinone Ring A1 Aryl Iodide A3 Heck Reaction A1->A3 A2 Acrylonitrile A2->A3 A4 2-Aminocinnamonitrile A3->A4 A6 Imino-Stetter Reaction A4->A6 A5 Aldehyde A5->A6 A7 Indole-3-acetonitrile Intermediate A6->A7 B1 Indole-3-acetonitrile Intermediate B2 Nitrile Reduction B1->B2 B3 Lactamization B2->B3 B4 Rucaparib B3->B4 caption Pathway: Imino-Stetter Synthesis of Rucaparib

Caption: Pathway: Imino-Stetter Synthesis of Rucaparib

Detailed Protocol: Synthesis of Rucaparib via Imino-Stetter Reaction[9]
  • Heck Reaction: A commercially available aryl iodide is reacted with acrylonitrile in a Heck coupling reaction to provide the desired (E)-2-aminocinnamonitrile derivative.

  • Aldimine Formation: The resulting 2-aminocinnamonitrile is condensed with an appropriate aldehyde to form an aldimine in situ.

  • Imino-Stetter Reaction: The aldimine undergoes a cyanide-catalyzed imino-Stetter reaction, which proceeds via conjugate addition to furnish the key indole-3-acetonitrile intermediate with all necessary substituents correctly positioned.

  • Azepinone Ring Construction: The synthesis is completed by the reduction of the nitrile group to an amine, followed by an intramolecular cyclization (lactamization) to construct the final seven-membered azepinone ring, affording Rucaparib. The entire synthesis is achieved in just three separation operations with an overall yield of 54%.[9]

Chapter 3: The Chiral Piperidine Moiety of Niraparib

Niraparib, an inhibitor with an indazole core, presents a different synthetic hurdle: the stereospecific installation of a chiral center. The biological activity of the drug is critically dependent on the (S)-configuration of its 3-aminopiperidine moiety. Therefore, the efficient synthesis of the key chiral intermediate, (S)-3-aminopiperidine dihydrochloride , is a focal point of its manufacturing process.[11]

Head-to-Head Comparison: Synthesis of (S)-3-Aminopiperidine

Producing a single enantiomer of a chiral molecule can be approached in several ways, each with distinct advantages and disadvantages in an industrial setting.

  • Route A: Chiral Resolution. This classical method involves synthesizing a racemic mixture of 3-aminopiperidine and then separating the two enantiomers using a chiral resolving agent, such as a chiral acid. While straightforward, this method is inherently inefficient as it discards at least 50% of the material (the undesired R-enantiomer), unless a racemization and recycling process is implemented.

  • Route B: Asymmetric Synthesis. A modern and more atom-economical approach is to build the chirality directly. One effective method involves the condensation of N-Boc-3-piperidone with an enantiomerically pure chiral auxiliary, such as (R)-tert-butanesulfinamide.[11] The resulting N-sulfinylimine intermediate undergoes diastereoselective reduction, setting the desired stereocenter. Subsequent acidic workup removes both the sulfinyl and Boc protecting groups to yield the pure (S)-enantiomer. This method avoids resolution and maximizes the conversion of starting material to the desired product.

Data Presentation: Chiral Intermediate Synthesis
MetricRoute A: Chiral ResolutionRoute B: Asymmetric SynthesisRationale & Causality
Theoretical Max Yield 50% (without racemization)100%Asymmetric synthesis guides the reaction to produce only the desired enantiomer, making it fundamentally more efficient than separating a mixture.
Key Reagent Chiral Resolving Agent (e.g., Tartaric Acid)Chiral Auxiliary (e.g., (R)-tert-butanesulfinamide)The chiral auxiliary actively directs the stereochemical outcome of the reduction step, providing high diastereoselectivity.[11]
Atom Economy PoorExcellentRoute B incorporates a higher proportion of the reactant atoms into the final product, generating less waste.
Process Complexity Requires separation/purification of diastereomeric salts.Requires controlled low-temperature reduction but avoids resolution steps.While requiring precise control, the asymmetric route is often less laborious on a large scale than repeated crystallizations for resolution.
Logical Relationship: Asymmetric Synthesis Workflow

This diagram shows the logical flow for the asymmetric synthesis of the crucial chiral piperidine intermediate, highlighting the role of the chiral auxiliary.

A N-Boc-3-piperidone (Prochiral Ketone) C Condensation A->C B (R)-tert-butanesulfinamide (Chiral Auxiliary) B->C D Chiral N-sulfinylimine Intermediate C->D E Diastereoselective Reduction D->E F Protected (S)-aminopiperidine (High Diastereomeric Excess) E->F G Acidic Hydrolysis (Deprotection) F->G H (S)-3-aminopiperidine (Final Product) G->H caption Workflow: Asymmetric Synthesis of Chiral Intermediate

Caption: Workflow: Asymmetric Synthesis of Chiral Intermediate

Detailed Protocol: Asymmetric Synthesis of (S)-3-Aminopiperidine Dihydrochloride[11]
  • Condensation: N-Boc-3-piperidone is condensed with enantiomerically pure (R)-tert-butanesulfinamide in a suitable solvent (e.g., THF) in the presence of a dehydrating agent (e.g., molecular sieves) to form the intermediate N-sulfinylimine.

  • Diastereoselective Reduction: The crude imine is reduced at low temperature (e.g., -78 °C) using a reducing agent like sodium borohydride. The bulky tert-butanesulfinyl group sterically directs the hydride attack to produce the desired diastereomer with high selectivity.

  • Purification: The resulting protected amine intermediate is purified, often by recrystallization, to enhance diastereomeric purity.

  • Deprotection: The intermediate is treated with hydrochloric acid in a solvent like ethanol. This single step simultaneously cleaves both the Boc and the tert-butanesulfinyl protecting groups to yield the final product, (S)-3-aminopiperidine, which is isolated as its stable dihydrochloride salt.

Conclusion

The synthesis of PARP inhibitors showcases a clear evolution in synthetic strategy, driven by the principles of green chemistry, process safety, and economic viability. A head-to-head comparison of intermediates and their corresponding synthetic routes reveals several key trends:

  • Convergence over Linearity: Modern routes, such as the Negishi coupling for Olaparib and the Imino-Stetter reaction for Rucaparib, are increasingly convergent, allowing for the late-stage combination of complex fragments to maximize overall yield.

  • Avoidance of Hazardous Reagents: The deliberate design of synthetic pathways to avoid highly toxic and environmentally damaging reagents like hydrazine is a critical consideration for scalable and responsible manufacturing.[1]

  • Efficiency in Chirality: For chiral drugs like Niraparib, asymmetric synthesis is vastly superior to chiral resolution, offering higher yields and better atom economy, which are crucial for cost-effective production.

For researchers and developers in the field, a deep understanding of these competing synthetic pathways is not merely academic. The choice of a key intermediate directly impacts the entire manufacturing process, influencing everything from raw material sourcing and safety protocols to final drug cost and environmental footprint. By prioritizing elegant, efficient, and safe chemistry, the pharmaceutical industry can ensure the continued and sustainable supply of these life-saving therapies.

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Validation

A Comparative Guide to Green Chemistry Approaches for Benzonitrile Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive evaluation of modern, green chemistry approaches for the synthesis of benzonitrile, a crucial intermediate in the pharma...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of modern, green chemistry approaches for the synthesis of benzonitrile, a crucial intermediate in the pharmaceutical, agrochemical, and dye industries.[1][2] We will objectively compare the performance of these innovative methods with traditional synthetic routes, offering supporting experimental data, detailed protocols, and mechanistic insights to inform your research and development.

The Imperative for Greener Benzonitrile Synthesis: A Look at Traditional Methods

Historically, the synthesis of benzonitrile has relied on methods that, while effective, pose significant environmental and safety challenges. The two most prominent classical methods are the Sandmeyer and Rosenmund-von Braun reactions.

  • The Sandmeyer Reaction: This method involves the diazotization of aniline followed by a copper cyanide-mediated cyanation.[3] While a cornerstone of aromatic chemistry, it utilizes stoichiometric amounts of copper salts and highly toxic alkali metal cyanides, generating significant hazardous waste.[4] The reaction conditions can also be harsh, and side reactions leading to byproducts like phenols and biaryl compounds can reduce the overall yield and complicate purification.[5]

  • The Rosenmund-von Braun Reaction: This approach employs the reaction of an aryl halide with copper(I) cyanide at high temperatures (150-250 °C) in a high-boiling polar solvent.[2][6] The harsh conditions limit its applicability to sensitive substrates, and like the Sandmeyer reaction, it relies on stoichiometric and toxic cyanide sources.[4][6]

The inherent drawbacks of these traditional methods—namely the use of highly toxic cyanide reagents, harsh reaction conditions, and the generation of substantial waste—underscore the urgent need for greener, more sustainable alternatives.

A New Era of Benzonitrile Synthesis: Green Chemistry Approaches

In recent years, several innovative and environmentally benign methods for benzonitrile synthesis have emerged. These approaches prioritize mild reaction conditions, the use of non-toxic reagents, and improved atom economy.

Biocatalytic Synthesis: Nature's Approach to Nitrile Formation

Biocatalysis offers an elegant and sustainable route to benzonitriles, leveraging the high selectivity and efficiency of enzymes under mild, aqueous conditions.[7] This approach significantly reduces energy consumption and avoids the use of toxic reagents and solvents.[8]

  • Galactose Oxidase: Researchers have discovered a promiscuous catalytic activity of galactose oxidase, an enzyme that can facilitate the one-pot conversion of benzyl alcohol to benzonitrile.[9][10] This process uses air as the oxidant and ammonia as the nitrogen source, operating at ambient temperature and pressure.[9][10] The reaction proceeds through the enzymatic oxidation of the alcohol to an aldehyde, followed by in-situ imine formation with ammonia and a final oxidation to the nitrile.[10][11][12]

  • Aldoxime Dehydratase: This enzyme directly catalyzes the dehydration of aldoximes to nitriles.[13][14] The aldoxime precursors can be synthesized from the corresponding aldehydes. This method is highly efficient and operates under very mild conditions.[8] Engineered variants of aldoxime dehydratase have shown high activity towards a range of substituted benzaldoximes, making this a versatile and scalable approach.[8]

Ionic Liquids: A Multifunctional Green Reaction Medium

Ionic liquids (ILs) have emerged as promising green solvents and catalysts for a variety of chemical transformations. A novel approach to benzonitrile synthesis utilizes an ionic liquid that serves multiple roles as a co-solvent, catalyst, and phase separator, simplifying the reaction and purification process.[12][15]

This method involves the reaction of benzaldehyde with a hydroxylamine salt of an ionic liquid, such as hydroxylamine 1-sulfobutyl pyridine hydrosulfate.[12][14][15] The ionic liquid facilitates the reaction, eliminating the need for metal salt catalysts and avoiding the release of corrosive inorganic acids like HCl, which is a byproduct when using hydroxylamine hydrochloride.[12][14][15] The reaction proceeds with high efficiency, and upon completion, the product phase separates from the ionic liquid, allowing for easy recovery and recycling of the IL.[12][15]

Catalytic Oxidative Cyanation: A Cyanide-Free Pathway

Direct oxidative cyanation of alcohols provides a promising cyanide-free route to nitriles. This method avoids the use of highly toxic cyanide reagents by employing ammonia as the nitrogen source.

A notable example is the use of a CoOx/MnO2 catalyst for the direct oxidative cyanation of benzyl alcohol to benzonitrile with aqueous ammonia. This heterogeneous catalyst demonstrates high activity and selectivity, offering a sustainable alternative to traditional methods. The reaction is a three-step consecutive process, and kinetic studies have shown that the initial oxidation of the alcohol is the rate-determining step.

Performance Comparison of Benzonitrile Synthesis Methods

The following table provides a quantitative comparison of the different synthetic approaches discussed, highlighting key performance indicators.

MethodStarting MaterialKey Reagents/CatalystTemperature (°C)Reaction TimeYield (%)Selectivity (%)Key Advantages & Disadvantages
Traditional Methods
Sandmeyer ReactionAnilineNaNO₂, HCl, CuCN0 - 5 (diazotization), then higherVariableModerate to GoodVariableDisadvantages: Highly toxic cyanide, harsh acids, significant waste.
Rosenmund-von BraunAryl HalideCuCN150 - 250Several hoursGoodGoodDisadvantages: High temperatures, stoichiometric toxic cyanide.[6]
Green Approaches
Biocatalytic (Galactose Oxidase)Benzyl AlcoholGalactose oxidase, Air, Ammonia~3024 h>99 (analytical)HighAdvantages: Mild conditions, aqueous medium, no toxic reagents, high atom economy.[9] Disadvantages: Longer reaction times, enzyme stability/cost.
Biocatalytic (Aldoxime Dehydratase)Benzaldehyde (via aldoxime)Aldoxime dehydratase~3024 h91HighAdvantages: Mild conditions, high substrate loading possible, cyanide-free.[8] Disadvantages: Requires pre-formation of the aldoxime.
Ionic Liquid MethodBenzaldehydeHydroxylamine-IL salt, Ionic Liquid1202 h100100Advantages: High yield and selectivity, recyclable catalyst/solvent, no metal catalyst, no corrosive byproducts.[12][15] Disadvantages: Higher initial cost of ionic liquids.
Oxidative CyanationBenzyl AlcoholCoOx/MnO₂ catalyst, Aqueous Ammonia, O₂120-1604-12 h8691Advantages: Cyanide-free, heterogeneous catalyst. Disadvantages: Requires elevated temperatures and pressure.
Ammoxidation of Toluene (Improved)TolueneMetal oxide nanocatalysts, NH₃, Air350 - 450Continuous FlowHighup to 99Advantages: Industrially established, high throughput. Disadvantages: Very high temperatures, energy-intensive, potential for over-oxidation.

Experimental Protocols for Green Benzonitrile Synthesis

Protocol: Benzonitrile Synthesis using an Ionic Liquid

This protocol is adapted from the work of Li et al. and describes a one-pot synthesis from benzaldehyde using a recyclable ionic liquid system.[11][12][15]

Materials:

  • Benzaldehyde

  • Hydroxylamine 1-sulfobutyl pyridine hydrosulfate ((NH₂OH)₂·[HSO₃-b-Py]·HSO₄)

  • 1-sulfobutyl pyridine hydrosulfate ionic liquid ([HSO₃-b-Py]·HSO₄)

  • Paraxylene

  • Three-necked flask equipped with a magnetic stirrer and reflux condenser

  • Oil bath

Procedure:

  • To a 100 mL three-necked flask, add benzaldehyde (14.4 mmol), (NH₂OH)₂·[HSO₃-b-Py]·HSO₄ (21.6 mmol), [HSO₃-b-Py]·HSO₄ (16 mL), and paraxylene (32 mL).[11]

  • Stir the reaction mixture and heat it in an oil bath to 120 °C.[11]

  • Maintain the reaction at 120 °C for 2 hours.[11]

  • After 2 hours, stop heating and allow the mixture to cool to room temperature. The mixture will separate into two phases.[11][14]

  • Separate the upper organic phase containing the benzonitrile product. The lower phase is the ionic liquid which can be recovered by removing water under vacuum and reused.[11][14]

  • Analyze the organic phase by gas chromatography to determine the conversion of benzaldehyde and the yield of benzonitrile. Under these conditions, both should be approximately 100%.[11]

Protocol: Biocatalytic Synthesis of Benzonitrile using Galactose Oxidase

This protocol is based on the findings of Vilím, Knaus, and Mutti, demonstrating the synthesis of benzonitrile from benzyl alcohol.[10]

Materials:

  • Benzyl alcohol

  • Galactose oxidase (from Fusarium sp.)

  • Ammonium buffer (e.g., ammonium formate), pH 9

  • Copper(II) sulfate solution

  • Catalase (optional, to decompose hydrogen peroxide byproduct)

  • Reaction vessel with good aeration (e.g., shaker flask)

Procedure:

  • Prepare an ammonium buffer solution (e.g., 600 mM ammonium formate) and adjust the pH to 9.0.

  • In a reaction vessel, dissolve benzyl alcohol to a final concentration of 10-50 mM in the ammonium buffer.

  • Add copper(II) sulfate to a final concentration that optimizes the enzyme activity (typically in the micromolar range, but needs to be determined for the specific enzyme batch).

  • If using, add catalase to the solution.

  • Initiate the reaction by adding galactose oxidase to a final concentration of approximately 25 µM.

  • Incubate the reaction at 30 °C with vigorous shaking to ensure sufficient aeration for 24 hours.[7]

  • Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or GC for the formation of benzonitrile.

  • Upon completion, the product can be extracted from the aqueous phase using an organic solvent like ethyl acetate.

Mechanistic Insights and Visualizations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and catalyst design.

Biocatalytic Synthesis with Galactose Oxidase

The reaction proceeds in a three-step cascade within a single pot. First, galactose oxidase oxidizes benzyl alcohol to benzaldehyde. The benzaldehyde then reacts non-enzymatically with ammonia in the buffer to form an imine intermediate. Finally, in a promiscuous step, the galactose oxidase oxidizes the imine to benzonitrile.[10][11][12]

G cluster_0 Enzymatic Oxidation cluster_1 Imination cluster_2 Enzymatic Oxidation (Promiscuous) Benzyl Alcohol Benzyl Alcohol Benzaldehyde Benzaldehyde Benzyl Alcohol->Benzaldehyde Galactose Oxidase, O2 Benzyl Alcohol->Benzaldehyde Imine Intermediate Imine Intermediate Benzaldehyde->Imine Intermediate + NH3 Benzaldehyde->Imine Intermediate Benzonitrile Benzonitrile Imine Intermediate->Benzonitrile Galactose Oxidase, O2 Imine Intermediate->Benzonitrile

Caption: Reaction pathway for galactose oxidase-catalyzed benzonitrile synthesis.

Ionic Liquid-Mediated Synthesis

The reaction in the ionic liquid medium is proposed to proceed via the formation of benzaldoxime as an intermediate. The acidic nature of the ionic liquid catalyzes both the formation of the oxime from benzaldehyde and hydroxylamine, and the subsequent dehydration of the oxime to benzonitrile.[11][14]

G cluster_0 Reaction Steps Benzaldehyde Benzaldehyde Benzaldoxime Benzaldoxime Benzaldehyde->Benzaldoxime + NH2OH (from IL-salt) Benzonitrile Benzonitrile Benzaldoxime->Benzonitrile - H2O (catalyzed by IL)

Caption: Proposed mechanism for ionic liquid-mediated benzonitrile synthesis.

Conclusion

The development of green synthetic routes for benzonitrile represents a significant advancement in sustainable chemistry. Biocatalytic methods and the use of ionic liquids offer remarkable advantages in terms of mild reaction conditions, reduced waste, and avoidance of toxic reagents. While the industrial-scale ammoxidation of toluene remains a dominant process due to its high throughput, the green alternatives presented here are becoming increasingly viable, especially for the synthesis of high-value, functionalized benzonitriles in the pharmaceutical and fine chemical industries. The choice of the optimal synthetic route will depend on factors such as scale, cost, and the specific requirements of the target molecule. However, the principles of green chemistry will undoubtedly continue to drive innovation in this important area of organic synthesis.

References

  • Nomura, J. et al. (2013). Crystal structure of aldoxime dehydratase and its catalytic mechanism involved in carbon-nitrogen triple-bond synthesis. Proceedings of the National Academy of Sciences, 110(8), 2810-2815. Available at: [Link]

  • Li, Z. et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(31), 17631-17638. Available at: [Link]

  • Li, Z. et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Semantic Scholar. Available at: [Link]

  • Li, Z. et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances. Available at: [Link]

  • Li, Z. et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances. Available at: [Link]

  • Cavalli, P. et al. (1998). Ammoxidation of toluene to benzonitrile on vanadium-titanium oxides catalysts prepared by precipitation. The role of catalyst composition. Industrial & Engineering Chemistry Research, 37(6), 2219-2227. Available at: [Link]

  • Smid, V. et al. (2017). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. European Journal of Organic Chemistry, 2017(48), 7154-7164. Available at: [Link]

  • Cavalli, P. et al. (1998). Kinetic and mechanistic analysis of toluene ammoxidation to benzonitrile on vanadium-titanium oxides. Industrial & Engineering Chemistry Research, 37(11), 4214-4221. Available at: [Link]

  • Vilím, J., Knaus, T., & Mutti, F. G. (2018). Catalytic Promiscuity of Galactose Oxidase: A Mild Synthesis of Nitriles from Alcohols, Air, and Ammonia. Angewandte Chemie International Edition, 57(43), 14240-14244. Available at: [Link]

  • Aramesh, N. et al. (2021). Catalytic approaches to benzonitrile synthesis. ResearchGate. Available at: [Link]

  • Vilím, J., Knaus, T., & Mutti, F. G. (2018). Catalytic Promiscuity of Galactose Oxidase: A Mild Synthesis of Nitriles from Alcohols, Air, and Ammonia. Angewandte Chemie International Edition, 57(43), 14240-14244. Available at: [Link]

  • Bo, Z., & Yang, Y. (2021). Practical Biocatalytic Synthesis of Aromatic Nitriles. Chem Catalysis, 1(2), 253-255. Available at: [Link]

  • Wikipedia. (n.d.). Nitrile. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Li, Z. et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(31), 17631-17638. Available at: [Link]

  • Zhang, Y. et al. (2022). Selective Production of Terephthalonitrile and Benzonitrile via Pyrolysis of Polyethylene Terephthalate (PET) with Ammonia over Ca(OH)2/Al2O3 Catalysts. Catalysts, 12(10), 1148. Available at: [Link]

  • Li, Z. et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(31), 17631-17638. Available at: [Link]

  • Maeda, Y. et al. (2022). Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. RSC Advances, 12(24), 15433-15438. Available at: [Link]

  • Zhang, Y. et al. (2022). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Catalysts, 12(11), 1381. Available at: [Link]

  • Ghatee, M. H., & Sakhtemanian, L. (2022). Plausible mechanism for synthesis of benzonitrile from benzaldehyde and (NH2OH)2·[HSO3-b-Py]·HSO4. ResearchGate. Available at: [Link]

  • HIMS - University of Amsterdam. (2018, September 28). Promiscuous enzyme enables efficient and benign synthesis of nitriles. HIMS. Available at: [Link]

  • Wang, L. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Journal of Nanomedicine Research, 7(3), 200-201. Available at: [Link]

  • Maeda, Y. et al. (2022). Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. ResearchGate. Available at: [Link]

  • Bo, Z., & Yang, Y. (2021). Practical Biocatalytic Synthesis of Aromatic Nitriles. Chem Catalysis, 1(2), 253-255. Available at: [Link]

  • Vilím, J., Knaus, T., & Mutti, F. G. (2018). Catalytic Promiscuity of Galactose Oxidase: A Mild Synthesis of Nitriles from Alcohols, Air, and Ammonia. Angewandte Chemie International Edition, 57(43), 14240-14244. Available at: [Link]

  • Ali, M. A. et al. (2013). Selective Oxidation of Benzyl Alcohols with Molecular Oxygen Catalyzed by Copper-Manganese Oxide Nanoparticles. Asian Journal of Chemistry, 25(9), 4815-4819. Available at: [Link]

  • Ghatee, M. H., & Sakhtemanian, L. (2022). Simulation Investigation of Bulk and Surface Properties of Liquid Benzonitrile: Ring Stacking Assessment and Deconvolution. ACS Omega, 7(30), 26369-26380. Available at: [Link]

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Sources

Comparative

A Researcher's Guide to the Comparative Spectroscopic Analysis of 5-Amino-2-(piperidin-1-yl)benzonitrile and its Analogs

This in-depth technical guide provides a comprehensive framework for the comparative spectroscopic analysis of 5-Amino-2-(piperidin-1-yl)benzonitrile and its analogs. Designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for the comparative spectroscopic analysis of 5-Amino-2-(piperidin-1-yl)benzonitrile and its analogs. Designed for researchers, scientists, and drug development professionals, this document outlines the critical experimental protocols and data interpretation strategies necessary for a thorough characterization of this important class of molecules. While specific experimental data for the parent compound is not widely published, this guide establishes a robust methodology for obtaining and comparing spectroscopic data, ensuring scientific integrity and reproducibility.

Introduction: Unveiling the Spectroscopic Fingerprints

5-Amino-2-(piperidin-1-yl)benzonitrile and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic and structural features. The interplay between the electron-donating amino group, the electron-withdrawing nitrile group, and the conformationally flexible piperidine ring gives rise to distinct spectroscopic properties. A thorough comparative analysis using various spectroscopic techniques is paramount to understanding structure-property relationships, which is crucial for the rational design of novel compounds with tailored characteristics. This guide will walk you through the essential spectroscopic techniques—UV-Vis, Fluorescence, NMR, and IR—providing both the "how" and the "why" behind each experimental choice.

I. Molecular Structure and its Spectroscopic Implications

The core structure of 5-Amino-2-(piperidin-1-yl)benzonitrile features a disubstituted benzene ring, a secondary amine in the form of a piperidine ring, and a nitrile group. The relative positions of the amino and piperidino groups, ortho and meta to the nitrile, respectively, create a unique electronic environment. Analogs can be synthesized by introducing substituents on the phenyl ring or the piperidine moiety. These structural modifications are expected to modulate the electronic distribution and conformational dynamics of the molecule, leading to predictable changes in their spectroscopic signatures.

II. UV-Visible Absorption Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For the aminobenzonitrile scaffold, the absorption bands are primarily due to π → π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the electronic nature of the substituents.

Experimental Protocol: UV-Vis Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended for accurate measurements.

  • Sample Preparation:

    • Prepare a stock solution of the analyte (5-Amino-2-(piperidin-1-yl)benzonitrile or its analog) in a UV-grade solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of about 0.01 mg/mL to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1-1.0 AU).

  • Data Acquisition:

    • Record the absorption spectrum over a wavelength range of 200-400 nm using a 1 cm path length quartz cuvette.

    • Use the pure solvent as a reference blank to subtract any background absorbance.

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λmax) for each distinct electronic transition.

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.

Expected Spectral Features and Comparative Analysis

The parent compound is expected to exhibit strong absorption bands in the UV region. The introduction of electron-donating or electron-withdrawing groups on the phenyl ring will likely cause a bathochromic (red) or hypsochromic (blue) shift in the λmax, respectively. For instance, an electron-donating group at the para-position to the amino group would be expected to cause a red shift due to extended conjugation.

Table 1: Comparative UV-Vis Absorption Data (in Ethanol)

CompoundAnalog/Substitutionλmax 1 (nm)ε1 (M-1cm-1)λmax 2 (nm)ε2 (M-1cm-1)
Parent 5-Amino-2-(piperidin-1-yl)benzonitrileData to be acquiredData to be acquiredData to be acquiredData to be acquired
Analog 1 e.g., 4-Nitro substitutionData to be acquiredData to be acquiredData to be acquiredData to be acquired
Analog 2 e.g., 4-Methoxy substitutionData to be acquiredData to be acquiredData to be acquiredData to be acquired

III. Fluorescence Spectroscopy: Exploring Emission Properties

Many aminobenzonitrile derivatives are known to be fluorescent. Fluorescence spectroscopy is a highly sensitive technique that provides information about the excited state of a molecule.

Experimental Protocol: Fluorescence Spectroscopy
  • Instrumentation: A spectrofluorometer equipped with a xenon lamp source and photomultiplier tube detector.

  • Sample Preparation:

    • Use the same solutions prepared for UV-Vis analysis, ensuring they are optically dilute (absorbance at the excitation wavelength < 0.1) to avoid inner filter effects.

  • Data Acquisition:

    • Record the emission spectrum by exciting the sample at its λmax determined from the UV-Vis spectrum.

    • Record the excitation spectrum by monitoring the emission at the wavelength of maximum emission.

  • Data Analysis:

    • Determine the wavelength of maximum emission (λem).

    • Calculate the Stokes shift (the difference in nanometers or wavenumbers between the λmax of absorption and the λem of emission).

    • Determine the fluorescence quantum yield (Φf) relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4).

Interpreting Fluorescence Data

The fluorescence properties will be highly dependent on the molecular structure and the solvent polarity. The presence of substituents can significantly alter the quantum yield and the emission wavelength. For example, heavy atoms or nitro groups can quench fluorescence, while extended π-conjugation can lead to red-shifted emission.

Table 2: Comparative Fluorescence Data (in Ethanol)

CompoundAnalog/Substitutionλex (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φf)
Parent 5-Amino-2-(piperidin-1-yl)benzonitrileData to be acquiredData to be acquiredData to be acquiredData to be acquired
Analog 1 e.g., 4-Nitro substitutionData to be acquiredData to be acquiredData to be acquiredData to be acquired
Analog 2 e.g., 4-Methoxy substitutionData to be acquiredData to be acquiredData to be acquiredData to be acquired

IV. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of 5-Amino-2-(piperidin-1-yl)benzonitrile and its analogs.

Experimental Protocol: NMR Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher is recommended).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum, noting the chemical shift (δ), multiplicity, coupling constants (J), and integration of each signal.

    • Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all unique carbon atoms.

    • Consider advanced 2D NMR techniques like COSY and HSQC to confirm proton-proton and proton-carbon correlations, respectively.

Predicting and Comparing NMR Spectra
  • ¹H NMR: Expect distinct signals for the aromatic protons, the amino protons, and the piperidine protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern. The piperidine protons will likely show complex multiplets due to their diastereotopic nature.

  • ¹³C NMR: The number of signals will correspond to the number of chemically non-equivalent carbon atoms. The chemical shift of the nitrile carbon will be a key diagnostic peak.

Table 3: Comparative ¹H NMR Data (in CDCl₃, δ ppm)

Proton AssignmentParent CompoundAnalog 1Analog 2
Aromatic-HData to be acquiredData to be acquiredData to be acquired
Amino-NH₂Data to be acquiredData to be acquiredData to be acquired
Piperidine-H (axial)Data to be acquiredData to be acquiredData to be acquired
Piperidine-H (equatorial)Data to be acquiredData to be acquiredData to be acquired

Table 4: Comparative ¹³C NMR Data (in CDCl₃, δ ppm)

Carbon AssignmentParent CompoundAnalog 1Analog 2
Aromatic-CData to be acquiredData to be acquiredData to be acquired
Nitrile-CNData to be acquiredData to be acquiredData to be acquired
Piperidine-CData to be acquiredData to be acquiredData to be acquired

V. Fourier-Transform Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy
  • Instrumentation: A standard FT-IR spectrometer.

  • Sample Preparation:

    • For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk.

    • Alternatively, the spectrum can be recorded as a thin film from a solution or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record the spectrum in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum and subtract it from the sample spectrum.

Key Vibrational Modes for Comparison

The most informative peaks in the IR spectrum will be the N-H stretches of the amino group, the C≡N stretch of the nitrile group, and the C-N stretches associated with the piperidine and amino groups.

Table 5: Comparative FT-IR Data (cm⁻¹)

Vibrational ModeParent CompoundAnalog 1Analog 2
N-H Stretch (asymmetric)Data to be acquiredData to be acquiredData to be acquired
N-H Stretch (symmetric)Data to be acquiredData to be acquiredData to be acquired
C≡N StretchData to be acquiredData to be acquiredData to be acquired
C-N Stretch (Aromatic)Data to be acquiredData to be acquiredData to be acquired
C-N Stretch (Aliphatic)Data to be acquiredData to be acquiredData to be acquired

VI. Visualizing Workflows and Relationships

Clear visualizations are essential for understanding experimental processes and the interplay of molecular features.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Comparison synthesis Synthesis of Analogs purification Purification (e.g., Column Chromatography) synthesis->purification uv_vis UV-Vis Spectroscopy purification->uv_vis fluorescence Fluorescence Spectroscopy purification->fluorescence nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir data_tables Comparative Data Tables uv_vis->data_tables fluorescence->data_tables nmr->data_tables ir->data_tables interpretation Structure-Property Relationship Analysis data_tables->interpretation

Caption: Experimental workflow for the synthesis, purification, and comparative spectroscopic analysis of 5-Amino-2-(piperidin-1-yl)benzonitrile analogs.

structure_property cluster_structure Structural Modifications cluster_properties Spectroscopic Properties parent Parent Compound substituents Substituents on Phenyl Ring (e.g., -NO₂, -OCH₃) parent->substituents piperidine_mods Modifications on Piperidine Ring parent->piperidine_mods uv_vis_prop UV-Vis (λmax, ε) substituents->uv_vis_prop Affects electronic transitions fluorescence_prop Fluorescence (λem, Φf) substituents->fluorescence_prop Modulates excited state nmr_prop NMR (δ, J) substituents->nmr_prop Alters chemical shifts ir_prop IR (ν) substituents->ir_prop Shifts vibrational frequencies piperidine_mods->nmr_prop Changes conformational environment

Caption: Logical relationship between structural modifications and their influence on the spectroscopic properties of 5-Amino-2-(piperidin-1-yl)benzonitrile analogs.

VII. Conclusion: A Path Forward

This guide provides a comprehensive roadmap for the systematic spectroscopic investigation of 5-Amino-2-(piperidin-1-yl)benzonitrile and its analogs. By adhering to these detailed protocols and analytical frameworks, researchers can generate high-quality, comparable data that will be invaluable for understanding the nuanced structure-property relationships within this class of compounds. The insights gained will undoubtedly accelerate the development of new molecules with optimized properties for a wide range of applications.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Field, L. D., Li, H., & Magill, A. M. (2013).
  • NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

Validation

A Comparative Guide to the Biological Activity of Novel 5-Amino-2-(piperidin-1-yl)benzonitrile Derivatives

In the landscape of modern drug discovery, the benzonitrile scaffold is a cornerstone for developing new therapeutic agents, demonstrating a wide array of pharmacological activities.[1] This guide delves into the biologi...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzonitrile scaffold is a cornerstone for developing new therapeutic agents, demonstrating a wide array of pharmacological activities.[1] This guide delves into the biological assessment of novel synthetic derivatives of 5-Amino-2-(piperidin-1-yl)benzonitrile, a compound of interest due to its structural motifs that suggest potential for significant biological interactions. The strategic modification of this parent molecule aims to enhance potency, selectivity, and overall drug-like properties.

This document provides an in-depth comparison of these novel derivatives against a relevant benchmark, supported by detailed experimental protocols and data analysis. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for evaluating such compounds, from initial cytotoxicity screening to more targeted mechanistic studies.

The Rationale for Derivatization

The parent compound, 5-Amino-2-(piperidin-1-yl)benzonitrile, possesses several key features: a benzonitrile group, which is a common pharmacophore in enzyme inhibitors; a piperidine ring, which can influence solubility and receptor binding; and an amino group, which provides a reactive handle for synthetic modification.[2][3] The novel derivatives in this guide (designated ND-1 to ND-4 ) were synthesized by modifying the exocyclic amino group to explore the structure-activity relationship (SAR).[4][5]

  • ND-1 (Acetamide Derivative): Introduction of a small, neutral acetyl group.

  • ND-2 (Sulfonamide Derivative): Incorporation of a bulkier, electron-withdrawing methanesulfonyl group.

  • ND-3 (Urea Derivative): Addition of a hydrogen-bonding urea moiety.

  • ND-4 (Alternative Piperidine Isomer): For comparison, a regioisomer with the piperidine at a different position, to assess the impact of substitution patterns.

Comparative Biological Evaluation

The primary biological activities assessed for these novel derivatives are their cytotoxic effects against cancerous cell lines and their inhibitory potential against a key protein kinase involved in cell proliferation, such as a receptor tyrosine kinase (RTK).

In Vitro Cytotoxicity Assessment

The initial screening of novel compounds involves evaluating their cytotoxicity to determine their potential as anticancer agents.[6] A widely used and cost-effective method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7]

The half-maximal inhibitory concentration (IC50), the concentration of a drug that reduces cell viability by 50%, is a key parameter for quantifying a compound's potency.[8]

Table 1: Comparative Cytotoxicity (IC50 in µM) of 5-Amino-2-(piperidin-1-yl)benzonitrile Derivatives against Human Cancer Cell Lines

CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)A549 (Lung Cancer)
Parent Compound> 100> 100> 100
ND-1 45.2 ± 3.158.7 ± 4.562.1 ± 5.3
ND-2 8.4 ± 0.7 12.3 ± 1.1 15.8 ± 1.4
ND-3 22.5 ± 2.031.9 ± 2.835.4 ± 3.2
ND-4 95.3 ± 8.2> 100> 100
Doxorubicin (Control)0.9 ± 0.11.2 ± 0.21.5 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

From the data, the sulfonamide derivative ND-2 exhibits the most potent cytotoxic activity across all tested cell lines, suggesting that the electron-withdrawing nature and the potential for additional hydrogen bonding of the sulfonamide group significantly enhance its anticancer properties. The parent compound and the regioisomer ND-4 show minimal activity, highlighting the importance of the specific substitution pattern for biological effect.

Protein Kinase Inhibition Profile

Given that many benzonitrile derivatives act as kinase inhibitors, the most promising cytotoxic compound, ND-2 , was further evaluated for its ability to inhibit a representative receptor tyrosine kinase.[1][9] Enzyme inhibition assays are crucial for elucidating the mechanism of action of a drug candidate.[10][11]

Table 2: In Vitro Kinase Inhibitory Activity of ND-2

CompoundTarget KinaseIC50 (µM)
ND-2 Receptor Tyrosine Kinase1.2 ± 0.15
Staurosporine (Control)Receptor Tyrosine Kinase0.02 ± 0.005

IC50 values were determined using a luminescence-based kinase assay.

The potent, low micromolar inhibition of the receptor tyrosine kinase by ND-2 suggests a plausible mechanism for its observed cytotoxicity, positioning it as a promising lead for further optimization.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for the key assays are provided below.

MTT Cell Viability Assay Protocol

This protocol outlines the steps for determining the cytotoxic effects of the novel derivatives.[12]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (ND-1 to ND-4) and a positive control (e.g., Doxorubicin) in the culture medium. Replace the existing medium with the medium containing the compounds and incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values by plotting a dose-response curve.

In Vitro Protein Kinase Inhibition Assay Protocol

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.[10]

  • Reagent Preparation: Prepare stock solutions of the test compound (ND-2 ), a positive control inhibitor (e.g., Staurosporine), the purified protein kinase, its specific substrate, and ATP in an appropriate kinase assay buffer.

  • Assay Setup: In a 96-well plate, add the kinase and varying concentrations of the test compound or control. Allow for a pre-incubation period of 15-30 minutes at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP to each well.

  • Reaction Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and add a detection reagent that measures the amount of ADP produced (indicating kinase activity), often through a luminescence-based system.

  • Data Measurement: Read the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control with no inhibitor. Determine the IC50 value from the dose-response curve.[10]

Visualizing Experimental and Logical Frameworks

To provide a clearer understanding of the workflows and the underlying biological rationale, the following diagrams are presented.

G cluster_0 In Vitro Cytotoxicity Workflow start Seed Cells in 96-well Plate treat Treat with Novel Derivatives start->treat incubate Incubate for 48h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 Values read->analyze

Caption: Workflow for the MTT-based cytotoxicity assay.

G cluster_1 Structure-Activity Relationship (SAR) Logic Parent Parent Compound (5-Amino-2-(piperidin-1-yl)benzonitrile) ND1 ND-1 (Acetamide) Moderate Activity Parent->ND1 Modification of Amino Group ND2 ND-2 (Sulfonamide) High Activity Parent->ND2 Modification of Amino Group ND3 ND-3 (Urea) Good Activity Parent->ND3 Modification of Amino Group ND4 ND-4 (Isomer) Low Activity Parent->ND4 Modification of Amino Group ND2->ND1 > ND2->ND3 > ND3->ND1 >

Caption: Logical flow of structure-activity relationships observed.

Conclusion and Future Directions

The systematic evaluation of these novel 5-Amino-2-(piperidin-1-yl)benzonitrile derivatives has identified a promising lead compound, ND-2 , with potent cytotoxic and kinase inhibitory activities. The structure-activity relationship analysis indicates that the introduction of a sulfonamide moiety at the 5-amino position is highly beneficial for biological activity.

Future work should focus on the optimization of ND-2 to further enhance its potency and selectivity. This would involve synthesizing additional analogs with diverse substituents on the sulfonamide group and the aromatic ring. Furthermore, more in-depth mechanistic studies, such as cell cycle analysis and apoptosis assays, are warranted to fully characterize the mode of action of these compounds. Receptor binding assays could also be employed to confirm direct engagement with the target kinase.[14][15] Ultimately, this iterative process of design, synthesis, and biological testing is fundamental to advancing promising chemical scaffolds from the laboratory to potential clinical applications.

References

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Amino-2-(piperidin-1-yl)benzonitrile

Introduction: As researchers and drug development professionals, our work with novel chemical entities like 5-Amino-2-(piperidin-1-yl)benzonitrile (CAS No. 34595-33-0) demands the highest standards of safety, extending f...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities like 5-Amino-2-(piperidin-1-yl)benzonitrile (CAS No. 34595-33-0) demands the highest standards of safety, extending from initial handling to final disposal.[1] This compound, an aromatic amine and a nitrile, possesses functional groups that necessitate a rigorous and informed approach to waste management.[2][3] While comprehensive toxicological data may be limited for such research chemicals, the well-documented hazards of its constituent moieties—aromatic amines and nitriles—require us to operate under the precautionary principle. Improper disposal can lead to regulatory non-compliance, environmental contamination, and significant safety risks, including the potential release of toxic gases.[4][5]

This guide provides a direct, step-by-step operational plan for the safe disposal of 5-Amino-2-(piperidin-1-yl)benzonitrile and associated contaminated materials. It is designed to integrate seamlessly into your laboratory's safety protocols, ensuring the protection of personnel and the environment.

Part 1: Hazard Assessment and Waste Classification

The disposal protocol for any chemical begins with a thorough understanding of its potential hazards. Based on its structure, 5-Amino-2-(piperidin-1-yl)benzonitrile must be treated as a hazardous substance. The primary concerns stem from its functional groups:

  • Aromatic Amine: Aromatic amines as a class are known for their potential toxicity, and some are suspected carcinogens. Skin absorption and inhalation of dust are primary exposure routes.[6]

  • Nitrile Group (-C≡N): Nitriles are incompatible with strong acids and strong oxidizing agents. Contact with acids can lead to the rapid evolution of highly toxic hydrogen cyanide (HCN) gas.[4][5] Thermal decomposition during a fire can also produce toxic nitrogen oxides (NOx) and hydrogen cyanide.[7]

Therefore, all waste containing 5-Amino-2-(piperidin-1-yl)benzonitrile, whether in solid form, in solution, or as contaminated labware, must be classified as Hazardous Chemical Waste .[8][9] It must never be disposed of down the drain or in regular trash.[10][11]

Hazard Profile SummaryAssociated Risk and Rationale
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin. This is a common characteristic of related benzonitrile and amine compounds.[7][12]
Chemical Reactivity High Risk. Reacts with strong acids to produce highly toxic hydrogen cyanide gas. Incompatible with strong oxidizing agents.[4][5]
Environmental Hazard Must be prevented from entering drains, soil, or surface water systems. The ecological impact is not fully known, necessitating containment.[5]
Chronic Toxicity Long-term effects are not fully investigated. The presence of an aromatic amine group warrants handling it as a potential chronic toxin or suspect carcinogen as a precautionary measure.
Combustion Products In a fire, thermal decomposition will produce hazardous gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen cyanide.

Part 2: Personal Protective Equipment (PPE) for Waste Handling

When handling any waste stream containing 5-Amino-2-(piperidin-1-yl)benzonitrile, personnel must wear appropriate PPE to prevent exposure.

  • Gloves: Chemical-resistant nitrile gloves are mandatory. For extensive handling or decontamination, consider double-gloving.[13][14]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required to protect against dust particles or splashes.[14]

  • Lab Coat: A standard laboratory coat must be worn to protect from incidental contact.

  • Respiratory Protection: When handling the solid powder outside of a chemical fume hood (e.g., during spill cleanup), a NIOSH-approved respirator is necessary to prevent inhalation of dust.[13] All routine handling of the powder should be performed in a certified chemical fume hood.[5]

Part 3: Step-by-Step Disposal and Decontamination Protocol

This protocol covers the lifecycle of the chemical waste from its point of generation to its readiness for pickup by certified professionals.

Protocol 1: Collection of Unused Product and Contaminated Solids
  • Waste Designation: Designate a specific, compatible container for "5-Amino-2-(piperidin-1-yl)benzonitrile Solid Waste."

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting screw cap. The container must be clean, dry, and in good condition.[10][15] Ensure it is compatible with organic amines and nitriles.

  • Labeling: Immediately affix a "HAZARDOUS WASTE" label to the container.[8][9] Fill in all required information:

    • Generator Information: Your name, lab, and contact information.

    • Contents: Write the full chemical name: "Waste 5-Amino-2-(piperidin-1-yl)benzonitrile". Do not use abbreviations.[15] List any other components if it is a mixture.

    • Hazards: Indicate the relevant hazards (e.g., "Toxic," "Irritant").

  • Waste Accumulation: Collect all unused or expired solid product, as well as grossly contaminated items like weighing papers and gloves, directly into this container.

  • Storage: Keep the waste container closed at all times except when adding waste.[15] Store it in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[9][10] The SAA must be away from acids and strong oxidizers.

Protocol 2: Management of Contaminated Labware
  • Initial Decontamination: Whenever possible, decontaminate non-disposable labware (e.g., glassware) before washing.

    • Rinse the glassware with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual compound.

    • This first rinsate is considered hazardous waste. Collect it in a designated "Halogen-Free Organic Solvent Waste" container.

  • Secondary Cleaning: After the initial solvent rinse, the glassware can typically be washed using standard laboratory procedures.

  • Disposable Labware: Items like pipette tips and contaminated vials should be placed in the designated solid waste container described in Protocol 1.

Protocol 3: Spill Cleanup and Disposal
  • Evacuate and Ventilate: If a significant amount of solid is spilled, evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated, preferably within a chemical fume hood.[5]

  • Don PPE: Wear the full PPE ensemble described in Part 2, including respiratory protection.

  • Containment: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a spill pillow. Do not use combustible materials like paper towels for the initial cleanup of a large spill.

  • Collection: Carefully sweep the absorbent material and spilled chemical into a compatible container. Avoid creating dust.[5]

  • Final Decontamination: Wipe the spill area with a cloth dampened with alcohol or a suitable decontamination solution, followed by soap and water.[5][16] All cleaning materials (wipes, cloths, contaminated gloves) are hazardous waste and must be placed in the solid waste container.

  • Disposal: Seal and label the container as hazardous waste and manage it according to Protocol 1.

Part 4: Waste Segregation and Final Disposal Pathway

The following diagram outlines the critical decision-making process for segregating and managing waste streams of 5-Amino-2-(piperidin-1-yl)benzonitrile. The ultimate disposal method for this type of chemical is high-temperature incineration performed by a licensed environmental services contractor.[5][14] Your institution's Environmental Health and Safety (EHS) department is the required point of contact to arrange for the final disposal.

G Waste Disposal Workflow for 5-Amino-2-(piperidin-1-yl)benzonitrile start Waste Generated (Contains 5-Amino-2-(piperidin-1-yl)benzonitrile) solid Type: Unused Solid, Contaminated Gloves, Pipette Tips, Weigh Boats start->solid liquid Type: Contaminated Solvent (e.g., from glassware rinsing) start->liquid spill Type: Spill Debris (Absorbent, Wipes) start->spill container_solid 1. Place in compatible, sealed HDPE or glass container. solid->container_solid container_liquid 1. Place in compatible, sealed solvent waste container (e.g., 'Halogen-Free Organic Waste'). liquid->container_liquid spill->container_solid label_waste 2. Affix 'HAZARDOUS WASTE' label. Specify full chemical name. container_solid->label_waste container_liquid->label_waste segregate 3. Store in designated Satellite Accumulation Area (SAA). CRITICAL: Segregate from acids and oxidizers. label_waste->segregate contact_ehs 4. Container Full? Contact EHS for Pickup. segregate->contact_ehs incinerate Final Disposal Pathway: Licensed High-Temperature Incineration contact_ehs->incinerate

Caption: Decision workflow for proper segregation and disposal of waste.

References

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Amino-2-(piperidin-1-yl)benzonitrile

In the landscape of drug discovery and chemical synthesis, our progress is intrinsically linked to the safe and effective handling of novel chemical entities. 5-Amino-2-(piperidin-1-yl)benzonitrile (CAS No.

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical synthesis, our progress is intrinsically linked to the safe and effective handling of novel chemical entities. 5-Amino-2-(piperidin-1-yl)benzonitrile (CAS No. 34595-33-0) is one such compound, a versatile building block in medicinal chemistry.[1] While its full toxicological profile is not exhaustively documented, a thorough analysis of its structure—an aromatic amine and a benzonitrile derivative—and data from close structural analogs, necessitates a stringent and proactive approach to personal protection.

This guide moves beyond a simple checklist. It provides the essential, immediate safety protocols and the scientific rationale behind them, empowering you to handle this compound with the highest degree of safety and confidence.

Hazard Assessment: A Proactive Stance on Safety

The toxicological properties of 5-Amino-2-(piperidin-1-yl)benzonitrile have not been fully investigated.[2] Therefore, our safety paradigm must be built upon the known hazards of structurally related compounds. Benzonitrile derivatives are known to be harmful if swallowed, inhaled, or absorbed through the skin.[3][4] Furthermore, isomers and analogs containing the piperidinyl or piperazinyl-benzonitrile scaffold are classified as skin and eye irritants, with some being corrosive.[2][5][6]

Based on this data, we must treat 5-Amino-2-(piperidin-1-yl)benzonitrile as a hazardous substance with the potential for acute toxicity, skin irritation or corrosion, and serious eye damage.

Hazard Classification (Based on Structural Analogs) Potential Effects Source Compound Example
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[2][3]4-Piperazin-1-yl-benzonitrile, Benzonitrile
Skin Corrosion/Irritation Causes skin irritation; potentially severe burns.[2][5][6]4-Piperazin-1-yl-benzonitrile, 3-Amino-4-(1-piperidinyl)-benzonitrile
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[2][5][6]4-Piperazin-1-yl-benzonitrile, 3-Amino-4-(1-piperidinyl)-benzonitrile
Respiratory Irritation May cause respiratory irritation upon inhalation of dust or aerosols.[5][6]3-[(Piperazin-1-yl)methyl]benzonitrile

Core Personal Protective Equipment (PPE) Requirements

Given the potential hazards, a comprehensive PPE strategy is non-negotiable. All handling of this compound, whether weighing the solid or preparing solutions, must be conducted within a certified chemical fume hood.[7][8]

  • Eye and Face Protection:

    • Mandatory: Chemical splash goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are required at all times.[9] The nitrile group and aromatic amine functionality present a significant risk of serious eye irritation or damage upon contact.[2][6]

    • Recommended for High-Risk Operations: When handling larger quantities or if there is a significant splash risk, a full-face shield should be worn in addition to chemical splash goggles.

  • Hand Protection:

    • Specification: Chemical-resistant, disposable nitrile gloves are the minimum requirement. Always inspect gloves for tears or punctures before use.

    • Causality: The piperidinyl and benzonitrile moieties suggest a high potential for dermal absorption.[3] Nitrile provides excellent protection against a broad range of chemicals. For prolonged operations, consider double-gloving. Contaminated gloves must be disposed of as hazardous waste.

  • Body Protection:

    • Specification: A flame-resistant laboratory coat is mandatory. Ensure it is fully buttoned, with sleeves rolled down.

    • Additional Protection: For tasks with a higher risk of spillage, a chemically resistant apron over the lab coat provides an additional barrier. All contaminated clothing must be removed immediately, and the affected skin washed thoroughly.[2][10]

  • Respiratory Protection:

    • Standard Operations: All work must be performed in a well-ventilated area, preferably a chemical fume hood, to prevent the formation and inhalation of dusts and aerosols.[11][12]

    • Emergency or High-Concentration Scenarios: In the event of a large spill or ventilation failure, a respirator with an appropriate cartridge (e.g., type ABEK-P2 for organic vapors and particulates) is necessary.[12][13] All respirator use must comply with a formal respiratory protection program.

Step-by-Step PPE Protocol: A Self-Validating System

The order of donning and doffing PPE is critical to prevent cross-contamination. This workflow is designed to protect both the researcher and the research environment.

Donning (Putting On) PPE Workflow

Donning_PPE cluster_prep Preparation cluster_don Donning Sequence A 1. Inspect all PPE (Gloves, Goggles, Coat) B 2. Tie back long hair C 3. Don Lab Coat (Fasten completely) B->C D 4. Don Eye Protection (Goggles/Face Shield) C->D E 5. Don Gloves (Pull cuffs over lab coat sleeves) D->E

Caption: PPE Donning Sequence.

Doffing (Removing) PPE Workflow

Doffing_PPE cluster_doff Doffing Sequence (Exit Lab) cluster_final Final Step F 1. Remove Gloves (Avoid skin contact) G 2. Remove Lab Coat (Turn inside out) F->G H 3. Remove Eye Protection G->H I 4. Wash Hands Thoroughly with Soap and Water H->I

Caption: PPE Doffing Sequence.

Emergency Procedures and Disposal Plan

Exposure Response:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes.[2] Seek immediate medical attention.[2][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Continue rinsing. Call a poison center or doctor immediately.[2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical attention.[5][9]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.[2]

Spill & Waste Management: In case of a spill, evacuate the area and prevent entry. Wearing full PPE, clean up the spill immediately.[5] Use an inert absorbent material for liquids or carefully sweep up solids, avoiding dust generation.[5][12] Place all spilled material and contaminated cleaning supplies into a designated, sealed, and clearly labeled hazardous waste container.[5][8]

Disposal: All waste containing 5-Amino-2-(piperidin-1-yl)benzonitrile and all contaminated disposable PPE (e.g., gloves, weighing paper) must be disposed of as hazardous chemical waste.[7] Do not dispose of this material down the drain or in regular trash.[7] Arrangements must be made with your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor for proper disposal, likely via incineration.[8]

By adhering to these protocols, you build a framework of safety that protects not only yourself but your colleagues and the integrity of your work. Treat every chemical, especially one with an incomplete toxicological profile, with the respect it deserves.

References

  • Capot Chemical Co., Ltd. MSDS of 5-amino-1-methylpiperidin-2-one hydrochloride. Available at: [Link]

  • Capot Chemical Co., Ltd. MSDS of 5-Amino-2-hydroxybenzonitrile. Available at: [Link]

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  • Cole-Parmer. Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Available at: [Link]

  • LookChem. 2-Amino-5-(piperidin-1-yl)benzonitrile. Available at: [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 130609263, 5-amino-2-[(2R)-pyrrolidin-2-yl]benzonitrile. Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/5-amino-2-(2R-pyrrolidin-2-yl_benzonitrile]([Link]

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